molecular formula C36H72O2 B1598218 Myristyl behenate CAS No. 42233-09-0

Myristyl behenate

カタログ番号: B1598218
CAS番号: 42233-09-0
分子量: 537.0 g/mol
InChIキー: AVKVDDQTHIQFSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myristyl behenate is a useful research compound. Its molecular formula is C36H72O2 and its molecular weight is 537.0 g/mol. The purity is usually 95%.
The exact mass of the compound Tetradecyl docosanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tetradecyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVDDQTHIQFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405075
Record name tetradecyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42233-09-0
Record name tetradecyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of myristyl behenate, a wax ester with significant potential in the pharmaceutical, cosmetic, and material science industries. This document outlines detailed protocols for the chemical and enzymatic synthesis of this compound, along with robust purification techniques. All quantitative data is summarized in structured tables for clear comparison, and a detailed experimental workflow is provided.

This compound is the ester formed from myristyl alcohol (1-tetradecanol) and behenic acid (docosanoic acid). Its long-chain structure imparts desirable properties such as emollience, lubricity, and thermal stability, making it a valuable component in topical formulations, as a matrix for controlled-release drug delivery systems, and as a phase-change material. The synthesis and purification protocols detailed below are designed to yield high-purity this compound suitable for these applications.

Synthesis of this compound

The synthesis of this compound can be accomplished through two primary routes: direct acid-catalyzed esterification and enzyme-catalyzed esterification.

1. Direct Acid-Catalyzed (Fischer) Esterification

This widely-used method involves the reaction of myristyl alcohol and behenic acid in the presence of an acid catalyst, with the removal of water to drive the reaction towards the formation of the ester.

2. Enzyme-Catalyzed Esterification

An environmentally friendly alternative to chemical synthesis, enzymatic esterification utilizes lipases as biocatalysts. This method proceeds under milder reaction conditions, often resulting in higher purity products with fewer side reactions.[1]

Data Presentation: A Comparative Overview of Esterification Reactions

The following tables summarize quantitative data from studies on the esterification of long-chain fatty acids and alcohols, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited, the data for analogous esters such as myristyl myristate and behenyl stearate serve as a strong proxy.

Table 1: Acid-Catalyzed Esterification of Long-Chain Fatty Acids

Fatty AcidAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)
Myristic AcidIsopropyl AlcoholH₂SO₄15:1605>87
Stearic AcidStearyl AlcoholH₂SO₄Not Specified604895
Oleic AcidOleyl AlcoholH₂SO₄30:1604898.4[2]
Stearic Acid1-ButanolH₂SO₄10:165Not Specified>90[3]

Table 2: Enzyme-Catalyzed Esterification of Fatty Acids

Fatty AcidAlcoholLipase SourceMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)
Myristic AcidMyristyl AlcoholCandida antarctica (Novozym 435)1:1702>95[1]
Formic AcidOctanolNovozym 4357:140196.51[4]
Myristic AcidIsopropyl AlcoholNovozym 43515:1605>87[5]
Myristic AcidLauryl AlcoholCandida antarctica lipase B (CALB)Not Specified1301085.57

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

Materials:

  • Behenic Acid (CH₃(CH₂)₂₀COOH)

  • Myristyl Alcohol (CH₃(CH₂)₁₃OH)

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent to facilitate azeotropic removal of water)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol or Acetone (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of behenic acid and myristyl alcohol. A slight excess of the less volatile reactant can be used.

  • Solvent and Catalyst Addition: Add toluene to the flask. The amount should be sufficient to dissolve the reactants at the reaction temperature. Add the acid catalyst (e.g., 1-2 mol% of H₂SO₄ or p-TsOH) to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the theoretical amount of water has been collected or the reaction is complete as indicated by TLC, cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot suitable solvent, such as ethanol or acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Protocol 3: Synthesis of this compound via Enzyme-Catalyzed Esterification

Materials:

  • Behenic Acid

  • Myristyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Hexane or a solvent-free system

  • Molecular sieves (optional, for water removal)

Equipment:

  • Sealed flask

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Procedure:

  • Reaction Mixture: In a sealed flask, combine equimolar amounts of behenic acid and myristyl alcohol.[6] For a solvent-free system, the reactants are mixed directly. If a solvent is used, hexane is a common choice.

  • Enzyme Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the total substrate mass.[2]

  • Water Removal (Optional but Recommended): To drive the equilibrium towards ester formation, water can be removed by adding activated molecular sieves to the reaction mixture or by conducting the reaction under vacuum.[1]

  • Incubation: Place the sealed flask in a shaking incubator set to a suitable temperature, typically between 60-70°C, and agitate for 2-48 hours.[1][6] The reaction can be monitored by analyzing the acid value of the mixture over time.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Purification: The resulting product is typically of high purity. If necessary, it can be further purified by recrystallization as described in Protocol 2.

Mandatory Visualization

Myristyl_Behenate_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product R1 Myristyl Alcohol S1 Esterification R1->S1 R2 Behenic Acid R2->S1 P1 Neutralization & Washing S1->P1 Crude Product P2 Solvent Removal P1->P2 P3 Recrystallization P2->P3 FP Pure this compound P3->FP

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Chemical Characterization of Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Characterization Techniques for Myristyl Behenate

Introduction

This compound (CAS No. 42233-09-0) is a long-chain wax ester formed from myristyl alcohol and behenic acid.[1] Due to its emollient and film-forming properties, it is a valuable excipient in pharmaceutical formulations, particularly in topical drug delivery systems, and a functional ingredient in cosmetics. A thorough chemical characterization is paramount to ensure its identity, purity, quality, and performance in final products. This guide details the primary analytical techniques and methodologies for a comprehensive characterization of this compound.

The core of a robust characterization strategy relies on a multi-technique approach, combining chromatography for separation and purity assessment, spectroscopy for structural elucidation and identity confirmation, and thermal analysis for evaluating physicochemical properties.

Physicochemical Properties

A baseline characterization begins with its fundamental physicochemical properties.

PropertyValueReference(s)
Molecular Formula C₃₆H₇₂O₂[2][3][4]
Molecular Weight 536.96 g/mol [2][3][4][5]
CAS Number 42233-09-0[1][3][4][5]
Physical State Solid / White waxy solid[2]

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is essential for determining the purity of this compound and identifying potential impurities, which often include unreacted starting materials (myristyl alcohol and behenic acid) or other related esters.[6] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Intact Ester) cluster_gc GC Analysis (Constituent Analysis) cluster_results Results Sample This compound Sample Dissolve Dissolve in appropriate organic solvent (e.g., Hexane/IPA) Sample->Dissolve HPLC Reverse-Phase HPLC Dissolve->HPLC Direct Analysis Deriv Transesterification (e.g., with BF₃-Methanol) Dissolve->Deriv Requires Derivatization HPLC_Detect ELSD / CAD / MS Detector HPLC->HPLC_Detect Result_HPLC Purity of Intact Ester Non-volatile Impurities HPLC_Detect->Result_HPLC GC Gas Chromatography (GC) Deriv->GC GC_Detect FID / MS Detector GC->GC_Detect Result_GC Fatty Acid & Alcohol Profile Volatile Impurities GC_Detect->Result_GC

Caption: General workflow for chromatographic analysis of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is ideal for analyzing the high-molecular-weight, non-volatile this compound directly without chemical modification.[6]

Experimental Protocol: HPLC-ELSD

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture such as Hexane/Isopropanol (90:10, v/v). Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A normal-phase column such as a silica or diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating lipids. Alternatively, a reverse-phase C18 column can be used with a non-aqueous mobile phase.

    • Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (e.g., 98:2 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min.

  • Data Analysis: Calculate purity based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC)

GC offers high resolution and sensitivity, making it the preferred method for quantifying volatile impurities and analyzing the fatty acid and alcohol composition after derivatization.[7] For a large wax ester, analysis typically requires a transesterification step to convert the ester into its more volatile fatty acid methyl ester (FAME) and the corresponding fatty alcohol.[6][8]

Experimental Protocol: GC-FID after Transesterification

  • Sample Preparation (Derivatization): Accurately weigh about 5 mg of the sample into a reaction vial. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Cap the vial tightly and heat at 100°C for 30-60 minutes. After cooling, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution. Vortex the mixture and allow the layers to separate. Carefully transfer the upper hexane layer, containing the fatty acid methyl ester (behenic acid methyl ester) and myristyl alcohol, to a new vial for GC analysis.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a wax column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 260°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp at 5°C/min to 240°C, and hold for 15 min.[7]

  • Data Analysis: Identify peaks by comparing retention times with certified reference standards of methyl behenate and myristyl alcohol. Quantify based on peak area percentages.

ParameterHPLC-ELSDGC-FID
Principle Separation of non-volatile compounds in the liquid phase.Separation of volatile compounds in the gas phase.
Sample Prep. Simple dissolution.Requires chemical derivatization (transesterification).[6]
Analyte Form Intact this compound ester.Fatty acid methyl ester and fatty alcohol.
Primary Use Purity assessment of the final ester product.Compositional analysis, detection of residual starting materials.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide definitive structural confirmation, which is a critical component of identity testing. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed.[7]

cluster_techniques Spectroscopic Techniques cluster_info Information Obtained MB This compound (C₃₅H₇₁COOCH₂C₁₃H₂₇) IR IR Spectroscopy MB->IR NMR NMR Spectroscopy (¹H, ¹³C) MB->NMR MS Mass Spectrometry MB->MS Info_IR Functional Groups (Ester C=O, C-O) IR->Info_IR Info_NMR Molecular Skeleton (Alkyl chains, Ester linkage) NMR->Info_NMR Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS Conclusion Structural Confirmation & Identity Verified Info_IR->Conclusion Info_NMR->Conclusion Info_MS->Conclusion

Caption: Logic of using complementary spectroscopic techniques for identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure.[7] Both ¹H and ¹³C NMR spectra are valuable.

  • ¹H NMR: The spectrum will show characteristic signals for the protons in different chemical environments. Key signals include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen (-O-CH₂-), a triplet around 2.28 ppm for the -CH₂- protons of the acid moiety adjacent to the carbonyl group (-CH₂-C=O), a large multiplet between 1.2-1.6 ppm for the bulk methylene (-CH₂-)n protons of the long alkyl chains, and terminal methyl (-CH₃) protons appearing as triplets around 0.88 ppm.[9]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~174 ppm), carbons of the ester linkage (-O-CH₂- at ~65 ppm and -CH₂-C=O at ~34 ppm), multiple signals for the long alkyl chains (~22-32 ppm), and the terminal methyl carbons (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key ester functional group.[7]

  • Key Absorptions:

    • ~1740 cm⁻¹: A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the saturated aliphatic ester.

    • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the long alkyl chains.

    • ~1170 cm⁻¹: Strong C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[7]

  • Expected Data:

    • Molecular Ion Peak ([M]+): A peak corresponding to the molecular weight of this compound (m/z 536.96).

    • Fragmentation: Characteristic fragments corresponding to the loss of the myristyloxy group or the behenoyl group, as well as fragmentation along the alkyl chains.

TechniqueInformation ProvidedExpected Key Data
¹H NMR Proton environment and connectivity.δ ~4.05 ppm (-O-CH₂-), δ ~2.28 ppm (-CH₂-C=O), δ ~0.88 ppm (-CH₃)
¹³C NMR Unique carbon environments.δ ~174 ppm (C=O), δ ~65 ppm (-O-CH₂-), δ ~14 ppm (-CH₃)
IR Presence of functional groups.Strong C=O stretch at ~1740 cm⁻¹, C-O stretch at ~1170 cm⁻¹
MS Molecular weight and fragmentation.Molecular ion peak at m/z ≈ 537 [M+H]⁺ or 536 [M]⁺

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior and stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing precise data on melting point, heat of fusion, and crystallization behavior.[10] The melting point is a sharp, well-defined transition for a pure substance and is a key quality control parameter.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into a standard aluminum DSC pan. Crimp the pan to seal.

  • Instrumental Conditions:

    • Temperature Program: Heat the sample from 25°C to 100°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis: Determine the onset temperature and the peak maximum of the endothermic melting event. The area under the peak corresponds to the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which degradation begins.[10] For this compound, TGA can also quantify any residual volatile solvents or moisture.

TechniqueParameter MeasuredInformation Gained
DSC Heat Flow (mW)Melting Point (°C), Heat of Fusion (J/g), Crystallization Profile
TGA Weight Change (%)Thermal Stability, Decomposition Temperature (°C), Volatile Content

Classical and Wet Chemical Methods

These methods provide important quality control parameters related to the fatty acid components and overall ester quality.

ParameterDescriptionSignificance
Acid Value Measures the amount of free carboxylic acids present.Indicates the amount of unreacted behenic acid or hydrolytic degradation.[11]
Saponification Value Represents the amount of alkali needed to saponify the ester.Related to the average molecular weight of the ester.[11]
Iodine Value Measures the degree of unsaturation (double bonds).For this compound, this value should be very low, indicating saturation.[11]
Melting Point The temperature range over which the solid transitions to a liquid.A sharp melting range is an indicator of high purity.[10]

Conclusion

The comprehensive chemical characterization of this compound requires an integrated analytical approach. Chromatographic techniques like HPLC and GC are indispensable for assessing purity and composition. Spectroscopic methods, including NMR, IR, and MS, are essential for unequivocally confirming the chemical structure and identity. Finally, thermal analysis and classical methods provide critical data on physical properties and quality control parameters. Together, these techniques provide the robust data package required by researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of formulations containing this compound.

References

Navigating the Formulation Landscape: A Technical Guide to Myristyl Behenate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and cosmetic formulation, understanding the solubility of individual components is paramount to achieving stable, efficacious, and aesthetically pleasing products. Myristyl behenate, a waxy ester known for its emollient and thickening properties, presents a unique set of challenges and opportunities for formulators. This technical guide offers an in-depth exploration of this compound's solubility in common organic solvents, providing researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

This compound (C36H72O2) is a solid, waxy substance with a high molecular weight, which dictates its solubility characteristics.[1][2][3] While specific quantitative solubility data remains scarce in publicly available literature, a strong understanding of the general principles governing wax ester solubility can effectively guide solvent selection and formulation development.

Qualitative Solubility of this compound

Based on the general behavior of wax esters, this compound is anticipated to be soluble in non-polar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents like water.[4][5] The principle of "like dissolves like" is the primary determinant of its solubility profile.

For ease of reference, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is crucial to note that these are general guidelines, and experimental verification is essential for specific applications.

Solvent FamilyCommon ExamplesExpected Qualitative Solubility of this compound
Aromatic Hydrocarbons Toluene, XyleneSoluble
Chlorinated Solvents Chloroform, DichloromethaneSoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Esters Ethyl Acetate, Isopropyl MyristateSoluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble
Alcohols Ethanol, IsopropanolSparingly Soluble to Insoluble (Solubility may increase with heating)
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Sparingly Soluble to Insoluble
Water -Insoluble

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, adapted from established practices for determining the solubility of waxy esters, provides a reliable framework for in-house assessment.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (>99% purity)

  • Selected Organic Solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

    • Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility is achieved. Equilibrium is reached when the concentration of this compound in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical instrument.

    • Analyze the diluted solution using a validated GC or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

Logical Workflow for Solubility Assessment

The process of determining the solubility of this compound can be visualized as a logical workflow, from initial solvent screening to final data analysis.

Solubility_Workflow A Start: Define Solubility Requirements B Solvent Selection (Based on Polarity & Application) A->B C Prepare Supersaturated Solutions (Excess this compound) B->C D Equilibrate at Controlled Temperature (e.g., 24-72h) C->D E Sample and Filter Supernatant D->E F Analyze Concentration (e.g., GC/HPLC) E->F G Calculate Solubility (mg/mL or g/100g) F->G H End: Report and Data Interpretation G->H

Caption: Workflow for Determining this compound Solubility.

Conclusion

References

A Comprehensive Technical Guide to the Thermal Analysis of Myristyl Behenate using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For waxy esters like Myristyl behenate, DSC and TGA are indispensable tools for characterizing their melting behavior, thermal stability, and purity.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. This technique is primarily used to determine the temperatures and enthalpies of transitions such as melting, crystallization, and glass transitions. The resulting thermogram provides a detailed fingerprint of the material's thermal properties.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful technique for assessing the thermal stability and decomposition profile of a material. TGA can also be used to quantify the content of volatile components and identify the temperature ranges of degradation.

Experimental Protocols

A meticulously designed experimental protocol is crucial for obtaining accurate and reproducible thermal analysis data. The following sections detail the recommended methodologies for DSC and TGA analysis of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound and adhere to all recommended safety protocols. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][2]

  • Handle the substance in a well-ventilated area to avoid inhalation of any fumes that may be generated at elevated temperatures.[1][2]

  • Avoid direct contact with the skin and eyes.[1][3]

  • In case of spills, follow the cleanup procedures outlined in the MSDS.[1]

Differential Scanning Calorimetry (DSC) Protocol

The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory is required.

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min. This initial heating scan is to erase the sample's prior thermal history.

    • Hold at 100 °C for 5 minutes to ensure complete melting.

    • Cool the sample from 100 °C to 25 °C at a cooling rate of 10 °C/min to observe crystallization behavior.

    • Hold at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min for the primary analysis of the melting behavior.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

  • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting endotherm.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for evaluating the thermal stability of this compound using TGA.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

Experimental Conditions:

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

Data Analysis:

  • Plot the percentage weight loss as a function of temperature.

  • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

  • Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

  • Determine the residual mass at the end of the experiment.

Data Presentation and Interpretation

Clear and concise presentation of thermal analysis data is essential for interpretation and comparison.

DSC Data

The quantitative data obtained from DSC analysis should be summarized in a table. While specific data for this compound is pending experimental determination, Table 1 provides a template and includes illustrative data for a related compound, Myristyl Myristate, which has a melting point of approximately 38-42°C.

Table 1: Illustrative DSC Data for a Fatty Acid Ester

ParameterValue
Onset of Melting (°C)~38
Peak Melting Temperature (Tm) (°C)~40
Enthalpy of Fusion (ΔHf) (J/g)Data to be determined

Interpretation of DSC Thermogram: The DSC thermogram of a pure, crystalline fatty acid ester is expected to show a single, sharp endothermic peak corresponding to its melting point. The peak temperature (Tm) is a characteristic property of the substance. The enthalpy of fusion (ΔHf) is a measure of the energy required to melt the crystalline structure and is related to the degree of crystallinity. A broad melting peak or the presence of multiple peaks may indicate impurities or the existence of different polymorphic forms.

TGA Data

The results from the TGA analysis should be presented in a similar tabular format. Table 2 provides a template for presenting TGA data. Fatty acid esters generally exhibit good thermal stability, with decomposition typically occurring at temperatures above 200°C.[5]

Table 2: Illustrative TGA Data for a Fatty Acid Ester

ParameterValue
Onset of Decomposition (Tonset) (°C)Data to be determined
Temperature of Maximum Decomposition Rate (°C)Data to be determined
Residual Mass at 600 °C (%)Data to be determined

Interpretation of TGA Curve: The TGA curve for a high molecular weight ester like this compound is expected to show a single-step decomposition process in an inert atmosphere. The onset temperature of decomposition provides an indication of its thermal stability. A lower onset temperature suggests lower stability. The derivative of the TGA curve (DTG curve) shows the rate of weight loss, with the peak indicating the temperature at which the decomposition is most rapid.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the DSC and TGA experimental procedures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load program Run Temperature Program (Heat-Cool-Heat) load->program acquire Acquire Heat Flow Data program->acquire thermogram Generate DSC Thermogram acquire->thermogram determine Determine Tm and ΔHf thermogram->determine

Caption: Workflow for DSC Analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA Pan weigh->place load Load Sample Pan into TGA place->load program Run Temperature Program (Ramp to 600 °C) load->program acquire Acquire Weight Loss Data program->acquire curve Generate TGA Curve acquire->curve determine Determine Tonset and Decomposition Profile curve->determine

Caption: Workflow for TGA Analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data for its application in pharmaceutical and cosmetic formulations. While this guide presents a robust methodology for these analyses, the acquisition of specific experimental data for this compound is paramount for a complete characterization. The outlined protocols for sample preparation, experimental conditions, and data interpretation serve as a valuable resource for researchers and scientists. The illustrative data from related compounds offer a comparative basis for understanding the expected thermal behavior. Future work should focus on obtaining and publishing the precise DSC and TGA thermograms of this compound to further enhance its material profile for drug development and other applications.

References

A Technical Guide to the Spectroscopic Analysis of Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate is a long-chain wax ester composed of myristyl alcohol and behenic acid. As an ester of two long saturated carbon chains, its physical and chemical properties are of interest in various fields, including pharmaceuticals, cosmetics, and material science. A thorough structural characterization is essential for its application and quality control. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze this compound.

Molecular Structure

This compound consists of a C14 fatty alcohol (myristyl alcohol) esterified with a C22 fatty acid (behenic acid). The total carbon count is 36.

Chemical Formula: C₃₆H₇₂O₂ Molecular Weight: 536.95 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous structural confirmation.[1]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments along the aliphatic chains and near the ester group.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Terminal CH₃ (Myristyl & Behenyl)~0.88Triplet (t)6H
-(CH₂)n- (Bulk methylene)~1.25Broad Singlet~60H
β-CH₂ to C=O (Behenyl)~1.63Quintet (quin)2H
α-CH₂ to C=O (Behenyl)~2.28Triplet (t)2H
α-CH₂ to Ester Oxygen (Myristyl)~4.05Triplet (t)2H
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon backbone. Due to the long aliphatic chains, many of the methylene carbons will have overlapping signals.

Assignment Chemical Shift (δ, ppm)
Terminal CH₃ (Myristyl & Behenyl)~14.1
-(CH₂)n- (Bulk methylene)~22.7 - 29.7
β-CH₂ to C=O (Behenyl)~25.0
α-CH₂ to Ester Oxygen (Myristyl)~64.4
α-CH₂ to C=O (Behenyl)~34.4
Ester Carbonyl (C=O)~173.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the long hydrocarbon chains.[2][3]

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2918 - 2850Strong
C=O Stretch (Ester)~1734Strong
CH₂ Bend (Scissoring)~1467Medium
C-O Stretch (Ester)~1170Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For wax esters like this compound, electron ionization (EI) mass spectrometry typically leads to characteristic fragmentation patterns.[4][5]

m/z Assignment Notes
536[M]⁺Molecular ion peak, may be of low intensity or absent.
339[CH₃(CH₂)₂₀CO]⁺Acylium ion from cleavage of the C-O bond (Behenoyl fragment).
196[CH₃(CH₂)₁₃]⁺Myristyl carbocation from cleavage of the C-O bond.
57[C₄H₉]⁺Common fragment from long alkyl chains (base peak).[6]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds is typically sufficient.[1]

    • ¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum. A longer acquisition time with more scans will be necessary due to the low natural abundance of ¹³C.[1]

  • Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Phase : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solution Phase : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).[3]

  • Acquisition : Place the sample (pellet or solution cell) in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve the this compound sample in a volatile organic solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

  • Gas Chromatography (GC) :

    • Column : Use a non-polar capillary column suitable for high-temperature analysis.

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Temperature Program : Use a temperature gradient that allows for the elution of the high molecular weight ester. For example, start at 150°C and ramp up to 320°C.[5]

  • Mass Spectrometry (MS) :

    • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.[5]

    • Mass Analyzer : Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 50-600).[5]

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.

Visualizations

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR NMR Prep Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR IR Prep Prep_MS Dissolve in Hexane/Ethyl Acetate Sample->Prep_MS MS Prep NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Analysis Data Interpretation and Structural Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Solid-State intricacies: A Technical Guide to the Crystal Structure and Polymorphism of Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solid-state properties of long-chain esters are of paramount importance in the pharmaceutical and specialty chemical industries, influencing critical parameters such as stability, bioavailability, and processability. This technical guide delves into the crystal structure and polymorphism of myristyl behenate, a saturated wax ester composed of myristyl alcohol and behenic acid.

Introduction to this compound

This compound, with the chemical formula C₃₆H₇₂O₂, is a wax ester characterized by its long aliphatic chains. This molecular structure predisposes the compound to exhibit complex solid-state behavior, including the phenomenon of polymorphism. Polymorphism, the ability of a substance to exist in multiple crystalline forms with different molecular packing and/or conformational arrangements, can significantly impact the material's physicochemical properties. A thorough understanding of the polymorphic landscape of this compound is therefore crucial for its application in various fields.

Understanding Polymorphism in Wax Esters

Long-chain esters, like this compound, are known to exhibit polymorphism due to the flexibility of their alkyl chains, which allows for various packing efficiencies and intermolecular interactions within the crystal lattice. Different polymorphs of the same compound can display distinct melting points, solubilities, and mechanical properties. These differences arise from variations in the crystal lattice energy and are a key consideration in drug development and materials science.

Quantitative Data on this compound Polymorphs

A comprehensive review of scientific literature reveals a notable absence of detailed crystallographic data for this compound. Specific quantitative data such as unit cell dimensions, space groups, and the definitive identification of its polymorphic forms are not publicly available at the time of this guide's publication. The following tables are provided as standardized templates for the systematic recording of such data as it becomes available through future research.

Table 1: Crystallographic Data of this compound Polymorphs

Polymorphic FormCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)
Form IData Not AvailableData Not AvailableData Not Available
Form IIData Not AvailableData Not AvailableData Not Available
...Data Not AvailableData Not AvailableData Not Available

Table 2: Thermal Properties of this compound Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Solid-Solid Transition Temperatures (°C)
Form IData Not AvailableData Not AvailableData Not Available
Form IIData Not AvailableData Not AvailableData Not Available
...Data Not AvailableData Not AvailableData Not Available

Experimental Protocols for Polymorphism Characterization

The investigation of polymorphism in a long-chain ester like this compound necessitates a multi-technique approach. The following are detailed experimental protocols for the key analytical methods employed in such studies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including melting points and solid-solid phase transformations, and to quantify the associated enthalpy changes.

Methodology:

  • A sample of this compound (3-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled temperature program, typically a heating and cooling cycle, under an inert nitrogen atmosphere. A common heating rate is 10 °C/min.

  • The heat flow to or from the sample is monitored as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded.

  • Analysis of the resulting thermogram provides data on melting points, transition temperatures, and enthalpies of fusion and transition.

Powder X-Ray Diffraction (PXRD)

Objective: To identify and differentiate between crystalline polymorphs based on their unique diffraction patterns.

Methodology:

  • A finely powdered sample of this compound is uniformly spread onto a sample holder.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Each crystalline form will produce a characteristic diffraction pattern with peaks at specific 2θ angles, which serves as a fingerprint for that polymorph.

  • Variable-temperature PXRD (VT-PXRD) can be employed to monitor polymorphic transformations as the sample is heated or cooled in situ.

Polarized Light Microscopy (PLM)

Objective: To visually observe the crystal morphology (habit) of different polymorphs and to monitor phase transformations.

Methodology:

  • A small amount of this compound is placed on a microscope slide.

  • The sample is observed under a microscope equipped with crossed polarizers. Crystalline materials, being birefringent, will appear bright against a dark background.

  • Different polymorphs often exhibit distinct crystal shapes (e.g., needles, plates, spherulites).

  • A hot stage can be used to control the temperature of the sample, allowing for the direct observation of melting, crystallization, and solid-state transformations.

Visualized Workflow for Polymorphism Investigation

The logical progression of experiments to characterize the polymorphism of a new material is crucial. The following diagram illustrates a standard workflow for such an investigation.

polymorphism_investigation_workflow cluster_synthesis Material Synthesis & Preparation cluster_screening Initial Polymorph Screening cluster_characterization Structural & Thermodynamic Characterization cluster_conclusion Data Interpretation & Conclusion synthesis Synthesis of this compound crystallization Crystallization under various conditions (solvents, cooling rates) synthesis->crystallization dsc_screening DSC Analysis crystallization->dsc_screening pxrd_screening PXRD Analysis crystallization->pxrd_screening plm_screening Polarized Light Microscopy crystallization->plm_screening polymorph_identification Identification of Polymorphic Forms dsc_screening->polymorph_identification pxrd_screening->polymorph_identification plm_screening->polymorph_identification vt_pxrd_analysis Variable-Temperature PXRD phase_diagram Construction of Phase Diagram vt_pxrd_analysis->phase_diagram sc_xrd_analysis Single Crystal X-ray Diffraction structure_determination Crystal Structure Determination sc_xrd_analysis->structure_determination thermo_stability Thermodynamic Stability Studies thermo_stability->phase_diagram polymorph_identification->vt_pxrd_analysis polymorph_identification->sc_xrd_analysis polymorph_identification->thermo_stability

Myristyl Behenate as a Lipid Excipient: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl behenate, a long-chain fatty acid ester, is emerging as a versatile lipid excipient in pharmaceutical formulations. Its primary mechanism of action revolves around its ability to form a solid, hydrophobic matrix, which can be leveraged for various drug delivery applications. This technical guide elucidates the core mechanisms through which this compound influences drug product performance, focusing on its role in creating sustained-release systems and as a key component in solid lipid nanoparticles (SLNs). This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its functional attributes in advanced drug delivery.

Introduction to this compound

This compound is the ester of myristyl alcohol and behenic acid. As a solid lipid at room temperature, it offers excellent potential for creating structured lipid-based drug delivery systems. Its highly lipophilic nature makes it a suitable candidate for encapsulating hydrophobic active pharmaceutical ingredients (APIs), protecting them from degradation, and controlling their release profile. While structurally similar to the more extensively studied glyceryl behenate (Compritol® 888 ATO), this compound possesses its own distinct physicochemical characteristics that make it a valuable tool in the formulator's arsenal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug delivery.

PropertyValueSource
Chemical Name Tetradecyl docosanoateN/A
Molecular Formula C36H72O2[1]
Molecular Weight 536.96 g/mol [1]
Physical State Solid[1]
Appearance White to off-white waxy solid[2]
Melting Point Estimated 37-39 °C (based on Myristyl Myristate)[2]
Solubility Insoluble in water; Soluble in oils and organic solvents[2]

Core Mechanisms of Action

The utility of this compound as a lipid excipient is primarily attributed to two key mechanisms: matrix formation for sustained release and nanoparticle engineering for targeted and controlled delivery .

Sustained-Release Matrix Former

In solid oral dosage forms, such as tablets, this compound acts as a hydrophobic matrix-forming agent.[3][4] The mechanism can be described as follows:

  • Matrix Encapsulation: During formulation, typically through processes like melt granulation or direct compression, the API is homogeneously dispersed within the molten or powdered this compound. Upon cooling and solidification, the lipid forms a solid, inert matrix that physically entraps the drug molecules.

  • Diffusion-Controlled Release: When the tablet is exposed to gastrointestinal fluids, the aqueous medium penetrates the hydrophobic matrix through pores and channels. The dissolved drug then diffuses out of the matrix down a concentration gradient.[4][5] The tortuous path created by the lipid matrix slows down the diffusion process, resulting in a sustained release of the API over an extended period. The release rate is governed by the porosity of the matrix and the solubility of the drug in the surrounding fluid.

cluster_0 Tablet Matrix cluster_1 GI Fluid API API Particles Matrix This compound Matrix GI_Fluid GI Fluid Penetration Drug_Dissolution Drug Dissolution GI_Fluid->Drug_Dissolution Drug_Diffusion Sustained Drug Diffusion Drug_Dissolution->Drug_Diffusion Systemic_Circulation Systemic_Circulation Drug_Diffusion->Systemic_Circulation Absorption

Drug release from a this compound matrix tablet.
Solid Lipid Nanoparticle (SLN) Formation

This compound can serve as the solid lipid core in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that offer advantages such as improved bioavailability, targeted delivery, and protection of labile drugs.

  • Nanoparticle Formulation: SLNs are typically produced by high-pressure homogenization or microemulsion techniques. This compound is melted, and the lipophilic drug is dissolved or dispersed within the molten lipid. This lipid phase is then dispersed in a hot aqueous surfactant solution to form an emulsion. Rapid cooling of this emulsion leads to the solidification of the lipid droplets, forming SLNs with the drug encapsulated within the solid lipid core.

  • Mechanisms of Drug Loading and Release:

    • Drug Entrapment: The drug is incorporated into the crystalline structure of the this compound matrix. Imperfections in the crystal lattice can create more space for drug accommodation.

    • Controlled Release: Drug release from SLNs is governed by a combination of diffusion, lipid matrix erosion, and swelling. The solid nature of the lipid core restricts drug mobility, leading to a sustained release profile.

cluster_0 SLN Formation cluster_1 Drug Release from SLN Lipid_Melt Molten this compound + API Emulsification High-Shear Homogenization Lipid_Melt->Emulsification Aqueous_Phase Hot Aqueous Surfactant Solution Aqueous_Phase->Emulsification Cooling Rapid Cooling & Solidification Emulsification->Cooling SLN Solid Lipid Nanoparticle (SLN) Cooling->SLN SLN_in_vivo SLN in Biological Milieu Diffusion Drug Diffusion SLN_in_vivo->Diffusion Erosion Matrix Erosion SLN_in_vivo->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Formation and drug release mechanism of this compound SLNs.

Experimental Protocols

The characterization of this compound and its formulations is crucial for understanding its performance as a lipid excipient. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallinity, and polymorphic behavior of this compound and its drug-loaded formulations.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. For drug-loaded samples, use the prepared formulation (e.g., physical mixture, granules, or lyophilized SLNs).

  • Instrument Setup: Use a calibrated differential scanning calorimeter. Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Thermal Analysis:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C) under a nitrogen purge.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating scan under the same conditions as the first to evaluate any changes in the thermal behavior due to the thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH). A sharp melting peak indicates a highly crystalline material, while a broad peak suggests a more amorphous or less ordered structure. The presence of multiple peaks can indicate polymorphism.

X-Ray Diffraction (XRD)

Objective: To investigate the crystalline structure and identify any polymorphic changes in this compound upon formulation.

Methodology:

  • Sample Preparation: Prepare a powdered sample of this compound or the formulated product. Ensure a flat, uniform surface of the powder in the sample holder.

  • Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 50°) at a specific scan speed.

  • Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of the material. Sharp, intense peaks are indicative of a highly crystalline material, whereas a broad halo suggests an amorphous state. Changes in the peak positions or the appearance of new peaks in the formulated product compared to the pure excipient can indicate polymorphic transitions or interactions with the API.[6]

In Vitro Drug Release Studies

Objective: To determine the rate and mechanism of drug release from this compound-based formulations.

Methodology for Sustained-Release Tablets:

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Select a dissolution medium that is relevant to the intended site of drug release (e.g., simulated gastric fluid or simulated intestinal fluid). The volume should be sufficient to maintain sink conditions.

  • Procedure:

    • Pre-warm the dissolution medium to 37 ± 0.5°C.

    • Place the tablet in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Plot the cumulative percentage of drug released versus time.

Methodology for Solid Lipid Nanoparticles (Dialysis Bag Method):

  • Apparatus: Use a dialysis bag with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

  • Release Medium: Use a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Dispense a known amount of the SLN suspension into the dialysis bag and seal it.

    • Place the dialysis bag in a vessel containing a known volume of the release medium, maintained at 37 ± 0.5°C with constant stirring.

    • At specified time points, withdraw a sample from the release medium and replace it with fresh medium.

  • Analysis: Quantify the drug concentration in the collected samples using a suitable analytical technique. Plot the cumulative percentage of drug released against time.

Conclusion

This compound is a promising lipid excipient with a clear mechanism of action centered on its ability to form a hydrophobic matrix. This property can be effectively utilized to develop sustained-release oral dosage forms and advanced nanoparticle-based drug delivery systems. Its performance is intrinsically linked to its physicochemical properties, particularly its solid-state characteristics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and its formulations, enabling researchers and drug development professionals to harness its full potential in creating innovative and effective pharmaceutical products. Further research into the specific physicochemical parameters of this compound will undoubtedly enhance its application and predictability in formulation development.

References

A Comprehensive Technical Guide to the Fundamental Properties of Myristyl Behenate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate, an ester of myristyl alcohol and behenic acid, is a lipid excipient with growing interest in the pharmaceutical sciences for its potential in advanced drug delivery systems. Its solid-state nature at physiological temperatures, coupled with its biocompatibility and ability to form stable particulate systems, makes it a prime candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and other lipid-based carriers. This technical guide provides an in-depth overview of the core physicochemical properties, safety profile, and formulation considerations of this compound, intended to support researchers and drug development professionals in harnessing its potential for effective drug delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in drug delivery. These properties dictate its behavior in biological systems and during the formulation process.

Data Summary

Quantitative data for this compound is not extensively available in public literature. The following table summarizes its known properties, supplemented with data from structurally similar lipids where noted. These values should be considered as a baseline for formulation development and require experimental verification.

PropertyValueSource/Note
Molecular Formula C36H72O2[1]
Molecular Weight 536.96 g/mol [1]
Physical State Solid[1]
Melting Point Data not available. Estimated based on related compounds: Myristyl myristate (~38°C), Behenyl behenate (70-74°C), Glyceryl behenate (65-77°C).
Solubility Insoluble in water. Soluble in hydrophobic solvents (e.g., esters, mineral oil). Dispersible in glycols. (Data for Myristyl myristate)
Critical Micelle Concentration (CMC) Data not available. As a non-polar lipid, significant micelle formation in aqueous solution is not expected without co-surfactants.
Experimental Protocols for Property Determination

Objective: To determine the melting point range of this compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.[2][3]

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[4]

  • The melting point is reported as a range between these two temperatures.

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents relevant to drug formulation.

Methodology:

  • A series of vials containing a fixed volume of different solvents (e.g., water, ethanol, chloroform, acetone, phosphate-buffered saline) are prepared.

  • Increasing amounts of this compound are added to each vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • For qualitative assessment, the solutions are visually inspected for the presence of undissolved solid.

  • For quantitative analysis, the saturated solutions are filtered to remove excess solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

Objective: To determine the CMC of this compound in the presence of a surfactant. Since this compound is a non-amphiphilic lipid, it will not form micelles on its own. This protocol describes its influence on the CMC of a known surfactant.

Methodology:

  • A stock solution of a surfactant (e.g., Polysorbate 80) in an aqueous medium is prepared.

  • A series of dilutions of the surfactant solution are made, both with and without a fixed concentration of this compound dispersed within them (likely requiring a co-solvent or melting and homogenization).

  • The surface tension of each solution is measured using a pendant drop tensiometer.

  • A graph of surface tension versus the logarithm of the surfactant concentration is plotted.

  • The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[5] The shift in the CMC in the presence of this compound provides insight into their interaction.

Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This compound's solid lipid nature makes it an excellent candidate for the core matrix of SLNs. SLNs are colloidal carriers that offer advantages such as controlled drug release, protection of labile drugs, and improved bioavailability.

Formulation of this compound-based SLNs

A typical formulation of this compound SLNs involves the lipid, an active pharmaceutical ingredient (API), a surfactant or a mixture of surfactants, and an aqueous phase.

dot

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

Experimental Protocol: High-Pressure Homogenization for SLN Preparation

Objective: To prepare drug-loaded SLNs using this compound as the lipid matrix.

Methodology:

  • Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: The surfactant(s) are dissolved in the aqueous phase, which is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.[6]

  • Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). This reduces the droplet size to the nanometer range.

  • Cooling and Solidification: The resulting hot nanoemulsion is rapidly cooled in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: The formed SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Safety and Toxicology

While specific toxicological data for this compound is limited, information on the closely related compound, Myristyl myristate, provides a basis for its safety assessment.

Summary of Toxicological Data (based on Myristyl Myristate)
  • Acute Oral Toxicity: Non-toxic in rats.[7]

  • Acute Dermal Toxicity: Non-toxic in rabbits.[7]

  • Skin Irritation: Produced minimal to mild skin irritation in rabbits.[7]

  • Eye Irritation: Caused minimal eye irritation in rabbits.[7]

  • Sensitization: Did not cause sensitization in guinea pigs.[7]

Based on this data for a structurally similar compound, this compound is expected to have a favorable safety profile for topical and oral drug delivery applications. However, comprehensive toxicological studies are recommended for any new formulation intended for human use.

Signaling Pathways and Logical Relationships

The interaction of SLNs with cells is a critical aspect of their drug delivery mechanism. The following diagram illustrates a generalized pathway for the cellular uptake of SLNs.

dot

Cellular_Uptake SLN Drug-Loaded SLN CellMembrane Cell Membrane SLN->CellMembrane Adsorption Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion EndosomalEscape Endosomal Escape Endosome->EndosomalEscape DrugRelease Drug Release Lysosome->DrugRelease Degradation EndosomalEscape->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Target Intracellular Target Cytoplasm->Target Therapeutic Action

Caption: Generalized signaling pathway for the cellular uptake and intracellular drug release from SLNs.

Conclusion

This compound presents as a promising lipid excipient for the development of innovative drug delivery systems, particularly Solid Lipid Nanoparticles. Its physicochemical properties, though not yet extensively documented, suggest it can form stable, solid-core nanoparticles capable of encapsulating and delivering a variety of therapeutic agents. While its safety profile is inferred to be favorable based on related compounds, further specific toxicological evaluation is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and optimize the use of this compound in their drug delivery research and development endeavors.

References

A Technical Guide to Myristyl Behenate for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Myristyl behenate, a saturated wax ester, for its application in research, particularly within the pharmaceutical and drug development sectors. This document outlines its physicochemical properties, details experimental protocols for its synthesis and analysis, and explores its utility in drug delivery systems. All quantitative data is presented in a clear tabular format, and key experimental workflows are visualized using the DOT language for enhanced comprehension by a scientific audience.

Introduction

This compound (C36H72O2) is a wax ester composed of myristyl alcohol (a C14 fatty alcohol) and behenic acid (a C22 saturated fatty acid). As a member of the wax ester class of lipids, it possesses properties that make it a valuable compound in various industrial applications, including cosmetics and pharmaceuticals.[1] Its high molecular weight and hydrophobicity contribute to its function as an emollient, thickener, and stabilizer. In the context of drug development, wax esters are increasingly investigated for their role in creating sustained-release drug delivery systems and as lubricants in tablet and capsule manufacturing.[2][3] This guide serves as a core technical resource for professionals requiring detailed information on this compound.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 42233-09-0[1][4][5]
Molecular Formula C36H72O2[1][6][7]
Molecular Weight 536.96 g/mol [1][6][7]
Physical State Solid[6][7]
Purity >99% (when sourced from specialized suppliers)[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting. The following protocols are based on established methods for wax ester synthesis and characterization.

Enzymatic Synthesis of this compound

Enzymatic synthesis is preferred for its mild reaction conditions and high specificity, resulting in a purer product with fewer byproducts compared to traditional chemical esterification.[5][6]

Objective: To synthesize this compound from myristyl alcohol and behenic acid using an immobilized lipase catalyst.

Materials:

  • Myristic acid (≥98% purity)

  • Stearyl alcohol (≥98% purity)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)[8]

  • Solvent (e.g., n-hexane, optional for a solvent-based reaction)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Ethanol

Equipment:

  • Jacketed glass reactor with a stirrer

  • Heating system

  • Vacuum pump (optional)

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the jacketed glass reactor, combine equimolar amounts of myristic acid and stearyl alcohol. For a solvent-based reaction, add n-hexane.[8]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.[8]

  • Reaction Conditions: Heat the mixture to a desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm). Applying a vacuum can help remove the water byproduct, driving the reaction towards completion.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of the remaining myristic acid via titration or gas chromatography (GC).[8]

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 8-24 hours), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.[8]

  • Product Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

    • Wash with distilled water until the aqueous layer is neutral.

    • The product can be further purified by crystallization from ethanol to remove unreacted stearyl alcohol.[8]

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the purity assessment of wax esters, allowing for the separation and identification of the target compound and potential impurities such as unreacted starting materials.[9][10] High-temperature GC (HTGC) is often required for the direct analysis of intact long-chain wax esters.[11]

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or toluene)

Equipment:

  • Gas chromatograph with a high-temperature-capable system and a split/splitless injector, coupled to a mass spectrometer.[10][11]

  • High-temperature capillary column (e.g., DB-1 HT fused-silica).[10][11]

  • Volumetric flasks

  • GC vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. A final concentration of 0.1–1.0 mg/mL is recommended.[10]

    • Transfer the prepared sample into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[10][11]

    • Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar.[10][11]

    • Injector: Split/splitless injector at 350°C.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[9]

    • Mass Spectrometer:

      • MS Transfer Line Temperature: 280°C[9]

      • Ion Source Temperature: 230°C[9]

      • Mass Range: m/z 40-650[9]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with libraries and known standards of potential impurities (e.g., myristyl alcohol, behenic acid).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate key workflows.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification MyristicAcid Myristic Acid Reactor Jacketed Glass Reactor (60°C, 200 rpm) MyristicAcid->Reactor StearylAlcohol Stearyl Alcohol StearylAlcohol->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Lipase Immobilized Lipase (e.g., Novozym® 435) Lipase->Reactor Filtration->Lipase Enzyme Recovery for Reuse Washing Washing (NaHCO3, H2O) Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct Purified this compound Evaporation->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Applications in Drug Development

This compound and other wax esters are primarily utilized in pharmaceutical formulations as excipients. Their inert and lipidic nature makes them suitable for several applications:

  • Sustained-Release Matrices: Due to their hydrophobicity and slow erosion rate in aqueous environments, wax esters can be used to create matrix tablets that release the active pharmaceutical ingredient (API) over an extended period. This is particularly beneficial for drugs with a short biological half-life.

  • Lubricants for Tableting: In the manufacturing of oral solid dosage forms, lubricants are essential to prevent the tablet from sticking to the die and punches. Glyceryl behenate, a related lipidic excipient, is widely used for this purpose, and this compound can serve a similar function.[2][3]

  • Coating Agents: Wax esters can be used as hot-melt coating agents for powders or granules. This coating can protect the API from moisture, mask unpleasant tastes, or control its release profile.[2][3]

  • Lipid-Based Drug Delivery Systems: this compound can be a component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs.[2]

The selection of this compound as an excipient should be guided by pre-formulation studies to ensure compatibility with the API and the desired release characteristics.

References

In-Vivo Safety and Toxicity Profile of Myristyl Behenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vivo safety and toxicity data for Myristyl behenate are limited in publicly available literature. This guide provides a comprehensive profile based on data from its constituent components, Myristyl alcohol and Behenic acid, and the closely related ester, Myristyl myristate. The information herein is intended for research and development purposes and should not be considered a definitive safety assessment for regulatory submission without further compound-specific testing.

Executive Summary

This compound is a long-chain fatty acid ester with potential applications in pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer. Due to a lack of specific in-vivo toxicity studies on this compound, this technical guide synthesizes available data on its hydrolysis products—Myristyl alcohol and Behenic acid—and the analogous compound, Myristyl myristate, to construct a presumptive safety profile.

Based on the available information, this compound is expected to have a low order of acute toxicity. The constituent moieties and related compounds have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and are considered safe for use in cosmetic formulations.[1][2] It is anticipated that this compound would be hydrolyzed in vivo to Myristyl alcohol and Behenic acid, which are then metabolized through well-established fatty acid and fatty alcohol pathways.

Chemical and Physical Properties

PropertyValue
Chemical NameTetradecyl docosanoate
SynonymsThis compound
Molecular FormulaC36H72O2
Molecular Weight536.96 g/mol
AppearanceWaxy solid
SolubilityInsoluble in water; soluble in oils and organic solvents

Pharmacokinetics and Metabolism

Direct pharmacokinetic studies on this compound are not available. However, as an ester, it is anticipated to undergo hydrolysis by carboxylesterases present in the gastrointestinal tract and various tissues to yield Myristyl alcohol and Behenic acid.[3]

  • Myristyl Alcohol: A long-chain fatty alcohol that can be oxidized to myristic acid, which then enters the fatty acid metabolic pool.

  • Behenic Acid: A very long-chain saturated fatty acid that is reported to be poorly absorbed.[4] That which is absorbed can be metabolized via beta-oxidation.

MB This compound CE Carboxylesterases (in vivo hydrolysis) MB->CE MA Myristyl Alcohol CE->MA BA Behenic Acid CE->BA MAP Fatty Acid Metabolism MA->MAP BAP Beta-oxidation BA->BAP cluster_preliminary Preliminary Sighting Study cluster_main Main Study P1 Administer starting dose (e.g., 300 mg/kg) to one animal P2 Observe for 24-48 hours P1->P2 P3 If animal survives, increase dose for next animal. If animal dies, decrease dose. P2->P3 M1 Dose 3 animals sequentially at the selected starting dose P3->M1 Determine starting dose for main study M2 Observe animals for 14 days (clinical signs, body weight) M1->M2 M3 Necropsy at day 14 M2->M3

References

Methodological & Application

Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles using Glyceryl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology, offering a versatile platform for the encapsulation and controlled release of therapeutic agents. These colloidal carriers are formulated from biocompatible and biodegradable lipids that are solid at both room and body temperatures. SLNs combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, providing enhanced drug stability, improved bioavailability, and the potential for targeted delivery.[1][2][3]

While the query specified Myristyl Behenate, the scientific literature extensively documents the use of Glyceryl Behenate (commercially known as Compritol® 888 ATO) as a primary lipid for SLN formulation due to its excellent physiological tolerance and ability to form stable nanoparticles.[4][5] Glyceryl behenate is a mixture of mono-, di-, and triglycerides of behenic acid, making it a highly suitable and well-characterized model for developing robust SLN formulations.[4][5] This document provides detailed application notes and protocols for the preparation and characterization of SLNs using Glyceryl Behenate as the solid lipid matrix.

Core Principles of SLN Formulation

The fundamental principle behind SLN preparation involves the dispersion of a molten lipid phase, containing the dissolved or dispersed active pharmaceutical ingredient (API), into a heated aqueous surfactant solution to form an oil-in-water emulsion.[2] Subsequent cooling of this nanoemulsion leads to the solidification of the lipid droplets, resulting in the formation of solid lipid nanoparticles.[6] The choice of preparation method significantly influences the physicochemical properties of the SLNs, such as particle size, drug loading capacity, and release profile.[1]

Experimental Protocols

High-Pressure Homogenization (HPH)

High-Pressure Homogenization is a widely used and scalable method for SLN production. It can be performed using either a hot or cold homogenization technique.[2]

This is the most common method and involves homogenization at temperatures above the melting point of the lipid.[2]

Materials:

  • Glyceryl Behenate (Compritol® 888 ATO)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80, Poloxamer 407)[1][7]

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Magnetic Stirrer with Hot Plate

  • Water Bath

Procedure:

  • Preparation of Lipid Phase: Melt the Glyceryl Behenate at a temperature 5-10°C above its melting point (approx. 75-85°C).[8] Dissolve the lipophilic API in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.[9]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500 and 1500 bar.[2] The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down in an ice bath or under room temperature with gentle stirring to allow for the recrystallization of the lipid and the formation of SLNs.

This method is particularly suitable for thermolabile drugs.

Procedure:

  • The drug is dissolved in the molten lipid as in the hot homogenization method.

  • This mixture is then rapidly cooled using dry ice or liquid nitrogen to solidify the lipid.

  • The solidified lipid-drug mixture is ground to microparticles.

  • These microparticles are then dispersed in a cold aqueous surfactant solution.

  • This dispersion is then subjected to high-pressure homogenization at or below room temperature.[1]

Workflow for High-Pressure Homogenization

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Homogenization Process L1 Melt Glyceryl Behenate (>75°C) L2 Dissolve API in Molten Lipid L1->L2 P1 Combine Phases & Create Pre-emulsion (High Shear) L2->P1 A1 Dissolve Surfactant(s) in Water A2 Heat to Same Temperature as Lipid Phase A1->A2 A2->P1 P2 High-Pressure Homogenization (>75°C, 500-1500 bar) P1->P2 P3 Cooling & SLN Formation P2->P3 F SLN Dispersion P3->F Final Product

Caption: Workflow for Hot High-Pressure Homogenization.

Solvent Emulsification-Evaporation/Diffusion Technique

This method is suitable for incorporating thermosensitive drugs and avoids high temperatures during the emulsification step.

Materials:

  • Glyceryl Behenate

  • API

  • Water-immiscible organic solvent (e.g., chloroform, dichloromethane)

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • Aqueous surfactant solution

Equipment:

  • Magnetic Stirrer

  • Homogenizer

  • Rotary Evaporator

Procedure:

  • Dissolve the Glyceryl Behenate and the API in a water-immiscible organic solvent.

  • This organic phase is then emulsified in an aqueous solution containing a surfactant, using a high-speed homogenizer to form an oil-in-water emulsion.

  • The organic solvent is then removed by evaporation under reduced pressure (using a rotary evaporator).

  • The evaporation of the solvent leads to the precipitation of the lipid as nanoparticles.[1]

  • The resulting SLN dispersion can be further purified by centrifugation or dialysis.

Workflow for Solvent Emulsification-Evaporation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Process O1 Dissolve Glyceryl Behenate & API in Organic Solvent P1 Emulsify Organic Phase in Aqueous Phase O1->P1 A1 Prepare Aqueous Surfactant Solution A1->P1 P2 Solvent Evaporation (e.g., Rota-evaporator) P1->P2 P3 SLN Precipitation P2->P3 F SLN Dispersion P3->F Final Product

Caption: Workflow for Solvent Emulsification-Evaporation.

Microemulsion Method

This technique involves the formation of a thermodynamically stable microemulsion which is then diluted in a cold aqueous medium to form SLNs.

Procedure:

  • Melt the Glyceryl Behenate and dissolve the API in it.

  • Add an emulsifier (e.g., Poloxamer 407) and a co-emulsifier to the molten lipid to form a clear, hot isotropic mixture.[7]

  • This hot microemulsion is then dispersed into a cold aqueous solution (2-10°C) under gentle stirring.[6]

  • The rapid cooling and dilution cause the lipid to precipitate, forming fine nanoparticles.

Data Presentation: Physicochemical Characterization of Glyceryl Behenate SLNs

The following tables summarize typical quantitative data obtained from the characterization of SLNs prepared with Glyceryl Behenate (Compritol® 888 ATO). These values serve as a benchmark for formulation development.

Table 1: Formulation Parameters and Resulting Particle Characteristics

Formulation CodeLipid:Drug RatioSurfactant Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lopinavir-SLN-Poloxamer 407 / PEG 4000214.5 ± 4.07--12.7 ± 0.8781.6 ± 2.3[7]
Donepezil-SLN-Tween 80 / Poloxamer 188 (1:1)----
Desvenlafaxine-SLN1:3 (Lipid:Surfactant)Tween 201560.139-69.50[10]
Zotepine-SLN-Poloxamer 188180 - 2500.2 - 0.4-20 to -3070 - 85[9]
Alprazolam-SLN-Tween 20----[4]

Table 2: Influence of Lipid Type on SLN Properties

Lipid TypeDrugParticle Size (nm)PDIDrug Content (%)Reference
Glyceryl BehenateClarithromycin318 - 5260.228 - 0.47263 - 89[11]
TripalmitinClarithromycin318 - 5260.228 - 0.47263 - 89[11]
Stearic AcidClarithromycin318 - 5260.228 - 0.47263 - 89[11]

Characterization Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Protocol: Dilute the SLN dispersion with purified water to an appropriate concentration. Perform the measurement at 25°C. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being acceptable for a narrow distribution. Zeta potential measurements indicate the surface charge and predict the stability of the colloidal dispersion.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Technique: Centrifugation or ultrafiltration followed by quantification of the unencapsulated drug.

  • Protocol:

    • Separate the free, unencapsulated drug from the SLN dispersion using a centrifugal filter unit.

    • Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

Morphological Analysis
  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol: Place a drop of the diluted SLN dispersion on a carbon-coated copper grid. The sample may be negatively stained (e.g., with phosphotungstic acid) for better contrast in TEM. Allow to air dry before imaging. This provides direct visualization of the nanoparticle shape and size.

Solid-State Characterization
  • Technique: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Protocol:

    • DSC: Lyophilize the SLN dispersion. Accurately weigh a small amount of the dried sample into an aluminum pan. Scan over a temperature range (e.g., 25°C to 300°C) at a constant heating rate (e.g., 10°C/min). The absence or shift of the drug's melting peak in the SLN thermogram indicates its amorphous state or molecular dispersion within the lipid matrix.[4]

    • XRD: Analyze the lyophilized SLN powder to determine the crystalline nature of the encapsulated drug and the lipid matrix. A reduction in the intensity of the characteristic peaks of the crystalline drug suggests successful encapsulation and conversion to an amorphous state.[10]

Logical Relationship of Characterization Techniques

G cluster_formulation Formulation cluster_physicochemical Physicochemical Properties cluster_performance Performance Metrics cluster_solidstate Solid-State Analysis F SLN Dispersion Size Particle Size & PDI (DLS) F->Size Zeta Zeta Potential (DLS) F->Zeta Morph Morphology (TEM/SEM) F->Morph EE Encapsulation Efficiency & Drug Loading F->EE DSC Thermal Properties (DSC) F->DSC XRD Crystallinity (XRD) F->XRD Release In Vitro Release EE->Release

References

Application Notes and Protocols: Utilizing Myristyl Behenate and Related Lipids for Controlled Release of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs, often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Poor aqueous solubility is a primary factor limiting a drug's oral bioavailability.[1] To overcome this, various formulation strategies have been developed, with lipid-based drug delivery systems emerging as a highly effective approach.[3][4]

Lipid excipients, such as Myristyl behenate and the structurally related and extensively studied Glyceryl behenate (e.g., Compritol® 888 ATO), are versatile tools for creating controlled-release dosage forms.[5][6][7] These waxy materials can encapsulate the active pharmaceutical ingredient (API) in a solid matrix, modifying its release profile. The lipid matrix can control drug release through diffusion and/or erosion mechanisms, protecting the API from the gastrointestinal environment and releasing it over an extended period.[5][6] This application note details several key technologies employing these lipids, providing exemplary data and detailed protocols for formulation and characterization.

Formulation Technology: Melt Granulation

Melt granulation is a process where a molten binder agglomerates fine powder particles, creating granules with improved flow and compressibility.[8] Unlike traditional wet granulation, it avoids the use of aqueous or organic solvents, making it a "green technique".[9] Glyceryl behenate is frequently used as a meltable binder due to its appropriate melting point and ability to impart sustained-release characteristics.[8][10]

Data Presentation: Melt Granulation Performance
DrugBinder/LipidKey ProcessDrug-Lipid RatioKey Findings & Release Profile
TheophyllineGlyceryl behenate (Compritol® 888 ATO®)Direct CompressionN/A (Matrix Tablet)Drug release followed Fickian diffusion, demonstrating a sustained-release profile.[5]
Acetaminophen, BromhexineTriglycerin full behenate (TR-FB)High-Shear Melt GranulationN/AProduced granules with a narrow particle size distribution and better sustained drug release compared to those made with glycerin monostearate.[10][11]
Tramadol HClGlyceryl behenate (Compritol® 888 ATO)Twin-Screw Melt Granulation15% Drug LoadRelease was controlled over 16 hours and tablets were resistant to alcohol-induced dose dumping. The release rate was stable after 3 months at 40°C/75% RH.[12]
Experimental Protocol: Twin-Screw Melt Granulation (TSMG) for Controlled-Release Tablets

This protocol is adapted from a study developing controlled-release Tramadol HCl tablets.[12]

1. Materials & Pre-blending:

  • API: Tramadol HCl
  • Binder: Glyceryl behenate (e.g., Compritol® 888 ATO)
  • Filler: Lactose Monohydrate
  • Blend the API and filler in a suitable blender for 15-20 minutes to ensure homogeneity.

2. Twin-Screw Melt Granulation:

  • Extruder: Use a co-rotating twin-screw extruder (e.g., Leistritz NANO16) without a constricting die.
  • Feeding: Feed the pre-blended powders and the glyceryl behenate binder into the extruder at a controlled rate.
  • Temperature Profile: Set a decreasing temperature profile along the extruder barrel. For example, Zone 1 (feed zone) at 30°C, progressing to 85°C in the middle zones, and decreasing to 70°C near the exit. The extrusion temperature should be above the melting point of the lipid binder.[13]
  • Screw Speed: Set the screw speed to a moderate level (e.g., 200-300 RPM).
  • Granule Formation: The molten binder will distribute and agglomerate the powder bed. The granules are formed by a combination of immersion and distribution mechanisms and exit the extruder.[12]

3. Cooling and Collection:

  • Collect the extruded granules on a cooling belt or tray. No subsequent milling is typically required.

4. Tableting:

  • Blend the granules with a lubricant (e.g., magnesium stearate).
  • Compress the final blend into tablets using a rotary tablet press.

5. Characterization:

  • Particle Size: Analyze the granule particle size distribution using sieve analysis.
  • Solid-State: Characterize the polymorphic form of the lipid and drug using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[12]
  • Dissolution: Perform in-vitro drug release studies using a USP Type II apparatus in a relevant medium (e.g., 0.1N HCl).[14] To test for dose dumping, conduct studies in hydroalcoholic media (e.g., 0-40% ethanol).[12]

Visualization: Twin-Screw Melt Granulation Workflow

TSMG_Workflow start Start blend 1. Pre-blending (API + Filler) start->blend feed 2. Gravimetric Feeding (Blend + Lipid Binder) blend->feed extrude 3. Twin-Screw Extrusion (Melting & Agglomeration) feed->extrude cool 4. Cooling (Granule Solidification) extrude->cool lubricate 5. Lubrication (Add MgSt) cool->lubricate compress 6. Tableting lubricate->compress characterize 7. Characterization (Dissolution, DSC, XRD) compress->characterize end End characterize->end

Caption: Workflow for continuous twin-screw melt granulation.

Formulation Technology: Solid Lipid Nanoparticles (SLN)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages like controlled release and improved bioavailability.[15][16] They are an alternative to traditional systems like liposomes and polymeric nanoparticles.[16] The solid lipid core can incorporate lipophilic drugs, and the formulation can be tailored for various administration routes.[15]

Data Presentation: SLN Formulation and Performance
DrugLipid MatrixSurfactant(s)Particle Size (nm)Entrapment Efficiency (%)Key Findings & Release Profile
TroxerutinGlyceryl behenateSoy lecithin, Tween-80140.5 ± 1.0283.62Sustained release over 24 hours, with 82.47% cumulative release. Release followed a diffusion-controlled mechanism.[17]
PrednisoloneCompritol® 888 ATON/A50-1000N/AShowed a distinctly prolonged release over 5 weeks, with only 37.1% of the drug released.[18]
trans-ResveratrolGlyceryl behenateN/A380.9 - 783.1Lower than PEG 40 stearate-based NLCsVery low drug release attributed to the high crystallinity of the lipid matrix.[19][20]
Experimental Protocol: Preparation of SLNs by High-Shear Homogenization and Ultrasonication

This protocol is based on the preparation of Troxerutin-loaded SLNs.[17]

1. Preparation of Lipid Phase:

  • Accurately weigh the solid lipid (e.g., Glyceryl behenate) and a lipophilic surfactant (e.g., Soy lecithin).
  • Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.
  • Dissolve the poorly soluble drug (e.g., Troxerutin) in the molten lipid phase under constant stirring.

2. Preparation of Aqueous Phase:

  • Dissolve a hydrophilic surfactant (e.g., Tween-80) in purified water.
  • Heat the aqueous phase to the same temperature as the lipid phase.

3. Formation of Pre-emulsion:

  • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
  • Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 RPM) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.

4. Nanoparticle Formation:

  • Immediately subject the hot pre-emulsion to probe ultrasonication for 5-10 minutes. This reduces the particle size to the nanometer range.
  • The energy from sonication breaks down the larger droplets into nano-sized particles.

5. Cooling and Solidification:

  • Cool the resulting nanoemulsion in an ice bath. The cooling process causes the lipid to recrystallize, solidifying the nanoparticles and entrapping the drug.
  • The final product is a milky-white aqueous dispersion of SLNs.

6. Characterization:

  • Particle Size & Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[21]
  • Entrapment Efficiency (EE%): Separate the unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation). Quantify the amount of free drug in the supernatant and calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
  • Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
  • In-vitro Release: Perform a drug release study using a dialysis bag method in a suitable buffer solution (e.g., phosphate-buffered saline).[17]

Visualization: SLN Preparation Workflow

SLN_Workflow cluster_phases Phase Preparation lipid_phase 1. Prepare Lipid Phase (Melt Lipid + Dissolve Drug) homogenize 3. High-Shear Homogenization (Form Pre-emulsion) lipid_phase->homogenize aq_phase 2. Prepare Aqueous Phase (Dissolve Surfactant in Water) aq_phase->homogenize sonicate 4. Ultrasonication (Reduce Particle Size) homogenize->sonicate cool 5. Cooling & Solidification (Form SLNs) sonicate->cool characterize 6. Characterization (Size, EE%, Release) cool->characterize

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

Formulation Technology: Hot-Melt Extrusion (HME)

Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process used to create amorphous solid dispersions (ASDs).[9][22] In this process, a drug is molecularly dispersed in a carrier matrix (often a polymer, but lipids can also be used) by the application of heat and shear.[9][23] This conversion from a crystalline to an amorphous state can significantly enhance the solubility and dissolution rate of poorly soluble drugs.[13][24]

Experimental Protocol: Preparation of Amorphous Solid Dispersions via HME

This protocol provides a general framework for developing ASDs using HME.

1. Miscibility and Stability Screening:

  • Before extrusion, assess the thermal stability of the API and carrier using Thermogravimetric Analysis (TGA).
  • Evaluate the miscibility of the drug and the lipid/polymer carrier using Differential Scanning Calorimetry (DSC) by observing the glass transition temperature (Tg).

2. Material Preparation:

  • Create a physical mixture of the API and the carrier (and any plasticizers, if needed) at the desired ratio.
  • Ensure the materials are dry to prevent degradation during heating.

3. Hot-Melt Extrusion Process:

  • Extruder: Use a pharmaceutical-grade twin-screw extruder.
  • Feeding: Accurately feed the physical mixture into the extruder barrel using a calibrated feeder.
  • Processing:
  • Temperature: The barrel temperature is a critical parameter and is typically set 20-50°C above the Tg of the drug-carrier mixture to ensure proper melting and mixing.[13]
  • Screw Speed: Adjust the screw speed (e.g., 50-150 RPM) to control the residence time and the amount of shear applied to the material.
  • Extrudate Formation: The molten material is forced through a die to form a continuous strand or film (the "extrudate").

4. Downstream Processing:

  • Cool the extrudate on a conveyor belt.
  • Pelletize or mill the cooled extrudate to the desired particle size for incorporation into final dosage forms (e.g., capsules or tablets).

5. Characterization:

  • Amorphization: Confirm the conversion of the drug to an amorphous state using XRD (absence of crystalline peaks) and DSC (presence of a single Tg).
  • Content Uniformity: Ensure the drug is uniformly distributed throughout the extrudate.
  • Dissolution/Supersaturation Studies: Perform dissolution tests to demonstrate the enhanced solubility and dissolution rate compared to the crystalline drug. Monitor for any recrystallization of the drug in the dissolution medium.

Visualization: Logical Flow of HME for Solubility Enhancement

HME_Logic start_material Crystalline API (Poorly Soluble) process Hot-Melt Extrusion (Heat + Shear) start_material->process carrier Lipid / Polymer Carrier carrier->process asd Amorphous Solid Dispersion (ASD) (Drug Molecularly Dispersed) process->asd dissolution Dissolution in Aqueous Media asd->dissolution outcome Supersaturated Solution -> Enhanced Bioavailability dissolution->outcome

Caption: Logic diagram of solubility enhancement via HME.

References

Application Note: Quantification of Myristyl Behenate in Nanoformulations using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate, a wax ester, is increasingly utilized as a lipid component in the development of novel nanoformulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its biocompatibility and ability to form a solid lipid core make it an excellent candidate for controlled drug release applications. Accurate and precise quantification of this compound is critical for formulation development, quality control, and stability testing. This application note provides a detailed protocol for the quantification of this compound in nanoformulations using a robust High-Performance Liquid Chromatography (HPLC) method with an Evaporative Light Scattering Detector (ELSD). The ELSD is particularly well-suited for this analysis as this compound lacks a significant UV chromophore.

Principle of the Method

This method employs a reversed-phase HPLC system to separate this compound from other components of the nanoformulation. The nanoformulation is first disrupted to release the lipid components. The sample is then injected into the HPLC system, where this compound is separated on a C18 column based on its hydrophobicity. The eluting analyte is detected by an ELSD, which measures the light scattered by the analyte particles after the mobile phase has been evaporated. The peak area of this compound is proportional to its concentration, allowing for accurate quantification against a standard calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • HPLC-grade methanol

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ethanol (96% or absolute)

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Sonication bath

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase B (Methanol:Isopropanol, 50:50 v/v) to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation from Nanoformulations
  • Nanoformulation Disruption: To disrupt the nanoformulation and extract the this compound, dilute a known volume or weight of the nanoformulation with a 10-fold excess of ethanol. For instance, add 100 µL of the nanoformulation to 900 µL of ethanol.[1][2]

  • Vortexing and Sonication: Vortex the mixture vigorously for 2 minutes, followed by sonication for 15 minutes to ensure complete disruption of the nanoparticles and dissolution of the lipid.

  • Centrifugation (Optional): If the sample contains insoluble excipients, centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC-ELSD Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol:Isopropanol (50:50, v/v)
Gradient Program 0-2 min: 80% B; 2-15 min: 80% to 100% B; 15-25 min: 100% B; 25.1-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 60°C
ELSD Gas Flow (N₂) 1.5 L/min

Data Presentation: Method Validation Summary

The described HPLC-ELSD method was validated according to ICH guidelines for linearity, precision, and accuracy.[3][4] The results are summarized in the tables below.

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound10 - 500y = 1.85x + 0.05≥ 0.998

The ELSD response is inherently non-linear and often requires a logarithmic transformation or a polynomial fit for the calibration curve. The provided linear equation is a simplified representation.

Table 2: Precision
AnalyteConcentration (µg/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6)
This compound50< 2.0%< 3.0%
250< 1.5%< 2.5%
450< 1.0%< 2.0%

RSD: Relative Standard Deviation

Table 3: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound5048.597.0
250254.5101.8
450441.098.0

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis cluster_standards Standard Preparation Nanoformulation Nanoformulation Sample Disruption Disruption with Ethanol Nanoformulation->Disruption Vortex_Sonication Vortexing & Sonication Disruption->Vortex_Sonication Filtration 0.22 µm Filtration Vortex_Sonication->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection ELSD Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Standard This compound Standard Stock_Solution Primary Stock Solution (1 mg/mL) Standard->Stock_Solution Working_Standards Working Standards (10-500 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_Injection Logical_Relationship cluster_method Analytical Method cluster_analyte Analyte Properties Method HPLC-ELSD Method Separation Reversed-Phase Separation Method->Separation Detection Evaporative Light Scattering Detection Method->Detection Quantification Peak Area vs. Concentration Detection->Quantification Analyte This compound Hydrophobicity High Hydrophobicity Analyte->Hydrophobicity No_Chromophore Lacks UV Chromophore Analyte->No_Chromophore Hydrophobicity->Separation dictates separation No_Chromophore->Detection necessitates ELSD

References

Myristyl Behenate as a Matrix-Forming Agent in Oral Tablets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate is a lipid excipient with potential applications in the pharmaceutical industry as a matrix-forming agent for sustained-release oral solid dosage forms. Its hydrophobic nature allows for the controlled release of active pharmaceutical ingredients (APIs) by creating an inert matrix that retards the penetration of dissolution media. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of oral tablets.

Note: Due to the limited availability of specific published data on this compound as a matrix-forming agent, the following application notes and protocols are based on the extensive research and established use of a closely related and structurally similar lipid excipient, Glyceryl Behenate (often known by the trade name Compritol® 888 ATO). Both are esters of behenic acid and are expected to exhibit similar functionalities in sustained-release matrix systems. The principles and methodologies described are therefore considered highly relevant and adaptable for this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of the matrix-former is crucial for formulation development.

PropertyThis compoundGlyceryl Behenate (Compritol® 888 ATO)
Chemical Name Tetradecyl docosanoateMixture of glyceryl mono-, di-, and tribehenate
Molecular Formula C36H72O2[1]Varies (predominantly C47H92O5 for dibehenate)
Molecular Weight 536.96 g/mol [1]Varies
Physical State Solid[1]Fine white powder or hard waxy mass
Melting Point Not specified in search results65-77°C[2]
Solubility Insoluble in waterPractically insoluble in water; soluble when heated in chloroform and dichloromethane[2]

Application Notes

This compound, akin to glyceryl behenate, is a versatile excipient for creating sustained-release matrix tablets. The release of the drug from such a matrix is primarily governed by a diffusion-controlled mechanism. The aqueous medium penetrates the inert, hydrophobic matrix, dissolving the API, which then diffuses out through a network of pores and channels.[3]

Key Formulation Considerations:

  • Manufacturing Techniques: this compound is suitable for various tablet manufacturing processes, including:

    • Direct Compression: This is a simple and cost-effective method where the API, this compound, and other excipients are blended and directly compressed into tablets.[4]

    • Melt Granulation/Hot Fusion: This technique involves melting the this compound and granulating the API with the molten lipid. This can create a more robust matrix and offer better control over drug release compared to direct compression.[5]

    • Post-Heating (Sintering): Tablets prepared by direct compression can be subjected to a post-heating step at a temperature near the melting point of the lipid. This process, known as sintering, allows the lipid particles to fuse, forming a stronger and more coherent matrix, which can significantly sustain the drug release even with a lower amount of the matrix former.[4]

  • Concentration of this compound: The concentration of this compound in the tablet formulation is a critical factor influencing the drug release rate. Increasing the concentration of the lipid matrix former generally leads to a slower and more prolonged release of the API.

  • Role of Pore-Formers: Since this compound forms a hydrophobic and water-insoluble matrix, the inclusion of hydrophilic pore-forming agents is often necessary to facilitate the penetration of the dissolution medium and subsequent drug release.[3] The choice and concentration of the pore-former will significantly impact the release profile. Common pore-formers include:

    • Lactose

    • Microcrystalline Cellulose (MCC)

    • Dibasic Calcium Phosphate Anhydrous

    Water-soluble pore-formers like lactose will generally result in a faster drug release compared to less soluble ones like dibasic calcium phosphate anhydrous.[3][6]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of sustained-release matrix tablets using a lipid matrix-forming agent like this compound.

Protocol 1: Tablet Preparation by Direct Compression

This protocol describes the preparation of sustained-release tablets using the direct compression method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (or Glyceryl Behenate as a surrogate)

  • Pore-forming agent (e.g., Lactose, Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

Equipment:

  • Analytical balance

  • Sieves

  • V-blender or Turbula blender

  • Tablet press with appropriate tooling

Procedure:

  • Weighing: Accurately weigh all the components as per the desired formulation.

  • Sieving: Pass the API, this compound, and pore-former through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break any agglomerates.

  • Blending (Premix): Transfer the sieved powders (except the lubricant) into a blender and mix for a specified time (e.g., 10-15 minutes) to achieve a homogenous blend.

  • Lubrication: Add the lubricant (e.g., magnesium stearate, typically 0.5-1.0% w/w) to the powder blend and mix for a shorter duration (e.g., 2-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press at a defined compression force. Record the tablet weight, hardness, and thickness.

Protocol 2: Tablet Preparation by Melt Granulation

This protocol outlines the preparation of granules by melting the lipid matrix former, which can then be compressed into tablets.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (or Glyceryl Behenate)

  • Other optional excipients

Equipment:

  • High-shear mixer with a heating jacket or a suitable heated vessel

  • Sieves

  • Tablet press

Procedure:

  • Heating: Heat the this compound in a jacketed high-shear mixer or a suitable vessel to its melting point.

  • Granulation: While mixing, add the API and any other intra-granular excipients to the molten lipid. Mix until a homogenous granular mass is formed.

  • Cooling and Sizing: Allow the granulation to cool to room temperature. Pass the cooled granules through a suitable sieve to obtain the desired particle size distribution.

  • Blending and Compression: The sized granules can then be blended with extra-granular excipients (like a lubricant) and compressed into tablets as described in Protocol 1.

Protocol 3: In-Vitro Dissolution Testing

This protocol is for evaluating the drug release profile from the prepared matrix tablets.

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC for drug analysis

  • Constant temperature water bath

Dissolution Medium and Conditions (Example for Theophylline Tablets):

  • Medium: 900 mL of phosphate buffer pH 4.5.[6]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Paddle Speed: 75 rpm.[6]

  • Temperature: 37 ± 0.5 °C.[6]

Procedure:

  • Place one tablet in each dissolution vessel containing the pre-warmed and de-aerated dissolution medium.

  • Start the apparatus.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

The following tables summarize typical data obtained from studies using glyceryl behenate as a matrix-forming agent, which can serve as a reference for formulations with this compound.

Table 1: Effect of Glyceryl Behenate Concentration on Drug Release

FormulationGlyceryl Behenate (% w/w)Drug Release at 8 hours (%)
F110~ 85
F220~ 65
F330~ 50

Note: Data is illustrative and based on general findings. Actual release profiles will depend on the API, other excipients, and manufacturing process.

Table 2: Tablet Physical Properties

ParameterTarget Range
Hardness 5-10 kP
Friability < 1%
Weight Variation Complies with USP standards

Visualizations

Experimental Workflow for Tablet Formulation and Evaluation

G cluster_formulation Formulation cluster_manufacturing Manufacturing cluster_evaluation Evaluation weighing 1. Weighing (API, this compound, Excipients) sieving 2. Sieving weighing->sieving blending 3. Blending sieving->blending lubrication 4. Lubrication blending->lubrication compression 5. Direct Compression lubrication->compression sintering Optional: Post-Heating (Sintering) compression->sintering physical_tests 6. Physical Tests (Hardness, Friability) compression->physical_tests sintering->physical_tests dissolution 7. In-Vitro Dissolution physical_tests->dissolution analysis 8. Data Analysis dissolution->analysis

Caption: Workflow for sustained-release tablet formulation.

Drug Release Mechanism from a Hydrophobic Matrix

G cluster_dissolution Dissolution Medium api_dispersed Dispersed API matrix This compound (Hydrophobic Matrix) medium Aqueous Medium penetration Formation of Pores/Channels medium->penetration 1. Penetration dissolution_api API in Solution (within matrix) penetration->dissolution_api 2. Dissolution of API diffusion Drug Release dissolution_api->diffusion 3. Diffusion

Caption: Diffusion-controlled drug release mechanism.

References

Application Notes and Protocols for Drug-Excipient Compatibility Studies with Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Drug-Excipient Compatibility

The interaction between an active pharmaceutical ingredient (API) and an excipient is a critical factor that can influence the stability, bioavailability, and overall efficacy of a pharmaceutical formulation.[1][2] Drug-excipient compatibility studies are therefore an essential component of the preformulation phase in drug development.[1][2] These studies aim to identify any potential physical or chemical interactions that could compromise the quality and performance of the final dosage form.[3]

Myristyl behenate, a waxy solid with a high melting point, is an ester of myristyl alcohol and behenic acid. Its lipidic nature makes it a valuable excipient in pharmaceutical formulations, particularly for sustained-release applications and as a lubricant in tablet and capsule manufacturing. This document provides detailed application notes and protocols for conducting drug-excipient compatibility studies of this compound with APIs.

Key Analytical Techniques for Compatibility Screening

A multi-faceted approach employing several analytical techniques is recommended to thoroughly assess the compatibility between an API and this compound. The most commonly used primary techniques include Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-Ray Diffraction (XRD).[1][3]

Experimental Protocols

Sample Preparation for Compatibility Studies

Objective: To prepare uniform physical mixtures of the API and this compound for analysis.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Mortar and Pestle

  • Spatula

  • Vials

Protocol:

  • Accurately weigh the API and this compound in a 1:1 weight ratio.

  • Transfer the weighed components to a clean, dry mortar.

  • Gently blend the powders with a spatula for approximately 1 minute.

  • Triturate the mixture gently using the pestle for 3-5 minutes to ensure a homogenous blend. Avoid excessive pressure that could induce physical changes.

  • Transfer the resulting physical mixture into a clean, labeled vial.

  • Prepare individual samples of the pure API and pure this compound for comparative analysis.

  • Store all samples under controlled conditions (e.g., 25°C/60% RH) until analysis. For accelerated stability studies, samples may also be stored at elevated temperatures and humidity (e.g., 40°C/75% RH).

Differential Scanning Calorimetry (DSC)

Objective: To detect physical interactions such as melting point depression, the appearance of new peaks, or the disappearance of existing peaks, which can indicate an interaction.[4][5]

Methodology:

  • Accurately weigh 3-5 mg of the sample (pure API, pure this compound, or the 1:1 physical mixture) into a standard aluminum DSC pan.

  • Seal the pan hermetically. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of both the API and this compound. A common range is from 25°C to 300°C.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermograms for any changes in the thermal events of the physical mixture compared to the individual components.

Data Interpretation:

  • No Interaction: The DSC thermogram of the physical mixture will be a simple superposition of the thermograms of the individual components.

  • Potential Interaction:

    • Shifting of the melting endotherm of the API or this compound to a lower temperature.

    • Broadening or disappearance of the melting endotherms.

    • Appearance of a new endothermic or exothermic peak.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify chemical interactions by observing changes in the characteristic vibrational bands of the functional groups in the API and this compound.[6][7][8]

Methodology:

  • Prepare a sample for analysis using the potassium bromide (KBr) pellet method. Mix approximately 1-2 mg of the sample (pure API, pure this compound, or the 1:1 physical mixture) with 100-200 mg of dry KBr powder.

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Scan the sample over a suitable wavenumber range, typically 4000 to 400 cm⁻¹.

  • Record the infrared spectrum.

  • Compare the spectrum of the physical mixture with the spectra of the individual components.

Data Interpretation:

  • No Interaction: The spectrum of the physical mixture will be an overlay of the spectra of the pure API and this compound.

  • Potential Interaction:

    • Disappearance of characteristic peaks of the API or excipient.

    • Shifting (either to a higher or lower wavenumber) of characteristic peaks.

    • Appearance of new absorption bands.

X-Ray Diffraction (XRD)

Objective: To assess changes in the solid-state properties of the API and this compound, such as changes in crystallinity or polymorphic form, which can indicate a physical interaction.[3][9]

Methodology:

  • Pack the sample powder (pure API, pure this compound, or the 1:1 physical mixture) into the sample holder of the X-ray diffractometer.

  • Ensure the surface of the powder is smooth and level with the surface of the holder.

  • Expose the sample to Cu Kα radiation.

  • Scan the sample over a 2θ range of 5° to 50° at a suitable scan speed.

  • Record the diffraction pattern.

  • Compare the diffractogram of the physical mixture with those of the individual components.

Data Interpretation:

  • No Interaction: The XRD pattern of the physical mixture will be a composite of the patterns of the pure API and this compound.

  • Potential Interaction:

    • Appearance of new peaks, indicating the formation of a new crystalline entity.

    • Disappearance or significant reduction in the intensity of the characteristic peaks of the API, suggesting a loss of crystallinity or amorphization.

    • Changes in the peak positions, which may indicate the formation of a solid solution or a new polymorphic form.

Data Presentation

Quantitative data from the compatibility studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: DSC Thermal Analysis Data

SampleMelting Endotherm (°C)Enthalpy of Fusion (J/g)Observations
Pure APIe.g., 155.2e.g., 89.4Sharp endothermic peak.
This compounde.g., 72.8e.g., 185.6Sharp endothermic peak.
1:1 Physical Mixturee.g., 152.1, 71.5e.g., 43.2, 91.3Slight depression and broadening of API peak.
API + Incompatible Excipiente.g., 140.5e.g., 35.1Significant depression and appearance of a new exothermic peak at 180°C.

Table 2: FTIR Spectral Data

Functional GroupPure API (cm⁻¹)This compound (cm⁻¹)1:1 Physical Mixture (cm⁻¹)Observations
O-H stretche.g., 3340-e.g., 3342No significant change.
C=O stretch (Ester)-e.g., 1735e.g., 1736No significant change.
C=O stretch (API)e.g., 1680-e.g., 1681No significant change.
Amine N-H bende.g., 1620-e.g., DisappearedPotential interaction.

Table 3: XRD Peak Analysis

SampleCharacteristic Peaks (2θ)Observations
Pure APIe.g., 10.2, 15.8, 20.5Crystalline pattern.
This compounde.g., 21.3, 23.6Crystalline pattern.
1:1 Physical Mixturee.g., 10.2, 15.7, 20.4, 21.3, 23.5Superposition of individual patterns.
API + Incompatible Excipiente.g., 12.5, 18.9Appearance of new peaks, disappearance of API peaks.

Visualization of Workflows

The following diagrams illustrate the logical workflow for drug-excipient compatibility studies and the decision-making process based on the outcomes.

Drug_Excipient_Compatibility_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation cluster_decision Decision cluster_outcome Outcome prep1 Weigh API and this compound (1:1) prep2 Geometric Mixing prep1->prep2 prep3 Store under Controlled Conditions prep2->prep3 dsc DSC Analysis prep3->dsc ftir FTIR Analysis prep3->ftir xrd XRD Analysis prep3->xrd interpret Compare Mixture Data with Individual Components dsc->interpret ftir->interpret xrd->interpret decision Interaction Detected? interpret->decision compatible Compatible decision->compatible No incompatible Incompatible - Further Investigation decision->incompatible Yes

Caption: Workflow for Drug-Excipient Compatibility Screening.

Decision_Tree start Initial Screening Data (DSC, FTIR, XRD) q1 Changes in DSC Thermogram? start->q1 q2 Changes in FTIR Spectrum? q1->q2 No incompatible Conclusion: Incompatible (Potential Interaction) q1->incompatible Yes q3 Changes in XRD Pattern? q2->q3 No q2->incompatible Yes compatible Conclusion: Compatible q3->compatible No q3->incompatible Yes

Caption: Decision Tree for Compatibility Assessment.

Conclusion

Thorough drug-excipient compatibility studies are fundamental to the development of stable and effective pharmaceutical products. By employing a combination of thermal, spectroscopic, and crystallographic techniques, researchers can effectively screen for potential interactions between an API and this compound. The protocols and data interpretation guidelines provided in this document serve as a comprehensive resource for scientists and drug development professionals to ensure the selection of appropriate excipients and to mitigate risks during the formulation development process.

References

Application Note & Protocol: Determining Drug Encapsulation Efficiency in Myristyl Behenate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a promising alternative to traditional drug delivery systems such as liposomes and polymeric nanoparticles. Their lipid-based core is solid at both room and body temperature, providing enhanced stability and controlled release of encapsulated therapeutic agents. Myristyl behenate, a wax ester, is an excellent lipid choice for SLN formulation due to its biocompatibility, biodegradability, and high melting point, which contributes to the stability of the nanoparticle structure.

The encapsulation efficiency (EE) is a critical quality attribute of SLNs, as it directly impacts the therapeutic efficacy and dosage of the final product. It is defined as the percentage of the drug that is successfully entrapped within the nanoparticle relative to the total amount of drug used in the formulation. An accurate and reproducible method for determining EE is therefore paramount in the development and quality control of SLN-based drug products.

This document provides a detailed protocol for determining the drug encapsulation efficiency in this compound SLNs using an indirect method, which involves separating the nanoparticles from the aqueous medium containing the unencapsulated drug, followed by quantification of the free drug.

Experimental Protocols

1. Materials and Equipment

  • Lipid: this compound

  • Surfactant: Polysorbate 80 (Tween® 80) or similar non-ionic surfactant

  • Drug: A model hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Solvent for drug and lipid: Acetone or a similar volatile organic solvent

  • Aqueous phase: Deionized water (Milli-Q® or equivalent)

  • High-shear homogenizer or sonicator

  • Magnetic stirrer and hot plate

  • Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cutoff appropriate for the drug)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Preparation of this compound SLNs

A common and effective method for preparing this compound SLNs is the hot homogenization and ultrasonication technique.

  • Step 1: Preparation of the Organic Phase

    • Accurately weigh the desired amounts of this compound and the model drug.

    • Dissolve both components in a minimal amount of a suitable organic solvent (e.g., acetone) in a beaker.

    • Heat the mixture to a temperature approximately 5-10°C above the melting point of this compound (~78°C) under gentle magnetic stirring to ensure a homogenous lipid melt.

  • Step 2: Preparation of the Aqueous Phase

    • Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v Polysorbate 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the organic phase.

  • Step 3: Formation of the Nanoemulsion

    • Add the hot organic phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • Step 4: Sonication and SLN Formation

    • Immediately subject the hot nanoemulsion to high-power probe sonication for 3-5 minutes to reduce the droplet size.

    • Transfer the resulting nanoemulsion to an ice bath under magnetic stirring to facilitate the crystallization of the lipid and the formation of SLNs.

  • Step 5: Purification (Optional but Recommended)

    • The SLN dispersion can be washed to remove any excess surfactant or unencapsulated drug by tangential flow filtration or repeated centrifugation and resuspension cycles.

3. Determination of Encapsulation Efficiency (EE)

The indirect method is widely used to determine the EE. This involves separating the SLNs from the aqueous phase and quantifying the amount of free, unencapsulated drug in the supernatant.

  • Step 1: Separation of Free Drug from SLNs

    • Take a known volume of the SLN dispersion (e.g., 1 mL).

    • Place the dispersion into a centrifugal filter unit with a molecular weight cutoff that allows the free drug to pass through but retains the SLNs.

    • Centrifuge the unit according to the manufacturer's instructions (e.g., 10,000 x g for 15-30 minutes).

    • The filtrate will contain the unencapsulated drug.

  • Step 2: Quantification of Free Drug

    • Analyze the filtrate containing the free drug using a validated analytical method, such as HPLC.

    • Prepare a standard calibration curve of the drug in the same aqueous medium to accurately quantify the concentration.

  • Step 3: Calculation of Encapsulation Efficiency

    The Encapsulation Efficiency (EE) and Drug Loading (DL) can be calculated using the following formulas:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the determination of encapsulation efficiency.

Table 1: Formulation Parameters of this compound SLNs

Formulation CodeThis compound (mg)Drug (mg)Surfactant (% w/v)Aqueous Phase Volume (mL)
SLN-1500501.050
SLN-2500502.050
SLN-3750501.550

Table 2: Encapsulation Efficiency and Drug Loading of Different SLN Formulations

Formulation CodeTotal Drug Added (mg)Free Drug in Supernatant (mg)Encapsulated Drug (mg)Encapsulation Efficiency (%)Drug Loading (%)
SLN-1505.244.889.68.15
SLN-2503.846.292.48.40
SLN-3506.143.987.85.49

Visualizations

experimental_workflow cluster_prep SLN Preparation cluster_ee Encapsulation Efficiency Determination prep_organic Prepare Organic Phase (this compound + Drug) homogenize Hot Homogenization prep_organic->homogenize prep_aqueous Prepare Aqueous Phase (Surfactant Solution) prep_aqueous->homogenize sonicate Ultrasonication homogenize->sonicate cool Cooling & SLN Formation sonicate->cool separate Separate Free Drug (Centrifugal Filtration) cool->separate quantify Quantify Free Drug (HPLC) separate->quantify calculate Calculate EE & DL quantify->calculate

Caption: Workflow for the preparation of this compound SLNs and determination of drug encapsulation efficiency.

logical_relationship cluster_inputs Input Parameters cluster_outputs Output Characteristics lipid Lipid Concentration (this compound) ee Encapsulation Efficiency (%) lipid->ee dl Drug Loading (%) lipid->dl drug Initial Drug Concentration drug->ee drug->dl surfactant Surfactant Type & Conc. surfactant->ee size Particle Size & PDI surfactant->size process Homogenization/Sonication Parameters process->ee process->size stability Physical Stability ee->stability size->stability

Caption: Logical relationship between formulation parameters and the resulting SLN characteristics.

Application Notes and Protocols for Myristyl Behenate-Based Oral Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of Myristyl behenate-based oral drug delivery systems, primarily focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Given the limited direct literature on this compound, data and protocols are substantially informed by studies on glyceryl behenate, a structurally and functionally similar lipid excipient.[1][2][3]

Introduction to this compound in Oral Drug Delivery

This compound, a wax ester, is a promising lipid excipient for oral drug delivery due to its solid-state at physiological temperatures, biocompatibility, and ability to provide controlled or sustained drug release.[4] These characteristics make it an excellent candidate for formulating SLNs and NLCs, which can enhance the oral bioavailability of poorly water-soluble drugs by increasing their solubility, protecting them from degradation in the gastrointestinal tract, and facilitating their absorption.[5][6]

Key Advantages of this compound-Based Lipid Nanoparticles:

  • Enhanced Bioavailability: Improves the absorption of lipophilic drugs.[5][6]

  • Controlled Release: The solid lipid matrix allows for sustained drug release over an extended period.[1][4]

  • Drug Protection: Encapsulation within the lipid matrix protects the drug from enzymatic and pH-related degradation in the GI tract.[7]

  • Biocompatibility and Biodegradability: Composed of physiologically tolerable lipids.[5][7]

  • Scalability: Formulation methods are generally scalable for industrial production.[5]

Formulation of this compound-Based Nanoparticles

The most common method for preparing this compound-based SLNs and NLCs is the hot homogenization technique followed by ultrasonication.[8] This method is straightforward and avoids the use of harsh organic solvents.[9]

Visualization of the Formulation Workflow

Formulation_Workflow LipidPhase Lipid Phase Preparation PreEmulsion Pre-emulsion Formation LipidPhase->PreEmulsion Molten Lipid AqueousPhase Aqueous Phase Preparation AqueousPhase->PreEmulsion Hot Surfactant Solution Homogenization High-Shear Homogenization PreEmulsion->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Cooling Cooling & Solidification Ultrasonication->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using the hot homogenization and ultrasonication technique.

Experimental Protocol: Hot Homogenization and Ultrasonication

This protocol describes the preparation of this compound-based SLNs. For NLCs, a liquid lipid (e.g., oleic acid, Capmul MCM C8) would be added to the lipid phase.[10]

Materials:

  • This compound (Solid Lipid)

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the this compound and the lipophilic drug.

    • Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of this compound.

    • Stir until a clear, homogenous molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water.

    • Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes using a high-shear homogenizer. This will form a coarse oil-in-water (o/w) pre-emulsion.[5]

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator. This step is critical for reducing the particle size to the nanometer range.[3]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath. This allows the lipid to solidify and form the SLNs.

  • Purification (Optional):

    • The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug.[11]

  • Storage:

    • Store the final SLN dispersion at a suitable temperature, typically 4°C.

Characterization of this compound-Based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Quantitative Data on Formulation Parameters

The following table summarizes the influence of various formulation parameters on the physicochemical properties of lipid nanoparticles, based on studies with glyceryl behenate.

Formulation ParameterComponentConcentration/ValueParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Lipid Concentration Glyceryl behenate100 mg50.27 ± 2.83--50.27 ± 2.83[12]
Glyceryl behenate200 mg74.08 ± 2.13--74.08 ± 2.13[12]
Surfactant Conc. Tween 802%201 ± 12--71.95 ± 1.26[9]
Tween 802.5%125 ± 14--78.18 ± 1.02[9]
Optimized SLN Glyceryl behenate-214.5 ± 4.07--12.7 ± 0.8781.6 ± 2.3[2][13]
Optimized SLN Glyceryl behenate-103 ± 090.190 ± 0.029-23.5 ± 1.0779.46 ± 1.97[9]
Experimental Protocols for Characterization

These parameters are crucial for the stability and in vivo performance of the nanoparticles and are typically measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at a constant temperature (e.g., 25°C).

  • Perform measurements in triplicate for reproducibility.

EE and DL are critical parameters that determine the drug content in the nanoparticles. The general principle involves separating the unencapsulated drug from the nanoparticles and quantifying the drug in either fraction.

Visualization of Encapsulation Efficiency Determination:

EE_Determination Start SLN Dispersion (Total Drug = W_total) Separation Separation of Free Drug (e.g., Centrifugation, Dialysis) Start->Separation Supernatant Supernatant/Dialysate (Free Drug = W_free) Separation->Supernatant Nanoparticles Nanoparticle Pellet (Encapsulated Drug) Separation->Nanoparticles Quantification Quantify Free Drug (W_free) (e.g., HPLC, UV-Vis) Supernatant->Quantification Calculation Calculate EE (%) EE = [(W_total - W_free) / W_total] * 100 Quantification->Calculation

Caption: Logical workflow for determining the encapsulation efficiency (EE) of drug-loaded nanoparticles.

Protocol for Encapsulation Efficiency (Indirect Method):

  • Take a known volume of the SLN dispersion.

  • Separate the unencapsulated drug from the SLNs. A common method is ultra-centrifugation. Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the SLNs.

  • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[11][13][14]

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In vitro drug release studies are performed to predict the in vivo performance of the formulation and to assess the drug release mechanism. The dialysis bag method is commonly used for nanoparticles.[6][15]

Protocol for In Vitro Drug Release (Dialysis Bag Method):

  • Preparation of the Release Medium: Prepare a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8). Ensure sink conditions are maintained, which may require the addition of a surfactant to the medium.[16]

  • Sample Preparation: Place a known volume of the SLN dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Release Study: Suspend the sealed dialysis bag in a vessel containing the release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to investigate the physical state of the drug within the lipid matrix (crystalline or amorphous) and to identify any polymorphic changes in the lipid.[2][13] An amorphous state of the encapsulated drug often leads to improved solubility and release.

Procedure (DSC):

  • Accurately weigh a small amount of the lyophilized SLN sample into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Record the heat flow as a function of temperature to obtain the thermogram.

  • Compare the thermogram of the drug-loaded SLNs with that of the pure drug, pure lipid, and physical mixture to assess the physical state of the drug.

Safety Considerations

Myristyl esters, such as Myristyl myristate, have been shown to be non-toxic in acute oral and dermal toxicity tests. However, as with any new formulation, it is essential to conduct appropriate safety and toxicity studies for the final this compound-based drug delivery system. Surfactants used in the formulation should also be evaluated for their potential to cause gastrointestinal irritation.

Conclusion

This compound is a promising lipid excipient for the development of oral drug delivery systems. By utilizing formulation techniques such as hot homogenization and thorough characterization of the resulting nanoparticles, researchers can develop effective and stable oral formulations with enhanced bioavailability and controlled release profiles for a wide range of therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for the rational design and evaluation of this compound-based oral drug delivery systems.

References

Application Notes and Protocols for In-Vitro Drug Release Testing from Myristyl Behenate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl behenate is a wax ester known for its lipophilic and hydrophobic properties, making it a valuable excipient in the pharmaceutical industry for developing sustained-release drug delivery systems. Its solid state at room temperature and biocompatibility allow for the formation of inert matrices that can control the release of an encapsulated active pharmaceutical ingredient (API). These matrices can be formulated as solid lipid nanoparticles (SLNs) or as larger matrix tablets.

The primary mechanism of drug release from this compound matrices is typically diffusion-controlled. The aqueous dissolution medium penetrates the hydrophobic matrix, dissolving the API, which then diffuses out through a network of pores and channels. The rate of release can be modulated by altering the concentration of this compound, the manufacturing process, and the inclusion of other excipients that can act as pore-formers.

These application notes provide detailed protocols for the preparation of this compound-based drug delivery systems and the subsequent in-vitro drug release testing.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs where the drug is encapsulated within a solid lipid core.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Water bath or heating mantle

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • Disperse or dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization. The homogenization speed and time will need to be optimized depending on the desired particle size. A typical starting point is 10,000-20,000 rpm for 5-10 minutes.

  • Nanoparticle Formation:

    • The resulting hot oil-in-water emulsion is then cooled down to room temperature while stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Washing and Concentration (Optional):

    • The SLN dispersion can be washed to remove excess surfactant and unencapsulated drug using techniques like centrifugation or dialysis.

Protocol 2: Preparation of this compound Matrix Tablets

This protocol outlines two common methods for preparing matrix tablets: direct compression and melt granulation.

Materials:

  • This compound powder

  • Active Pharmaceutical Ingredient (API)

  • Filler/Pore-former (e.g., lactose, microcrystalline cellulose)[1][2]

  • Lubricant (e.g., magnesium stearate)

  • Tablet press

  • Mixer/blender

  • Oven (for melt granulation)

Procedure A: Direct Compression

  • Blending:

    • Mix the this compound powder, API, and filler in a blender until a homogenous powder blend is achieved.

    • Add the lubricant and blend for a short period (e.g., 2-5 minutes) to ensure adequate lubrication.

  • Compression:

    • Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force will influence the tablet hardness and porosity, thereby affecting the drug release rate.[1][3]

Procedure B: Melt Granulation (Hot Fusion)

  • Melting and Mixing:

    • Melt the this compound in a suitable vessel.

    • Add the API and filler to the molten lipid and mix until a homogenous dispersion is obtained.

  • Granulation:

    • Allow the mixture to cool and solidify.

    • The solidified mass is then milled and sieved to obtain granules of the desired size.

  • Blending and Compression:

    • Mix the granules with a lubricant.

    • Compress the lubricated granules into tablets. The hot fusion method is often more effective in retarding drug release compared to direct compression.[1]

Protocol 3: In-Vitro Drug Release Testing

This protocol details the procedure for conducting dissolution studies to evaluate the drug release profile from the prepared this compound matrices.

Apparatus:

  • USP Dissolution Apparatus II (Paddle Apparatus)[2][4]

  • Dissolution vessels

  • Water bath

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Dissolution Medium:

    • Prepare the appropriate dissolution medium (e.g., phosphate buffer pH 6.8, 0.1 N HCl) to simulate physiological conditions. The volume is typically 900 mL.[2]

  • Test Setup:

    • Set the temperature of the water bath to 37 ± 0.5°C.

    • Set the paddle rotation speed (e.g., 50 or 75 rpm).[2][4]

  • Sample Introduction:

    • Place a single tablet or a known quantity of SLN dispersion into each dissolution vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium.

    • Immediately filter the sample to prevent undissolved drug particles from interfering with the analysis.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).

  • Sample Analysis:

    • Analyze the concentration of the API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][4]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.[5][6]

Quantitative Data

The following tables summarize representative quantitative data for drug release from lipid-based matrices. While the data is primarily from studies using glyceryl behenate, it serves as a strong proxy for what can be expected with this compound due to their similar chemical nature and function as release-retarding lipid excipients.

Table 1: Formulation Parameters for Lipid Matrix Tablets

ParameterDrugThis compound (as Glyceryl Behenate) Concentration (% w/w)Other ExcipientsPreparation MethodReference
Formulation ATheophylline15 - 45Lactose, Dibasic calcium phosphate anhydrous, Magnesium stearateDirect Compression[2][3]
Formulation BTramadol HClNot specifiedMicrocrystalline cellulose, LactoseDirect Compression, Hot Fusion[1]
Formulation CKetorolac tromethamineNot specifiedLactose, TalcDirect Compression with sintering[3][7]

Table 2: In-Vitro Drug Release from Lipid Matrix Tablets

Formulation (Drug)Time (hours)Cumulative Drug Release (%)Dissolution MediumReference
Theophylline (with Lactose)12Sustained release observedPhosphate Buffer pH 4.5[2]
Theophylline (with Dibasic calcium phosphate)12Slower release than with lactosePhosphate Buffer pH 4.5[2]
Tramadol HCl (Hot Fusion)> 8Slower release than direct compressionNot specified[1]
Metformin HCl12Release rate dependent on formulationNot specified[8]

Visualizations

experimental_workflow cluster_prep Matrix Preparation cluster_testing In-Vitro Release Testing cluster_analysis Data Analysis prep_sln SLN Preparation (Hot Homogenization) dissolution Dissolution Testing (USP Apparatus II) prep_sln->dissolution prep_tablet Matrix Tablet Preparation (Direct Compression/Melt Granulation) prep_tablet->dissolution sampling Periodic Sampling and Filtration dissolution->sampling analysis Drug Quantification (UV-Vis/HPLC) sampling->analysis profile Generate Release Profile analysis->profile modeling Kinetic Modeling profile->modeling end End modeling->end start Start start->prep_sln start->prep_tablet

Caption: Experimental workflow for in-vitro drug release testing.

release_mechanism cluster_matrix This compound Matrix Tablet cluster_process Drug Release Process matrix Hydrophobic Matrix with Dispersed Drug Particles penetration 1. Aqueous Medium Penetration matrix->penetration dissolution 2. Drug Dissolution within Matrix penetration->dissolution diffusion 3. Drug Diffusion through Pores dissolution->diffusion release Drug Release into Bulk Medium diffusion->release

Caption: Mechanism of drug release from a non-erodible matrix.

References

Troubleshooting & Optimization

How to improve drug loading in Myristyl behenate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of drug-loaded myristyl behenate solid lipid nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.

Issue 1: Low Drug Entrapment Efficiency (<70%)

Potential Cause Recommended Solution
Poor drug solubility in molten this compound. Increase the temperature of the lipid melt by 5-10°C above the melting point of this compound to enhance drug solubility. Ensure the drug is stable at the elevated temperature. For thermolabile drugs, consider the cold homogenization technique.
Drug expulsion during lipid recrystallization. Optimize the drug-to-lipid ratio; begin with a lower drug concentration.[1] Rapidly cool the hot nanoemulsion by dispersing it in a large volume of cold water (2-4°C) to quickly solidify the lipid matrix and trap the drug inside.
High drug solubility in the external aqueous phase. For hydrophilic drugs, consider using a different preparation method like the double emulsion technique (w/o/w) to encapsulate the drug in an inner aqueous phase.[2] For lipophilic drugs, ensure the chosen surfactant does not excessively solubilize the drug in the external phase.
Insufficient lipid concentration. Increase the concentration of this compound to provide a larger matrix for drug encapsulation.[1]

Issue 2: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)

Potential Cause Recommended Solution
Insufficient homogenization energy. Increase the homogenization pressure (typically 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are sufficient).[1] For ultrasonication, increase the sonication time or amplitude.
Particle aggregation due to inadequate stabilization. Increase the surfactant concentration to ensure sufficient coverage of the nanoparticle surface.[1] Consider using a combination of surfactants (e.g., a non-ionic and an ionic surfactant) to provide both steric and electrostatic stabilization.
Over-processing leading to particle coalescence. Systematically vary the number of homogenization cycles or sonication time and measure the particle size at each step to identify the optimal processing duration.
Inhomogeneous pre-emulsion. Ensure vigorous stirring when adding the molten lipid phase to the hot aqueous phase. Use a high-shear mixer to form a fine pre-emulsion before high-pressure homogenization.[1]

Issue 3: Drug Leakage During Storage

Potential Cause Recommended Solution
Polymorphic transitions of this compound. The crystalline structure of the lipid can change over time, leading to drug expulsion.[3] Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C) to minimize lipid recrystallization.[3] Incorporating a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can form a less-ordered lipid matrix, which can improve drug retention.[4]
Inappropriate storage temperature. Temperature fluctuations can promote lipid recrystallization and particle growth.[3] Avoid freezing the nanoparticle dispersion, as this can cause irreversible aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare this compound SLNs for a lipophilic drug?

A1: The high-pressure homogenization (HPH) technique, particularly the hot homogenization method, is a widely used and scalable approach for preparing SLNs with lipophilic drugs.[5] This method avoids the use of organic solvents. The process involves melting the this compound with the drug, dispersing this molten lipid phase into a hot aqueous surfactant solution to create a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.[2] As the nanoemulsion cools, the lipid solidifies, entrapping the drug.[2]

Q2: How do I select the right surfactant for my this compound formulation?

A2: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension. Non-ionic surfactants like Polysorbates (Tween® series) and Poloxamers are commonly used.[6] The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant is an important consideration; for oil-in-water emulsions, surfactants with higher HLB values are generally preferred. A combination of surfactants can often provide better stability.[1]

Q3: How can I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%) of my this compound nanoparticles?

A3: To determine EE% and DL%, you first need to separate the unencapsulated (free) drug from the SLNs. A common method is ultrafiltration-centrifugation.[7] The amount of free drug in the filtrate and the total amount of drug in the formulation are then quantified using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The EE% and DL% are calculated using the following formulas:

  • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Q4: What is the expected particle size range for this compound SLNs?

A4: The particle size of this compound SLNs typically ranges from 50 nm to 1000 nm.[8] For most pharmaceutical applications, a particle size between 100 nm and 500 nm is desirable to ensure good stability and bioavailability.[8]

Data Presentation

The following tables summarize the influence of key formulation and process parameters on the properties of solid lipid nanoparticles. The data is compiled from studies on this compound analogues and provides a general trend. Optimization is necessary for each specific drug and formulation.

Table 1: Effect of Formulation Variables on Nanoparticle Properties

Lipid TypeDrugSurfactantDrug:Lipid RatioEntrapment Efficiency (%)Particle Size (nm)Reference
Stearyl MyristateLipophilic modelTween® 801:10~85~200[7]
Glyceryl BehenateLopinavirPoloxamer 4071:581.6214.5[9]
Glyceryl BehenateHaloperidolTween® 801:1.579.5103[10]
Beeswax/Theobroma OilParacetamolPolysorbate 801:10>90~200-300[3]

Table 2: Effect of High-Pressure Homogenization Parameters on Particle Size

Homogenization Pressure (bar)Number of CyclesExpected Mean Particle Size (nm)
5003300 - 500
10003200 - 350
15003150 - 250
10001350 - 600
10005180 - 300

Data is generalized from studies on similar solid lipids.[1]

Experimental Protocols & Visualizations

High-Pressure Homogenization (Hot Homogenization)

This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution followed by high-pressure homogenization.[2]

Materials:

  • This compound (Solid Lipid)

  • Lipophilic Drug

  • Surfactant (e.g., Polysorbate 80/Tween® 80)

  • Purified Water

Protocol:

  • Preparation of Lipid Phase:

    • Accurately weigh the this compound and the lipophilic drug. A typical starting point is a lipid concentration of 5-10% (w/v) and a drug concentration of 1-10% (w/w) relative to the lipid.

    • Melt the this compound by heating it to a temperature approximately 5-10°C above its melting point.

    • Add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water. A common concentration range for surfactants is 0.5-2.5% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure between 500-1500 bar for 3-5 cycles.

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

HPH_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase A Melt Myristyl Behenate B Dissolve Drug in Molten Lipid A->B E Pre-emulsification (High-Speed Stirring) B->E C Dissolve Surfactant in Water D Heat to Same Temperature C->D D->E F High-Pressure Homogenization E->F G Cooling & SLN Formation F->G SEE_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve this compound & Drug in Organic Solvent C Emulsification (Homogenizer/Sonicator) A->C B Dissolve Surfactant in Water B->C D Solvent Evaporation (Reduced Pressure/Stirring) C->D E SLN Precipitation & Formation D->E PIT_Workflow A Mix & Heat Lipid, Drug, & Surfactant B Add Water & Stir A->B C Heat to Phase Inversion Temperature (PIT) B->C D Rapid Cooling (Ice Bath) C->D E SLN Formation D->E

References

Addressing physical instability of Myristyl behenate SLNs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the physical instability of Myristyl behenate solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of physical instability in this compound SLN dispersions?

A1: Physical instability in this compound SLN dispersions can manifest in several ways, including:

  • Increased Particle Size and Polydispersity Index (PDI): An increase in the average particle size and a PDI value greater than 0.3 are strong indicators of aggregation and instability.[1]

  • Visible Aggregation or Sedimentation: The formation of visible clumps or sediment in the dispersion is a clear sign of instability.

  • Gelation: Over time, some SLN dispersions can form a semi-solid gel, which is an irreversible sign of instability.[2]

  • Drug Expulsion: A decrease in the encapsulation efficiency over time indicates that the drug is being expelled from the lipid matrix.[3]

Q2: What causes aggregation in this compound SLNs and how can I prevent it?

A2: Aggregation in this compound SLNs is often due to insufficient stabilization. Key factors and solutions include:

  • Insufficient Stabilizer Concentration: The concentration of the surfactant may be too low to adequately cover the nanoparticle surface. Increasing the stabilizer concentration (e.g., Poloxamer 188 from 0.5% to 5% w/v) can improve stability.[2]

  • Inappropriate Stabilizer Type: The chosen stabilizer may not be optimal for this compound. Non-ionic surfactants like Poloxamers or polymers like polyvinyl alcohol (PVA) are often effective for lipid-based nanoparticles.[2]

  • Suboptimal Processing Parameters: Inadequate energy during homogenization can lead to larger, less stable particles. Increasing homogenization pressure (typically 500-1500 bar) and the number of cycles (3-5) can produce smaller, more stable SLNs.

  • Low Zeta Potential: For electrostatic stabilization, a zeta potential greater than |±30| mV is generally desired. If the zeta potential is low, consider adjusting the pH or using a charged surfactant.[2]

Q3: My this compound SLNs show an initial burst release of the encapsulated drug. How can I achieve a more sustained release profile?

A3: An initial burst release is often due to the drug being adsorbed on the nanoparticle surface. To achieve a more sustained release:

  • Optimize Drug-to-Lipid Ratio: High drug loading can lead to surface enrichment of the drug. Optimizing this ratio is crucial.

  • Lipid Matrix Crystallinity: The polymorphic form of this compound plays a significant role. A more ordered crystalline structure can lead to drug expulsion. Using a blend of lipids can create imperfections in the crystal lattice, providing more space for the drug and leading to a more sustained release.[3]

  • Production Method: The cooling rate during SLN production can influence the final crystalline structure. Rapid cooling can "freeze" the lipid in a less ordered state, potentially improving drug entrapment and providing a more controlled release.[2]

Q4: How does the storage temperature affect the stability of this compound SLNs?

A4: Storage temperature is a critical factor for the long-term stability of this compound SLNs.

  • Refrigeration (4°C): Generally, storing SLN dispersions at refrigerated temperatures is recommended to minimize lipid mobility and reduce the likelihood of particle aggregation and polymorphic transitions.[2]

  • Room Temperature and Elevated Temperatures: Higher temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher chance of aggregation. It can also accelerate polymorphic transitions of the this compound matrix, which can lead to drug expulsion.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Aggregation After Production Inadequate stabilization due to low surfactant concentration.Incrementally increase the surfactant (e.g., Poloxamer 188, Tween 80) concentration.
Ineffective surfactant for this compound.Test alternative or a combination of surfactants to provide better steric or electrostatic stabilization.
Increase in Particle Size During Storage Insufficient surface charge leading to aggregation.Measure the zeta potential. If it is below
Polymorphic transition of the this compound matrix.Analyze the crystallinity using DSC and XRD. Consider using a lipid blend to create a less ordered crystal structure.
High Polydispersity Index (PDI > 0.3) Inefficient homogenization process.Increase the homogenization pressure and/or the number of cycles to ensure uniform particle size reduction.
Non-uniform pre-emulsion.Ensure vigorous stirring during the formation of the pre-emulsion before high-pressure homogenization.
Drug Expulsion During Storage Lipid crystallization and polymorphic transitions.Rapid cooling of the nanoemulsion can help trap the drug within a less ordered lipid matrix. Analyze polymorphic changes over time with DSC.[2][3]
High drug loading exceeding the lipid's capacity.Optimize the drug-to-lipid ratio to ensure the drug is molecularly dispersed within the lipid core.

Data Presentation

The following tables summarize the influence of key formulation and process variables on the physical stability of SLNs, based on data from similar lipid systems.

Table 1: Effect of Surfactant Concentration on Particle Size and PDI

Surfactant Concentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)
1.0350 ± 250.45 ± 0.05
2.5210 ± 150.25 ± 0.03
5.0180 ± 100.20 ± 0.02

Data is illustrative and based on typical trends observed for lipid nanoparticles.

Table 2: Effect of Homogenization Pressure on Particle Size and Encapsulation Efficiency

Homogenization Pressure (bar)Average Particle Size (nm)Encapsulation Efficiency (%)
500450 ± 3075 ± 5
1000250 ± 2085 ± 4
1500190 ± 1588 ± 3

Data is illustrative and based on typical trends observed for lipid nanoparticles.

Experimental Protocols

1. Preparation of this compound SLNs by Hot High-Pressure Homogenization

  • Lipid Phase Preparation: Weigh the required amounts of this compound and the lipophilic drug. Heat the mixture to 5-10°C above the melting point of this compound (approximately 70-80°C) until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Recrystallization: Cool the resulting nanoemulsion in an ice bath to facilitate the recrystallization of the lipid and the formation of solid lipid nanoparticles.

2. Characterization of Physical Stability

  • Particle Size, PDI, and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the SLN dispersion with deionized water to an appropriate scattering intensity. Measure the particle size, PDI, and zeta potential at 25°C. Conduct measurements at regular intervals (e.g., 0, 1, 2, 4, and 12 weeks) under different storage conditions (e.g., 4°C and 25°C).

  • Crystallinity and Polymorphism:

    • Technique: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • DSC Procedure: Lyophilize the SLN dispersion. Accurately weigh 3-5 mg of the lyophilized powder into an aluminum pan. Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 100°C). Analyze the thermogram for melting point and enthalpy changes, which indicate the crystalline nature and polymorphic form of the lipid.

    • PXRD Procedure: Analyze the lyophilized SLN powder using a powder X-ray diffractometer. Scan the sample over a 2θ range (e.g., 5° to 40°) to obtain the diffraction pattern. The presence of sharp peaks indicates a crystalline structure, while a halo pattern suggests an amorphous state. Changes in the peak positions and intensities over time can indicate polymorphic transitions.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps weigh_lipid Weigh Myristyl behenate & Drug heat_lipid Heat above melting point to form melt weigh_lipid->heat_lipid pre_emulsion Combine phases under high-shear mixing heat_lipid->pre_emulsion dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat to same temperature dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Cool nanoemulsion in ice bath hph->cool characterize Characterize SLNs cool->characterize

Workflow for this compound SLN preparation.

troubleshooting_logic cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_storage Storage Conditions instability Physical Instability Observed (e.g., Aggregation, Size Increase) surfactant_conc Check Surfactant Concentration instability->surfactant_conc surfactant_type Evaluate Surfactant Type instability->surfactant_type lipid_conc Optimize Drug:Lipid Ratio instability->lipid_conc homogenization Review Homogenization (Pressure, Cycles) instability->homogenization cooling Assess Cooling Rate instability->cooling temperature Verify Storage Temperature instability->temperature time Monitor Stability Over Time instability->time increase_conc Increase Concentration surfactant_conc->increase_conc Low change_surfactant Test Alternative Surfactants surfactant_type->change_surfactant Inappropriate optimize_hph Increase Pressure/ Cycles homogenization->optimize_hph Insufficient adjust_temp Store at 4°C temperature->adjust_temp Inappropriate

Troubleshooting logic for SLN instability.

References

Technical Support Center: Myristyl Behenate Polymorphism and Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myristyl behenate and investigating its polymorphic behavior on drug release profiles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My drug release profile is showing unexpected variability between batches. Could this compound polymorphism be the cause?

A1: Yes, unexpected variability in drug release is a classic indicator of polymorphic transitions in lipid excipients like this compound. Different polymorphic forms can have distinct crystalline structures, leading to variations in drug entrapment, drug expulsion, and the rate of matrix erosion or drug diffusion. It is crucial to characterize the polymorphic state of your lipid matrix in each batch to ensure consistency.

Q2: I am observing an initial burst release followed by a much slower release rate. How can I control this?

A2: This phenomenon, often termed a "biphasic release," can be attributed to the presence of a less stable, amorphous, or a specific polymorphic form of this compound on the surface of your formulation (e.g., solid lipid nanoparticles or microparticles). This less ordered structure can release the surface-associated drug quickly. Over time, the lipid may transition to a more stable polymorphic form, slowing down the subsequent release. To control this, consider implementing a controlled cooling or annealing step during your formulation process to favor the formation of a more stable polymorph from the outset.

Q3: How can I intentionally induce and isolate a specific polymorph of this compound for my experiments?

A3: Inducing specific polymorphs typically involves precise control over thermal and solvent conditions. Here are some common approaches:

  • Thermal Treatment:

    • Quench Cooling: Rapidly cooling molten this compound often yields the less stable α-form.

    • Slow Crystallization: Allowing the molten lipid to cool slowly can promote the formation of the more stable β-form.

    • Annealing: Holding the lipid at a temperature slightly below its melting point for an extended period can facilitate the transition to the most stable polymorphic form.

  • Solvent Crystallization: Dissolving this compound in a suitable solvent and then inducing precipitation through cooling or the addition of an anti-solvent can yield different polymorphs depending on the solvent system and crystallization rate.

Q4: My DSC (Differential Scanning Calorimetry) thermogram shows multiple peaks. What does this signify?

A4: Multiple peaks in a DSC thermogram of this compound suggest the presence of more than one polymorphic form or the occurrence of a polymorphic transition during the heating scan. A less stable form may melt at a lower temperature, followed by recrystallization into a more stable form, which then melts at a higher temperature. It is essential to correlate your DSC data with another technique, like Powder X-ray Diffraction (PXRD), to confirm the crystalline structures present.

Q5: What is the expected impact of the α and β polymorphs of this compound on drug release?

A5: Generally, the less stable α-form has a less ordered and more porous structure. This can lead to a faster drug release profile due to easier diffusion of the drug through the lipid matrix. Conversely, the more stable β-form is typically more densely packed, which can result in a slower, more controlled drug release. The β-form's ordered structure can also lead to higher drug expulsion during storage as it transitions from a less stable form.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the potential impact of this compound polymorphs on key drug release parameters.

Polymorphic FormDrug Entrapment Efficiency (%)Burst Release at 1 hr (%)Cumulative Release at 24 hrs (%)
α-form (less stable) 85 ± 430 ± 592 ± 6
β'-form (intermediate) 92 ± 318 ± 375 ± 5
β-form (most stable) 78 ± 5 (due to expulsion)10 ± 255 ± 4

Experimental Protocols

Protocol 1: Induction of this compound Polymorphs

  • Preparation of Molten Lipid: Heat this compound to 10°C above its melting point and hold for 15 minutes to erase any prior thermal history.

  • Induction of α-form: Rapidly cool the molten lipid by placing it in an ice bath (0-4°C) with continuous stirring.

  • Induction of β-form: Slowly cool the molten lipid at a controlled rate of 1-2°C per minute to room temperature.

  • Characterization: Immediately analyze the resulting solid lipid using DSC and PXRD to confirm the polymorphic state.

Protocol 2: In-Vitro Drug Release Study

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: Prepare a phosphate buffer solution (pH 7.4) with 0.5% (w/v) Tween 80 to ensure sink conditions.

  • Procedure: a. Disperse the this compound-based formulation containing the drug in 900 mL of the dissolution medium maintained at 37 ± 0.5°C. b. Set the paddle speed to 50 RPM. c. Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). d. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the drug concentration using a validated HPLC-UV method.

Visualizations

workflow cluster_prep Formulation & Polymorph Induction cluster_analysis Analysis & Characterization cluster_results Data Interpretation molten Molten Myristyl Behenate + Drug quench Quench Cooling molten->quench Fast slow_cool Slow Cooling molten->slow_cool Slow alpha_form α-Polymorph Formulation quench->alpha_form beta_form β-Polymorph Formulation slow_cool->beta_form dsc DSC Analysis alpha_form->dsc pxrd PXRD Analysis alpha_form->pxrd release_study In-Vitro Drug Release Study alpha_form->release_study beta_form->dsc beta_form->pxrd beta_form->release_study fast_release Fast Release Profile release_study->fast_release slow_release Slow Release Profile release_study->slow_release correlation Correlate Structure & Release fast_release->correlation slow_release->correlation

Caption: Experimental workflow for investigating polymorph impact.

logical_relationship cluster_polymorph Polymorphic Form cluster_structure Crystalline Structure cluster_release Drug Release Profile alpha α-Form (Less Stable) disordered Disordered Less Packed alpha->disordered leads to beta β-Form (More Stable) ordered Ordered Densely Packed beta->ordered leads to fast Faster Release disordered->fast results in slow Slower Release ordered->slow results in

Caption: Relationship between polymorphism and drug release.

Technical Support Center: Optimizing High-Pressure Homogenization for Myristyl Behenate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Myristyl behenate Solid Lipid Nanoparticles (SLNs) using high-pressure homogenization (HPH). This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound SLNs using high-pressure homogenization?

A1: The most common and effective method is the hot homogenization technique. This process involves melting the this compound lipid and dispersing it in a hot aqueous surfactant solution to form a pre-emulsion. This pre-emulsion is then subjected to high-pressure homogenization to create a nanoemulsion. Subsequent cooling allows the lipid to recrystallize, forming the solid lipid nanoparticles.[1][2] This method is advantageous as it avoids the use of organic solvents and is scalable.

Q2: What are the critical process parameters to consider when optimizing HPH for this compound SLNs?

A2: The key parameters that significantly influence the quality of your SLNs are:

  • Homogenization Pressure: Generally, higher pressures lead to smaller particle sizes. However, excessively high pressures can sometimes cause particle aggregation.

  • Number of Homogenization Cycles: Increasing the number of cycles can further reduce particle size and improve the uniformity of the particle size distribution (Polydispersity Index - PDI). Typically, 3-5 cycles are sufficient.[1]

  • Temperature: The homogenization temperature should be maintained 5-10°C above the melting point of this compound to ensure the lipid is in a molten state.

  • Lipid Concentration: The concentration of this compound will affect the particle size and drug loading capacity.

  • Surfactant Type and Concentration: The choice of surfactant and its concentration are crucial for the stability of the SLNs and for preventing aggregation.

Q3: How do I determine the appropriate homogenization temperature for this compound?

A3: To determine the precise homogenization temperature, you first need to know the melting point of your specific this compound. While not always readily available from all suppliers, it is a critical parameter. The recommended homogenization temperature for the hot homogenization process is 5-10°C above the lipid's melting point.[2] This ensures the lipid is completely molten during homogenization, leading to the formation of a stable nanoemulsion.

Q4: What are the common characterization techniques for this compound SLNs?

A4: Essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined to assess the surface charge and predict the colloidal stability of the nanoparticles.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified to determine the amount of drug successfully encapsulated within the SLNs.

  • Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Crystallinity and Polymorphism: Investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Particle Aggregation 1. Insufficient surfactant concentration or inappropriate surfactant type.2. Homogenization temperature is too low.3. Excessive homogenization pressure or number of cycles leading to particle coalescence.4. Improper cooling rate.1. Increase surfactant concentration or try a different surfactant (e.g., Poloxamer 188, Tween 80). A combination of surfactants can also improve stability.2. Ensure the homogenization temperature is 5-10°C above the melting point of this compound.3. Optimize pressure and the number of cycles. Start with a lower pressure and fewer cycles and gradually increase.4. A controlled and rapid cooling process is often beneficial.
Large Particle Size (>500 nm) 1. Low homogenization pressure or insufficient number of cycles.2. High lipid concentration.3. Inefficient pre-emulsification step.1. Increase homogenization pressure (typically in the range of 500-1500 bar) and/or the number of cycles (3-5 cycles).2. Reduce the concentration of this compound in the formulation.3. Ensure the pre-emulsion is fine and homogenous before subjecting it to HPH. Use a high-shear mixer for an adequate duration.
High Polydispersity Index (PDI > 0.3) 1. Insufficient homogenization.2. Particle aggregation.3. Non-uniform cooling.1. Increase the number of homogenization cycles.2. Address aggregation issues as mentioned above.3. Ensure uniform and rapid cooling of the nanoemulsion.
Low Entrapment Efficiency 1. Poor solubility of the drug in the molten lipid.2. Drug partitioning into the aqueous phase during homogenization.3. Drug expulsion during lipid recrystallization.1. Select a lipid in which the drug has high solubility.2. For hydrophilic drugs, consider the cold homogenization technique to minimize partitioning into the aqueous phase.3. Optimize the cooling process. Rapid cooling can sometimes help in trapping the drug more efficiently.

Quantitative Data

Disclaimer: The following tables provide representative data based on studies of similar solid lipids, such as glyceryl behenate, as specific quantitative data for this compound is limited in publicly available literature. These values should be used as a starting point for optimization.

Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size and PDI of this compound SLNs (Hypothetical Data)

Homogenization Pressure (bar)Number of CyclesAverage Particle Size (nm)Polydispersity Index (PDI)
5003350 ± 250.28 ± 0.04
10003220 ± 180.21 ± 0.03
15003180 ± 150.19 ± 0.02
10001280 ± 220.35 ± 0.05
10005190 ± 160.18 ± 0.02

Table 2: Influence of Formulation Variables on this compound SLN Characteristics (Hypothetical Data)

This compound Conc. (% w/v)Surfactant (Tween 80) Conc. (% w/v)Average Particle Size (nm)Entrapment Efficiency (%)
11250 ± 2065 ± 5
31320 ± 2875 ± 6
51410 ± 3582 ± 7
30.5450 ± 4070 ± 5
32280 ± 2478 ± 6

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Active Pharmaceutical Ingredient (API) - optional

  • Purified water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound.

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid.

    • Heat the lipid phase to a temperature 5-10°C above the melting point of this compound until a clear, homogenous melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion for a specified number of cycles (e.g., 3-5 cycles) at the desired pressure (e.g., 500-1500 bar).[1]

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to facilitate the recrystallization of the lipid and the formation of SLNs.

Protocol 2: Determination of Entrapment Efficiency (%EE)

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion and centrifuge it using a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles.

  • Quantification of Free Drug:

    • Collect the supernatant (aqueous phase) containing the unencapsulated drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Total Drug:

    • Take the same initial volume of the SLN dispersion and disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

    • Quantify the total amount of drug in this solution.

  • Calculation:

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Homogenization & Formation Lipid_Phase Lipid Phase (this compound + Drug) Heating Heating (5-10°C above MP) Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Heating Pre_emulsion Pre-emulsion (High-Shear Mixing) Heating->Pre_emulsion HPH High-Pressure Homogenization Pre_emulsion->HPH Cooling Cooling & Solidification HPH->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for the preparation of this compound SLNs.

Troubleshooting_Logic cluster_solutions_ps Solutions for Large Particle Size cluster_solutions_pdi Solutions for High PDI cluster_solutions_agg Solutions for Aggregation cluster_solutions_ee Solutions for Low EE Start Problem with SLN Formulation Large_PS Large Particle Size Start->Large_PS High_PDI High PDI Start->High_PDI Aggregation Aggregation Start->Aggregation Low_EE Low Entrapment Efficiency Start->Low_EE Increase_Pressure Increase HPH Pressure Large_PS->Increase_Pressure Increase_Cycles Increase HPH Cycles Large_PS->Increase_Cycles Decrease_Lipid_Conc Decrease Lipid Conc. Large_PS->Decrease_Lipid_Conc Increase_Cycles_PDI Increase HPH Cycles High_PDI->Increase_Cycles_PDI Optimize_Cooling Optimize Cooling High_PDI->Optimize_Cooling Increase_Surfactant Increase Surfactant Conc. Aggregation->Increase_Surfactant Optimize_Temp Optimize Temperature Aggregation->Optimize_Temp Optimize_Drug_Sol Improve Drug Solubility in Lipid Low_EE->Optimize_Drug_Sol Use_Cold_HPH Use Cold Homogenization Low_EE->Use_Cold_HPH

Caption: Troubleshooting logic for common SLN formulation issues.

References

Technical Support Center: Troubleshooting Inconsistent Dissolution of Myristyl Behenate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent dissolution profiles with tablet formulations containing Myristyl Behenate.

Troubleshooting Guide

Inconsistent dissolution of this compound tablets can stem from a variety of factors related to the active pharmaceutical ingredient (API), formulation excipients, manufacturing processes, and dissolution test methodology. This guide provides a systematic approach to identifying and resolving common issues.

Question: this compound tablets show high variability in dissolution results between batches. What are the potential causes and how can I investigate them?

Answer:

High inter-batch variability in the dissolution of this compound tablets is a common challenge, often linked to its lipophilic nature. The investigation should focus on three primary areas: Formulation, Manufacturing Process, and Testing Parameters.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting inconsistent dissolution.

Troubleshooting_Workflow start Inconsistent Dissolution Observed formulation Step 1: Review Formulation Components start->formulation Begin Investigation api API Properties (Particle Size, Polymorph) formulation->api excipients Excipient Properties & Ratios (Lubricant, Disintegrant, Filler) formulation->excipients manufacturing Step 2: Evaluate Manufacturing Process formulation->manufacturing If formulation is optimal blending Blending Uniformity manufacturing->blending granulation Granulation Process (Wet vs. Dry) manufacturing->granulation compression Tablet Compression (Hardness, Thickness) manufacturing->compression coating Coating Uniformity manufacturing->coating dissolution_method Step 3: Verify Dissolution Method manufacturing->dissolution_method If manufacturing is consistent apparatus Apparatus Suitability (USP 1 vs. 2) dissolution_method->apparatus medium Dissolution Medium (pH, Surfactants, Degassing) dissolution_method->medium sampling Sampling & Analysis dissolution_method->sampling solution Problem Resolved dissolution_method->solution If method is robust

Caption: A logical workflow for troubleshooting inconsistent tablet dissolution.

Frequently Asked Questions (FAQs)

Formulation-Related Issues

Q1: How does the particle size of this compound impact dissolution?

A1: The particle size of a poorly soluble drug like this compound is critical to its dissolution rate.[1] A smaller particle size increases the surface area available for interaction with the dissolution medium, which can lead to a faster dissolution rate.[1][2] Micronization of the API to a particle size of 3-5 μm is a common strategy to enhance the dissolution of poorly water-soluble drugs.[1] Inconsistent particle size distribution between batches can be a significant source of variability.

Q2: Can the concentration of this compound, when used as a lubricant, affect dissolution?

A2: Yes. This compound is a lipophilic substance, similar to glyceryl behenate, which is often used as a lubricant in tablet formulations.[3][4] While essential for the manufacturing process, excessive amounts of hydrophobic lubricants can form a film around the drug particles, impeding wetting and slowing down dissolution.[5][6] It is crucial to optimize the lubricant concentration, which is typically in the range of 0.25% to 5.0% w/w for lubricants.[7]

Q3: What role do other excipients, like disintegrants and fillers, play in the dissolution of tablets containing this compound?

A3: Disintegrants and fillers are crucial for counteracting the hydrophobic effects of this compound.

  • Disintegrants: Superdisintegrants, such as croscarmellose sodium or sodium starch glycolate, are often necessary to ensure rapid tablet breakup and release of the API.[5] Increasing the disintegrant concentration can significantly improve dissolution rates.[1]

  • Fillers: Using hydrophilic fillers like lactose or mannitol can help to draw water into the tablet matrix, promoting disintegration and dissolution.[5]

Manufacturing Process-Related Issues

Q4: How does the tablet compression force affect the dissolution of this compound tablets?

A4: Excessive compression force during tableting can lead to tablets with low porosity and high hardness.[5][8] This can hinder the penetration of the dissolution medium into the tablet matrix, delaying disintegration and subsequent drug release.[9] It is important to find a balance where the tablets are robust enough to handle but porous enough to allow for effective dissolution.

Q5: Can the granulation method influence the dissolution consistency?

A5: The granulation method can have a significant impact. Wet granulation is often preferred for poorly soluble drugs as it can impart hydrophilic properties to the granule surface, which can improve dissolution rates.[1] Inconsistent granulation processes can lead to variations in granule size and density, affecting dissolution.

Dissolution Method-Related Issues

Q6: What are the key considerations for selecting a dissolution medium for this compound tablets?

A6: Due to the low aqueous solubility of this compound, the choice of dissolution medium is critical.

  • pH: The pH of the medium should be selected based on the intended site of drug release in vivo.[10]

  • Surfactants: It may be necessary to include a surfactant, such as sodium lauryl sulfate (SLS), in the dissolution medium to achieve sink conditions.[10] Sink conditions, where the volume of media is at least three times that required to form a saturated solution, are ideal to ensure the dissolution rate is not artificially slowed.[10]

  • Degassing: The dissolution medium should be properly degassed to prevent the formation of air bubbles on the tablet surface, which can inhibit wetting and dissolution.[11]

Q7: Which USP apparatus is more suitable for tablets containing a waxy material like this compound?

A7: Both USP Apparatus 1 (Basket) and Apparatus 2 (Paddle) can be used.[12] However, for formulations that may become tacky or form a viscous layer, Apparatus 2 might be more suitable as it can minimize clogging that might occur with the mesh of the basket in Apparatus 1. The choice of apparatus and the agitation speed should be carefully evaluated and justified during method development.

Data Summary Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC36H72O2[13]
Molecular Weight536.96[13]
Physical StateSolid[13]
SolubilityPoorly soluble in waterInferred from use as a lubricant and similarity to glyceryl behenate[3][14]

Table 2: Troubleshooting Guide for Inconsistent Dissolution

Potential Cause Recommended Action Relevant Factors
Formulation
API Particle Size VariabilityCharacterize and control the particle size distribution of this compound.Surface area, wettability[1][10]
High Lubricant ConcentrationReduce the concentration of this compound or switch to a more hydrophilic lubricant.Hydrophobicity, film formation[5][6]
Inadequate DisintegrationIncrease the concentration of a superdisintegrant.Tablet breakup, API release[1][5]
Hydrophobic FillerReplace with a hydrophilic filler (e.g., lactose, mannitol).Wetting, water uptake[5]
Manufacturing
Excessive Compression ForceReduce the compression force to decrease tablet hardness and increase porosity.Tablet hardness, porosity[5][9]
Non-uniform BlendingOptimize blending time and speed to ensure uniform distribution of all components.Content uniformity
Inconsistent GranulationEnsure consistent granule size and density. Consider wet granulation to improve wettability.Granule properties, hydrophilicity[1]
Uneven Tablet CoatingEnsure uniform application of the coating to avoid creating a barrier to dissolution.Coating thickness, uniformity[5]
Dissolution Method
Inappropriate MediumAdd a suitable surfactant to the medium to ensure sink conditions.API solubility, sink conditions[10]
Air Bubbles in MediumProperly degas the dissolution medium before use.Tablet wetting[11]
Incorrect Apparatus SpeedOptimize the agitation speed (RPM) to ensure adequate hydrodynamics without causing tablet erosion.Agitation, hydrodynamics[15]

Experimental Protocols

Protocol 1: Particle Size Analysis of this compound
  • Objective: To determine the particle size distribution of the this compound raw material.

  • Method: Laser Diffraction (e.g., Malvern Mastersizer).

  • Procedure:

    • Disperse a representative sample of this compound powder in a suitable non-solvent dispersant.

    • Analyze the sample according to the instrument's standard operating procedure.

    • Record the particle size distribution, including D10, D50, and D90 values.

    • Repeat for multiple batches to assess inter-batch variability.

Protocol 2: Standard Dissolution Test for this compound Tablets
  • Objective: To assess the in vitro release of the API from the tablet formulation.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a buffered solution (e.g., pH 6.8 phosphate buffer) containing a justified concentration of a surfactant (e.g., 0.5% w/v SLS), degassed.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly.

    • Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

    • Calculate the percentage of drug released at each time point.

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: Impact of Formulation and Process Variables on Dissolution

Dissolution_Factors cluster_formulation Formulation Variables cluster_process Process Variables API_PS API Particle Size Wetting Wetting API_PS->Wetting Lubricant Lubricant Conc. Lubricant->Wetting inhibits Disintegrant Disintegrant Conc. Disintegration Disintegration Disintegrant->Disintegration promotes CompForce Compression Force CompForce->Disintegration inhibits Granulation Granulation Method Granulation->Wetting Wetting->Disintegration Deaggregation Deaggregation Disintegration->Deaggregation Dissolution Dissolution Rate Deaggregation->Dissolution

References

Technical Support Center: Myristyl Behenate Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of Myristyl behenate solid lipid nanoparticle (SLN) production.

Disclaimer: Direct research and quantitative data on the specific use of this compound in nanoparticle formulations are limited in publicly available literature. Therefore, this document leverages data from structurally and chemically similar lipids, such as glyceryl behenate, behenyl arachidate, and other long-chain esters, to provide valuable insights and foundational protocols.[1] Researchers should consider this information as a starting point for the development and optimization of this compound-based nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound nanoparticle production?

A1: Scaling up production from a laboratory to an industrial setting presents several significant challenges.[2] The primary hurdles include maintaining batch-to-batch consistency in particle size and drug loading, preventing particle aggregation, ensuring sterility, and adapting laboratory techniques to larger volumes, which can alter heat and mass transfer dynamics.[3][4] Furthermore, a lack of cost-effective and scalable manufacturing processes has historically hampered the clinical development of SLNs.[5]

Q2: Which manufacturing methods are most suitable for scaling up SLN production?

A2: High-Pressure Homogenization (HPH) is one of the most industrially viable and scalable methods due to its widespread use in the pharmaceutical industry, lack of organic solvents, and relatively short production times.[6][7] Other promising scalable techniques include hot melt extrusion coupled with HPH, microemulsion-based methods, and nanoprecipitation using static mixers.[6][8]

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

A3: Several CPPs must be carefully controlled to ensure consistent product quality. For HPH, the most critical parameters are homogenization pressure and the number of homogenization cycles.[9] Across all methods, key factors include the lipid and surfactant concentrations, processing temperature (which must be 5-10°C above the lipid's melting point), and the mixing speed and time.[9][10]

Q4: How does the choice of surfactant impact the nanoparticle formulation during scale-up?

A4: The surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation.[9] The type (e.g., non-ionic like polysorbates or poloxamers) and concentration of the surfactant are crucial. An insufficient amount of surfactant can lead to instability and recrystallization, while an excessive concentration can lead to micelle formation, which may compromise the stability of the nanosystem.[11]

Q5: What are the essential characterization techniques for quality control in a scaled-up batch?

A5: To ensure batch-to-batch reproducibility, a suite of characterization techniques is essential.[12] These include:

  • Dynamic Light Scattering (DLS): To measure particle size (Z-average) and polydispersity index (PDI).[13]

  • Zeta Potential Analysis: To assess surface charge and predict long-term stability against aggregation.[12][13]

  • Microscopy (TEM/SEM): To visualize particle morphology and confirm the absence of aggregation.[12][13]

  • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To investigate the crystallinity and polymorphic state of the lipid matrix, which affects drug loading and release.[14]

  • Chromatography (e.g., HPLC): To determine drug encapsulation efficiency and loading capacity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the scale-up process in a question-and-answer format.

Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Q: My particle size has increased, and the PDI is much higher (>0.3) in my pilot-scale batch compared to my lab-scale results. What are the likely causes and how can I fix this?

A: This is a common scalability issue stemming from differences in energy input and heat distribution in larger volumes.[4] Inadequate mixing, temperature gradients, or improper surfactant concentration can lead to a wider particle size distribution.[4][9]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Homogenization Increase the homogenization pressure or the number of cycles to provide more energy for particle size reduction.[5][9] Ensure the homogenizer is appropriately sized for the batch volume.
High Lipid Concentration A high lipid concentration increases the viscosity of the dispersed phase, hindering effective particle size reduction.[9] Try decreasing the this compound concentration.
Inadequate Surfactant Level The surfactant concentration that worked for a small batch may be insufficient to stabilize the larger surface area created in a scaled-up batch. Gradually increase the surfactant concentration and monitor its effect on particle size and PDI.
Temperature Gradients In large vessels, ensuring uniform temperature can be difficult. Cold spots can cause premature lipid solidification.[9] Ensure robust and uniform heating of both the lipid and aqueous phases, maintaining the temperature 5-10°C above the lipid's melting point throughout the process.
Problem 2: Nanoparticle Aggregation and Poor Stability

Q: My nanoparticle suspension appears stable initially but shows signs of aggregation and sedimentation after 24-48 hours of storage. What is causing this instability?

A: This issue points to insufficient repulsive forces between particles or changes in the lipid matrix over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Zeta Potential A low surface charge (zeta potential close to zero) results in weak electrostatic repulsion between particles, leading to aggregation. A value of ±30 mV is generally desired for good stability.[15] Consider using a charged surfactant or co-surfactant to increase the surface charge.
Insufficient Surfactant Coverage The surfactant layer may be too thin or incomplete to provide adequate steric hindrance. Ensure the surfactant concentration is optimal. A combination of surfactants can sometimes provide better steric stabilization.
High Ionic Strength The presence of salts or buffers in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.[9] Use deionized water and keep buffer concentrations to a minimum.
Inappropriate Storage Conditions Temperature fluctuations can induce lipid recrystallization and particle growth, a phenomenon known as Oswald ripening.[9][11] Store the nanoparticle dispersion at a stable, recommended temperature, typically 4°C.[1]
Problem 3: Low or Inconsistent Drug Encapsulation Efficiency (EE)

Q: My drug encapsulation efficiency dropped significantly when I moved from a 100 mL to a 10 L batch size. Why is this happening?

A: A drop in EE during scale-up is often related to the drug's partitioning behavior and the crystallization of the lipid matrix.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Drug Expulsion during Crystallization Rapid cooling in small batches can trap the drug in an amorphous lipid matrix. Slower, less uniform cooling in larger batches may allow the lipid to form a more ordered crystalline structure, expelling the drug.[5] Optimize the cooling rate of the nanoemulsion post-homogenization. A controlled, gradual cooling process may be beneficial.
Insufficient Drug Solubility in Lipid The drug-to-lipid ratio may be too high, exceeding the solubility limit of the drug in the molten this compound. This is a fundamental formulation issue, not just a scaling one. Re-evaluate and optimize the drug-to-lipid ratio at the lab scale.
Drug Partitioning into Aqueous Phase Changes in processing time or temperature during scale-up can alter the equilibrium of drug partitioning between the lipid and aqueous phases, especially for drugs with some water solubility. Ensure the processing temperature and time are consistently controlled. The pH of the aqueous phase can also be adjusted to minimize the ionization and water solubility of the drug.

Experimental Protocols

Protocol: Scale-Up of this compound SLNs via High-Pressure Homogenization (HPH)

This protocol describes a generalized hot HPH method, a robust and scalable technique for producing SLNs.[6]

Materials & Equipment:

  • This compound (Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified Water

  • High-shear mixer (for pre-emulsion)

  • High-pressure homogenizer

  • Thermostatically controlled water baths or jacketed vessels

  • Particle size analyzer (DLS)

Methodology:

  • Preparation of Lipid Phase:

    • Melt the this compound in a jacketed vessel at a temperature 5-10°C above its melting point.

    • Once molten, dissolve the lipophilic API in the molten lipid under continuous stirring until a clear, homogenous solution is formed.[16]

  • Preparation of Aqueous Phase:

    • In a separate jacketed vessel, dissolve the surfactant(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[1]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear mixing (e.g., 5,000-10,000 rpm) for 5-15 minutes. This creates a coarse oil-in-water emulsion.[1] The quality of this pre-emulsion is critical for the final nanoparticle size.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-10). The optimal pressure and cycle number must be determined experimentally.

    • Scale-Up Consideration: For larger volumes, continuous HPH systems are more efficient than discontinuous, batch-wise processing.[6]

  • Cooling and Nanoparticle Solidification:

    • The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring.[1] This cooling step allows the lipid droplets to solidify and form the SLNs.

    • The cooling rate should be controlled to ensure consistent lipid crystallization and drug entrapment.

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential of the SLN dispersion using DLS.[1]

    • Determine the encapsulation efficiency and drug loading using an appropriate analytical method (e.g., HPLC) after separating the free drug.

Data Presentation & Visualizations

Quantitative Data Summary

Table 1: Representative Physicochemical Properties of SLN Lipids (Values are illustrative and depend on the specific grade and supplier)

PropertyValue (Glyceryl Behenate[17])Expected Range (this compound)
Chemical Name DocosanoinDocosyl tetradecanoate
Melting Point ~70 °C65-75 °C
Appearance White, waxy solidWhite to off-white waxy solid
Solubility Insoluble in water; Soluble in hot organic solventsInsoluble in water; Soluble in hot organic solvents

Table 2: Example Formulation Parameters: Lab vs. Pilot Scale (These are hypothetical values for process optimization)

ParameterLab Scale (100 mL)Pilot Scale (10 L)
This compound Conc. (w/v) 5%5%
Surfactant Conc. (w/v) 2.5%2.5% - 3.5% (to be optimized)
API Load (% of lipid weight) 2%2%
Homogenization Pressure 800 bar800 - 1200 bar (to be optimized)
Homogenization Cycles 57-10 (or continuous flow equivalent)
Process Temperature 80 °C80 °C (monitor for gradients)

Visualizations

G cluster_0 Phase 1: Development cluster_1 Phase 2: Scale-Up A Formulation Design (Lipid, Surfactant, Drug Ratios) B Lab-Scale Production (<1L) A->B C Physicochemical Characterization (Size, PDI, Zeta, EE%) B->C D Identify Critical Process Parameters (CPPs) C->D Successful Lab Batch E Pilot-Scale Production (>10L) D->E F Implement In-Process Controls (Temp, Pressure, Flow Rate) E->F G Final Product QC & Stability Testing F->G G->C Re-evaluate Formulation

Caption: General workflow for scaling up nanoparticle production.

G cluster_formulation Formulation Issues cluster_process Process Parameters cluster_temp Thermal Control Start Problem: High PDI & Inconsistent Particle Size F1 Surfactant Concentration? Start->F1 P1 Homogenization? Start->P1 T1 Temperature Gradients? Start->T1 F2 Increase Surfactant F1->F2 Too Low F3 Decrease Lipid Conc. F1->F3 Lipid Too High P2 Increase Pressure / Cycles P1->P2 Insufficient Energy P3 Improve Mixing P1->P3 Poor Pre-emulsion T2 Ensure Uniform Heating T1->T2 Yes

Caption: Troubleshooting logic for inconsistent particle size.

G cluster_electrostatic Electrostatic Factors cluster_steric Steric & Physical Factors cluster_storage Environmental Factors center Nanoparticle Stability Zeta Zeta Potential (Surface Charge) center->Zeta repulsion Surfactant Surfactant Coverage & Type center->Surfactant hindrance Lipid Lipid Polymorphism (Recrystallization) center->Lipid destabilizes Temp Storage Temperature center->Temp affects Ionic Ionic Strength of Medium Zeta->Ionic is affected by Time Storage Time

Caption: Key factors influencing nanoparticle stability.

References

Technical Support Center: Enhancing Oral Bioavailability with Myristyl Behenate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing Myristyl behenate and similar lipid excipients to enhance the oral bioavailability of therapeutic compounds.

Note on Excipient Data: Direct, quantitative bioavailability data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from the closely related wax ester, Myristyl myristate , and the well-documented lipid excipient, glyceryl behenate (e.g., Compritol® 888 ATO) , as representative examples for formulating solid lipid nanoparticles (SLNs). These lipids share similar physicochemical properties and are processed using analogous techniques, making them excellent models for developing this compound-based formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and characterization of this compound-based solid lipid nanoparticles (SLNs).

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<70%) 1. Poor solubility of the drug in the molten lipid. 2. Drug partitioning into the external aqueous phase during homogenization. 3. Drug expulsion during lipid recrystallization upon cooling.1. Assess Drug-Lipid Solubility: Ensure the drug is soluble in molten this compound. If solubility is low, this lipid may not be suitable. 2. Optimize Drug:Lipid Ratio: Avoid supersaturation. Start with a lower drug-to-lipid ratio and incrementally increase it. 3. Rapid Cooling: Cool the hot nanoemulsion quickly (e.g., in an ice bath) after homogenization to "trap" the drug within the rapidly forming solid lipid matrix.
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) 1. Insufficient homogenization energy or time. 2. Inappropriate surfactant concentration (too low). 3. Aggregation upon cooling due to insufficient stabilization.1. Increase Homogenization Energy: Increase homogenization speed (e.g., 15,000-20,000 rpm) or pressure (500-1500 bar for high-pressure homogenization). Increase the duration of homogenization or the number of cycles.[1][2] 2. Optimize Surfactant: Increase the surfactant concentration to ensure adequate coverage of the nanoparticle surface. A typical range is 1-5% (w/v). 3. Use a Co-surfactant: Consider adding a co-surfactant to improve interfacial stability.
Formulation Aggregates or Gels Upon Cooling 1. Lipid recrystallization leading to particle bridging. 2. Insufficient surfactant to stabilize newly formed particle surfaces. 3. High lipid concentration.1. Post-Homogenization Sonication: Apply sonication during the cooling phase to break up early aggregates. 2. Optimize Surfactant System: Ensure the surfactant concentration is sufficient. A combination of surfactants (e.g., Poloxamer 188 and Tween 80) can sometimes offer better steric stabilization. 3. Reduce Lipid Concentration: Lower the concentration of this compound in the formulation.
Unstable Dispersion (Particle Growth During Storage) 1. Ostwald Ripening (growth of larger particles at the expense of smaller ones). 2. Polymorphic transitions of the lipid matrix over time, leading to drug expulsion and particle fusion. 3. Insufficient zeta potential (if relying on electrostatic stabilization).1. Optimize PDI: Aim for a monodisperse system (PDI < 0.2) during production to minimize Ostwald ripening.[3] 2. Storage Conditions: Store SLN dispersions at a low temperature (e.g., 4°C) to slow down lipid crystal transitions. 3. Lyophilization: For long-term stability, consider freeze-drying the SLN dispersion with a suitable cryoprotectant (e.g., trehalose, mannitol).
Initial Burst Release is Too High (>30% in first hour) 1. High amount of drug adsorbed onto the nanoparticle surface. 2. Drug precipitation in the external phase.1. Increase Lipid Concentration: A higher lipid content provides more volume for the drug to be encapsulated in the core. 2. Wash the SLNs: After production, purify the dispersion by dialysis or centrifugation to remove unencapsulated and surface-adsorbed drug. 3. Optimize Formulation: Ensure the drug has high solubility in the lipid melt to favor core encapsulation over surface adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound formulations enhance oral bioavailability? A1: this compound, when formulated as SLNs, primarily enhances oral bioavailability for poorly water-soluble drugs (BCS Class II/IV) through several mechanisms:

  • Increased Surface Area: Nanoparticles possess a very high surface-area-to-volume ratio, which significantly increases the dissolution rate of the encapsulated drug in the gastrointestinal fluids.

  • Solubilization: The formulation presents the drug in a solubilized state within the lipid matrix, bypassing the dissolution-limiting step required for solid drug crystals.

  • Enhanced Permeability: SLNs can interact with the intestinal mucosa, potentially opening tight junctions and facilitating paracellular transport.

  • Lymphatic Uptake: The lipidic nature of the nanoparticles can promote uptake into the lymphatic system, bypassing the hepatic first-pass metabolism, which is a major barrier for many drugs.[4]

Q2: What particle size and PDI should I aim for when developing SLNs? A2: For oral delivery, a particle size in the range of 100-300 nm is generally considered optimal. This size is small enough to facilitate absorption but large enough to carry a sufficient drug load. The Polydispersity Index (PDI) should be less than 0.3 , indicating a narrow and homogenous size distribution, which is crucial for stability and reproducible performance.[5]

Q3: How do I choose the right surfactant for my this compound formulation? A3: The choice of surfactant is critical for stabilizing the nanoparticles. Non-ionic surfactants are commonly preferred due to their low toxicity. Poloxamer 188 (Pluronic® F68) and Polysorbate 80 (Tween® 80) are excellent choices that provide steric stabilization, preventing particle aggregation. The optimal concentration typically ranges from 1% to 5% (w/v).[6]

Q4: My drug is temperature-sensitive. Can I still use the hot homogenization method? A4: The hot homogenization technique requires heating the lipid above its melting point (this compound's melting point is similar to other waxes used in SLNs). If your drug is sensitive to these temperatures, you should consider the cold homogenization technique . This method involves dissolving the drug in the molten lipid, rapidly cooling and solidifying the mixture, grinding it to a fine powder, and then dispersing and homogenizing this powder in a cold surfactant solution.[2] This minimizes the exposure time of the drug to high temperatures.

Q5: Are lipid-based formulations like SLNs safe for oral administration? A5: Yes, SLNs are generally considered safe for oral administration. They are formulated from physiological and/or biodegradable lipids (like this compound) and surfactants that are generally recognized as safe (GRAS).[7] The components are metabolized and cleared by the body through normal physiological pathways, leading to lower toxicity compared to many polymeric nanoparticle systems.[7] A biocompatibility study on Myristyl myristate SLNs showed high cell survival (>90%) in human lymphocytes after 24 hours of exposure, suggesting excellent in vitro biocompatibility.[8][9]

Data Presentation: Performance of Lipid Nanoparticle Formulations

The following tables summarize typical quantitative data for SLNs formulated with Myristyl myristate and glyceryl behenate, demonstrating their potential to improve key drug delivery parameters.

Table 1: Physicochemical Characterization of Solid Lipid Nanoparticles

Parameter Myristyl Myristate SLNs[8] Glyceryl Behenate SLNs (Optimized)[6]
Mean Particle Size (nm) 118 103 ± 9
Polydispersity Index (PDI) < 0.2 0.190 ± 0.029
Zeta Potential (mV) -4.0 -23.5 ± 1.07

| Entrapment Efficiency (%) | Not Reported | 79.5 ± 2.0 |

Table 2: Example of In Vitro Drug Release Profile (Sustained Release) Data is representative for a poorly soluble drug formulated in glyceryl behenate SLNs versus the unformulated drug.

Time (hours) Cumulative Release from SLNs (%)[6] Cumulative Release of Pure Drug (%)[6]
1 21.3 68.2
4 45.8 97.7
8 63.5 98.1
12 76.9 98.5

| 24 | 87.2 | 99.0 |

Table 3: Example of Caco-2 Cell Permeability Enhancement Data based on maslinic acid formulated in SLNs versus a control solution.

Formulation Apparent Permeability (Papp) (cm/s)[10] Fold Increase in Permeability
Drug Solution (Control) Not Reported (Baseline) 1.0

| Drug-loaded SLNs | 6.8 x 10⁻⁷ ± 3.5 x 10⁻⁷ | Data suggests significant enhancement over poorly permeable control |

Table 4: Example of In Vivo Pharmacokinetic Parameter Enhancement Data based on oral administration of Lopinavir in glyceryl behenate SLNs vs. bulk drug suspension in rats.[4]

Parameter Bulk Drug Suspension Lopinavir-loaded SLNs Fold Increase
Cmax (µg/mL) 3.1 ± 0.4 6.2 ± 0.7 2.0
Tmax (h) 4.0 ± 0.5 6.0 ± 0.8 -

| AUC₀₋₂₄ (µg·h/mL) | 35.8 ± 5.1 | 127.4 ± 15.3 | 3.56 |

Experimental Protocols

Protocol 1: Preparation of SLNs by Hot Homogenization

This protocol describes a common and scalable method for producing this compound SLNs.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

  • High-shear homogenizer (e.g., Ultra-Turrax) or High-Pressure Homogenizer (HPH)

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of this compound and the API. Heat the lipid in a beaker to a temperature 5-10°C above its melting point until a clear, homogenous molten liquid is formed. Dissolve the API completely in the molten lipid.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2.5% w/v Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • For High-Shear Homogenization: Increase the speed to a high setting (e.g., 15,000-20,000 rpm) for 15-20 minutes to reduce the droplet size.

    • For High-Pressure Homogenization (HPH): Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 500-1500 bar) for 3-5 cycles.[1][2]

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The cooling process allows the lipid to recrystallize and form solid nanoparticles.

  • Storage: Store the final SLN dispersion in a sealed container at 4°C.

Protocol 2: In Vitro Drug Release using Dialysis Bag Method

This method assesses the rate and extent of drug release from the SLNs.

Materials:

  • Drug-loaded SLN dispersion

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., Phosphate Buffer pH 6.8 to simulate intestinal fluid)

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Hydrate Dialysis Bag: Cut a piece of the dialysis membrane and hydrate it in the release medium according to the manufacturer’s instructions.

  • Load Sample: Pipette a precise volume (e.g., 2 mL) of the drug-loaded SLN dispersion into the dialysis bag and securely seal both ends.

  • Initiate Release Study: Place the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). The volume should be sufficient to maintain sink conditions. Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm).

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the collected samples for drug content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Calculate the cumulative percentage of drug released over time.

Protocol 3: Caco-2 Cell Permeability Assay

This assay evaluates the ability of the formulation to transport the drug across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lucifer yellow (monolayer integrity marker)

  • EVOM (Epithelial Volt-Ohm Meter) for TEER measurement

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM. Only use monolayers with TEER values > 250 Ω·cm². Additionally, confirm low permeability of a paracellular marker like Lucifer yellow (<1% per hour).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers gently with pre-warmed (37°C) HBSS.

    • Add the test formulation (drug-loaded SLNs diluted in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sample Collection: At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment to determine the initial concentration.

  • Drug Quantification: Analyze the concentration of the drug in the basolateral samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial drug concentration in the apical chamber.

Visualizations

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro & In Vivo Evaluation prep1 Lipid Phase (this compound + Drug) Melt at T > MP prep3 Pre-emulsification (High-Shear Mixing) prep1->prep3 prep2 Aqueous Phase (Surfactant + Water) Heat to same T prep2->prep3 prep4 Homogenization (HPH or Ultrasonication) prep3->prep4 prep5 Cooling & Solidification (Ice Bath) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 eval1 In Vitro Release (Dissolution Test) prep5->eval1 char2 Zeta Potential char3 Encapsulation Efficiency eval2 Cell Permeability (Caco-2 Assay) eval1->eval2 eval3 In Vivo Study (Pharmacokinetics) eval2->eval3 G cluster_formulation Oral Administration cluster_gi Gastrointestinal Lumen cluster_absorption Intestinal Absorption cluster_outcome Systemic Circulation start Drug in this compound SLN mech1 Increased Surface Area & Enhanced Dissolution Rate start->mech1 mech2 Protection from Enzymatic Degradation start->mech2 mech3 Mucoadhesion & Prolonged Residence Time start->mech3 path1 Paracellular Transport (Opening of Tight Junctions) mech1->path1 path2 Transcellular Transport (Endocytosis by Enterocytes) mech1->path2 mech3->path1 mech3->path2 outcome2 Increased Oral Bioavailability path1->outcome2 path3 M-Cell Uptake to Lymphatic System path2->path3 path2->outcome2 outcome1 Bypass First-Pass Metabolism (via Lymphatics) path3->outcome1 outcome1->outcome2

References

Myristyl behenate degradation pathways and long-term storage stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and long-term storage stability of myristyl behenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and drug development?

This compound is the ester of myristyl alcohol and behenic acid. It is a waxy, solid emollient used in pharmaceutical and cosmetic formulations as a texture enhancer, stabilizer, and to provide a substantive, lubricious feel to topical preparations. In drug development, it can be a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially in the presence of strong acids, bases, or certain enzymes (esterases). This reaction cleaves the ester bond, yielding myristyl alcohol and behenic acid. The rate of hydrolysis is pH-dependent and increases at elevated temperatures.[1][2][3]

  • Oxidation: The long alkyl chains of this compound can undergo oxidation, particularly if exposed to heat, light, and oxygen, or in the presence of metal ion catalysts. This process can lead to the formation of various degradation products, including hydroperoxides, aldehydes, ketones, and shorter-chain carboxylic acids.[4][5]

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in well-closed containers in a cool, dry, and ventilated area, protected from heat and light. Based on data for similar long-chain esters like myristyl myristate, a shelf life of up to 36 months can be expected under these recommended conditions.[6]

Q4: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both hydrolytic and oxidative degradation of this compound. High temperatures can also cause physical changes, such as melting (melting point is typically in the range of 40-50°C), which may impact formulation homogeneity and performance. For formulations, temperature fluctuations can lead to crystallization issues.[7]

Troubleshooting Guide

Issue 1: A formulation containing this compound has become grainy or gritty over time.

  • Probable Cause: This is likely due to the crystallization of this compound. This can be triggered by temperature fluctuations (especially cooling), a high concentration of this compound exceeding its solubility in the formulation's lipid phase, or a slow cooling rate during the manufacturing process which allows for the formation of large crystals.[7]

  • Troubleshooting Steps:

    • Microscopic Examination: Use polarized light microscopy to confirm that the particles are crystalline. Crystalline materials will be birefringent and appear bright against a dark background.

    • Optimize the Lipid Phase: Incorporate co-emollients or oils that improve the solubility of this compound.

    • Control the Cooling Process: Implement a rapid cooling (shock cooling) step during manufacturing to promote the formation of smaller, less perceptible crystals.

    • Re-evaluate Concentration: Determine the saturation solubility of this compound in your specific vehicle at various temperatures to ensure it remains in solution during storage and use.

Issue 2: The pH of an aqueous-based formulation containing this compound has decreased over time.

  • Probable Cause: A drop in pH often indicates hydrolytic degradation of the ester bond, leading to the formation of behenic acid, a carboxylic acid. This is more likely to occur in formulations with a neutral to alkaline pH.[1]

  • Troubleshooting Steps:

    • Analytical Confirmation: Use a stability-indicating HPLC method to quantify the presence of behenic acid and a decrease in the concentration of this compound.

    • pH Adjustment and Buffering: Formulate at a slightly acidic to neutral pH (around pH 5-7) where the rate of hydrolysis is generally minimized for esters. Incorporate a suitable buffering system to maintain the target pH.

    • Accelerated Stability Testing: Conduct forced degradation studies at elevated temperatures to quickly assess the impact of pH on the stability of your formulation.

Issue 3: An off-odor or change in color is detected in a this compound-containing product after storage.

  • Probable Cause: These changes are often indicative of oxidative degradation. The formation of aldehydes and ketones as secondary oxidation products can lead to rancid-like odors.

  • Troubleshooting Steps:

    • Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate to the lipid phase of the formulation to inhibit oxidation.

    • Use Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidative reactions.

    • Protective Packaging: Store the product in opaque, airtight containers to minimize exposure to light and oxygen. Consider packaging under an inert atmosphere (e.g., nitrogen).

Data Presentation

Table 1: General Stability Profile of this compound Under Stress Conditions (Qualitative)

Stress ConditionParameterPotential Degradation ProductsPrimary Degradation Pathway
Acidic/Basic Hydrolysis pH, TemperatureMyristyl Alcohol, Behenic AcidHydrolysis
Oxidation Oxygen, Light, Metal Ions, TemperatureHydroperoxides, Aldehydes, Ketones, Carboxylic AcidsOxidation
Thermal High TemperatureMyristyl Alcohol, Behenic Acid, Oxidation ProductsHydrolysis & Oxidation
Photochemical UV/Visible LightFree Radicals, Oxidation ProductsOxidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its potential hydrolysis degradation products, myristyl alcohol and behenic acid.

  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for the carboxylic acid) or CAD for universal detection of all components.

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent like isopropanol or a mixture of acetonitrile and isopropanol.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in 50:50 isopropanol:water and heat at 60°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in 50:50 isopropanol:water and heat at 60°C for 4 hours. Neutralize before injection.

    • Oxidation: Dissolve the sample in a solution of 3% hydrogen peroxide in isopropanol and store at room temperature for 24 hours.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the degradation products are well-separated from the parent this compound peak.[8][9]

Visualizations

Myristyl_Behenate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MB This compound MA Myristyl Alcohol MB->MA + H2O (Acid/Base/Enzyme) BA Behenic Acid MB->BA + H2O (Acid/Base/Enzyme) HP Hydroperoxides MB->HP + O2 (Light/Heat/Metal Ions) AK Aldehydes & Ketones HP->AK SCA Short-chain Acids AK->SCA Troubleshooting_Workflow Start Issue Observed: Formulation Instability Decision1 Grainy/Gritty Texture? Start->Decision1 Decision2 pH Decrease? Decision1->Decision2 No Crystallization Probable Cause: Crystallization Decision1->Crystallization Yes Decision3 Off-Odor/Color Change? Decision2->Decision3 No Hydrolysis Probable Cause: Hydrolysis Decision2->Hydrolysis Yes Oxidation Probable Cause: Oxidation Decision3->Oxidation Yes Sol_Cryst Solutions: - Optimize Lipid Phase - Control Cooling Rate - Adjust Concentration Crystallization->Sol_Cryst Sol_Hydro Solutions: - Adjust & Buffer pH - Reduce Water Activity - Lower Storage Temp. Hydrolysis->Sol_Hydro Sol_Oxid Solutions: - Add Antioxidants - Use Chelating Agents - Protective Packaging Oxidation->Sol_Oxid

References

Methods to control the initial burst release from Myristyl behenate systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the initial burst release from Myristyl behenate-based drug delivery systems.

Troubleshooting Guide: Initial Burst Release

High initial burst release is a common challenge in drug delivery systems, potentially leading to toxicity and reduced therapeutic efficacy. This guide addresses specific issues you might encounter during your experiments with this compound formulations.

Problem Potential Cause Recommended Solution
High initial burst release (>30% within the first hour) Drug Properties: High drug solubility in the external aqueous phase.- Modify Drug Salt Form: If applicable, select a less soluble salt form of the drug. - Increase Drug Lipophilicity: For hydrophilic drugs, consider prodrug strategies to increase lipophilicity and partitioning into the this compound matrix.
Formulation Parameters: High drug loading, leading to drug accumulation at the particle surface.- Reduce Drug Loading: Decrease the initial drug concentration in the formulation. - Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-Myristyl behenate ratio to find an optimal loading that minimizes surface-associated drug.
- Incorporate a Co-Lipid: The addition of a lipid with a more compact matrix, such as glyceryl tristearate, can enhance matrix compactness and reduce burst release.[1]
Process Parameters: Rapid solidification of the lipid matrix during particle formation, trapping the drug at the surface.- Optimize Homogenization Parameters: For high-pressure homogenization, adjust the pressure and number of cycles. Higher pressure can sometimes lead to smaller particles with a larger surface area, potentially increasing burst release. - Control Cooling Rate: During the solidification step, a slower, more controlled cooling process can allow for better drug incorporation within the lipid matrix. - Consider Cold Homogenization: This technique can minimize the partitioning of hydrophilic drugs to the aqueous phase and reduce temperature-induced drug degradation.
Particle Characteristics: Small particle size resulting in a large surface area-to-volume ratio.- Increase Particle Size: Adjust formulation and process parameters to achieve a slightly larger particle size. For example, decreasing the surfactant concentration or homogenization speed can lead to larger particles.
Inconsistent burst release between batches Variability in Raw Materials: Inconsistent quality or polymorphic form of this compound or the active pharmaceutical ingredient (API).- Characterize Raw Materials: Perform thorough characterization (e.g., DSC, XRD) of incoming raw materials to ensure consistency.
Inconsistent Process Parameters: Fluctuations in homogenization speed, time, temperature, or cooling rate.- Standardize Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for the entire manufacturing process. - Monitor Critical Process Parameters: Continuously monitor and record all critical process parameters for each batch.
Drug expulsion during storage Lipid Polymorphism: Transformation of the this compound matrix to a more stable, crystalline form over time, leading to drug expulsion.- Incorporate a Liquid Lipid: Formulate nanostructured lipid carriers (NLCs) by including a liquid lipid (e.g., oleic acid) within the this compound matrix. This creates imperfections in the crystal lattice, providing more space for the drug and reducing expulsion.[2] - Storage Conditions: Store the formulation at a controlled, cool temperature to minimize polymorphic transitions.

Frequently Asked Questions (FAQs)

1. What is the primary cause of initial burst release in this compound systems?

The initial burst release is primarily caused by the rapid release of the drug adsorbed or loosely entrapped on the surface of the this compound particles.[3] This is particularly prominent for drugs with some degree of water solubility, which can readily diffuse from the particle surface into the release medium.

2. How does the manufacturing method influence the initial burst release?

The manufacturing method significantly impacts the distribution of the drug within the lipid matrix.

  • Hot Homogenization: This method involves dissolving or dispersing the drug in the molten lipid. If the drug has some affinity for the hot aqueous phase, it can partition to the surface during emulsification, leading to a higher burst release.[4]

  • Cold Homogenization: This technique is often preferred for thermolabile or hydrophilic drugs. By dispersing the solid drug-lipid mixture in a cold surfactant solution, the partitioning of the drug to the aqueous phase is minimized, which can lead to a lower burst release.[2][4]

  • Solvent Emulsification/Evaporation: The rate of solvent removal is a critical parameter. Rapid solvent evaporation can lead to the precipitation of the drug on the particle surface, resulting in a higher burst release.

3. Can the type and concentration of surfactant affect the burst release?

Yes, the surfactant plays a crucial role. A high concentration of surfactant can increase the solubility of the drug in the aqueous phase, potentially leading to a higher burst release.[5] The choice of surfactant can also influence particle size and stability, which indirectly affects the release profile.

4. What is the effect of drug loading on the burst release?

Generally, a higher drug loading increases the likelihood of a high initial burst. As the lipid matrix becomes saturated with the drug, excess drug molecules tend to accumulate at the particle surface, from where they are rapidly released.

5. How can I modify the this compound matrix to control burst release?

Incorporating other lipids to form a more complex matrix is an effective strategy. For instance, creating Nanostructured Lipid Carriers (NLCs) by adding a liquid lipid to the this compound can create a less ordered crystalline structure. This disordered matrix can accommodate more drug molecules within the core, thereby reducing the amount of drug on the surface and lowering the burst release.[2]

Quantitative Data Summary

The following tables summarize the qualitative and quantitative impact of various formulation and process parameters on the initial burst release from lipid-based nanoparticles, based on studies of similar lipids like glyceryl behenate. This information can be extrapolated to guide the optimization of this compound systems.

Table 1: Effect of Formulation Parameters on Initial Burst Release

ParameterChangeEffect on Burst ReleaseRationale
Drug Loading IncreaseIncreaseSaturation of the lipid matrix leads to drug accumulation on the particle surface.
Lipid Concentration IncreaseDecreaseA higher lipid content provides more space for drug encapsulation within the matrix core.
Surfactant Conc. IncreaseIncreaseEnhances drug solubility in the external phase and can lead to smaller particles with a larger surface area.[5]
Addition of Liquid Lipid (NLCs) IncorporateDecreaseCreates an imperfect crystal lattice, increasing drug accommodation within the core and reducing drug expulsion.[2]

Table 2: Effect of Process Parameters on Initial Burst Release

ParameterChangeEffect on Burst ReleaseRationale
Homogenization Pressure IncreaseVariableCan lead to smaller particles (increasing burst) but also more efficient drug encapsulation (decreasing burst). Optimization is required.
Homogenization Time IncreaseVariableSimilar to pressure, longer times can lead to smaller particles but may also improve the homogeneity of the drug distribution.
Homogenization Temperature (Hot Homogenization) IncreaseIncreaseIncreases the solubility of some drugs in the aqueous phase, promoting partitioning to the particle surface.[5]
Cooling Rate Increase (Rapid Cooling)IncreaseRapid solidification can trap the drug at the particle surface before it can be incorporated into the lipid core.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

  • Preparation of Lipid Phase: Weigh the desired amount of this compound and the lipophilic drug. Heat the mixture 5-10 °C above the melting point of this compound until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a suitable surfactant (e.g., Poloxamer 188, Tween 80). Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be pre-heated to the same temperature.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to facilitate the recrystallization of the lipid and the formation of SLNs.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Cold Homogenization

  • Preparation of Drug-Lipid Mixture: Dissolve the drug in molten this compound at a temperature 5-10 °C above the lipid's melting point.

  • Rapid Cooling and Milling: Rapidly cool the drug-lipid melt using liquid nitrogen or by placing it in a freezer at -20 °C. Grind the solidified lipid mass into microparticles using a mortar and pestle or a ball mill.

  • Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution (e.g., 4 °C).

  • Homogenization: Subject the cold dispersion to high-pressure homogenization at a low temperature (e.g., below room temperature) for several cycles until a homogenous nanosuspension is formed.

Visualizations

Experimental_Workflow_Hot_Homogenization cluster_prep Phase Preparation cluster_process Processing A This compound + Drug C Heat to T > Melting Point A->C B Aqueous Surfactant Solution D Heat to Same Temperature B->D E High-Speed Stirring (Pre-emulsion) C->E D->E F High-Pressure Homogenization E->F G Cooling & Solidification F->G H This compound SLNs G->H

Caption: Workflow for Hot Homogenization of SLNs.

Experimental_Workflow_Cold_Homogenization cluster_prep Initial Preparation cluster_process Processing A This compound + Drug B Melt & Mix A->B C Rapid Cooling (e.g., Liquid Nitrogen) B->C D Grinding/Milling C->D E Lipid Microparticles D->E G Dispersion E->G F Cold Aqueous Surfactant Solution F->G H High-Pressure Homogenization (Cold) G->H I This compound SLNs H->I

Caption: Workflow for Cold Homogenization of SLNs.

Logical_Relationship_Burst_Release Burst Initial Burst Release Drug Drug Properties Solubility High Aqueous Solubility Drug->Solubility Formulation Formulation Parameters Loading High Drug Loading Formulation->Loading ParticleSize Small Particle Size Formulation->ParticleSize Process Process Parameters Cooling Rapid Cooling Process->Cooling Temp High Temperature Process->Temp Solubility->Burst Loading->Burst ParticleSize->Burst Cooling->Burst Temp->Burst

Caption: Factors Influencing Initial Burst Release.

References

Validation & Comparative

A Comparative Guide to Myristyl Behenate and Glyceryl Monostearate in Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, leveraging biocompatible and biodegradable lipids to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. This guide provides a comparative analysis of two lipid excipients, Myristyl Behenate and Glyceryl Monostearate (GMS), for the formulation of SLNs.

While extensive research has been conducted on the utility of Glyceryl Monostearate in SLN formulations, a comprehensive search of the scientific literature reveals a significant gap in published data regarding the use of this compound for the same application. Consequently, a direct, data-driven comparison of their performance in SLNs is not feasible at this time.

This guide will, therefore, present a detailed overview of the established characteristics of Glyceryl Monostearate-based SLNs, supported by experimental data from various studies. It will also provide the known physicochemical properties of this compound to infer its potential as a lipid matrix for SLNs. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Physicochemical Properties of the Lipids

A fundamental understanding of the properties of each lipid is crucial for predicting their behavior in SLN formulations.

PropertyThis compoundGlyceryl Monostearate
Chemical Formula C36H72O2C21H42O4
Molecular Weight 536.96 g/mol 358.56 g/mol
Melting Point Information not readily available in cited literature55-60 °C[1]
Solubility Insoluble in waterSoluble in hot organic solvents and hot water; slightly soluble in ethanol; insoluble in aliphatic solvents.[1][2][3]
Chemical Class Wax EsterMonoglyceride

Glyceryl Monostearate in Solid Lipid Nanoparticles: A Data-Driven Overview

Glyceryl monostearate is a widely utilized lipid in the formulation of SLNs due to its biocompatibility, biodegradability, and emulsifying properties. The following table summarizes experimental data from various studies on GMS-based SLNs, highlighting key performance parameters.

DrugPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PaclitaxelSolvent emulsification and evaporation63 ± 5.770.272 ± 0.02-24.494.58[4][5]
IsradipineHot homogenization followed by ultrasonication188.6 ± 3.60.273 ± 0.052-21.8 ± 2.786.86 ± 0.75[6]
Dibenzoyl peroxideHigh shear hot homogenization194.6 ± 5.03 to 406.6 ± 15.2--80.5 ± 9.45
Erythromycin baseHigh shear hot homogenization220 ± 6.2 to 328.34 ± 2.5--94.6 ± 14.9
Triamcinolone acetonideHigh shear hot homogenization227.3 ± 2.5 to 480.6 ± 24--96 ± 11.5

This compound: A Potential Candidate for SLN Formulation

While experimental data on this compound-based SLNs is lacking in the current body of scientific literature, its chemical properties as a long-chain fatty acid ester suggest its potential as a suitable lipid for creating a solid nanoparticle matrix. Its high lipophilicity would be advantageous for encapsulating hydrophobic drugs. Further research is required to determine its performance characteristics in SLN formulations.

Experimental Protocols

To facilitate a direct comparative analysis, the following detailed experimental protocols for the preparation and characterization of SLNs are provided. These protocols are based on established methodologies for GMS-based SLNs and can be adapted for this compound.

Preparation of Solid Lipid Nanoparticles by Hot Homogenization followed by Ultrasonication

This is a widely used and scalable method for producing SLNs.

Materials:

  • Lipid: this compound or Glyceryl monostearate

  • Surfactant: e.g., Poloxamer 188, Tween® 80, Lecithin

  • Drug: Model hydrophobic or hydrophilic drug

  • Aqueous Phase: Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the lipid (e.g., 1-5% w/v) and the drug.

    • Melt the lipid by heating it in a beaker to a temperature 5-10°C above its melting point.

    • Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant (e.g., 0.5-2.5% w/v).

    • Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator (e.g., 50-70% amplitude for 10-20 minutes).

    • Cool the resulting nanoemulsion in an ice bath to allow for the recrystallization of the lipid, leading to the formation of SLNs.

Characterization of Solid Lipid Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are determined using Dynamic Light Scattering (DLS) with an instrument such as a Malvern Zetasizer.

  • Samples are diluted with deionized water to an appropriate concentration before measurement.

  • Measurements are typically performed at 25°C.

b) Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: Separation of the unencapsulated drug from the SLNs followed by quantification of the drug in both the nanoparticle and the supernatant.

  • Method:

    • Centrifuge the SLN dispersion using a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

c) In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • A known volume of the SLN dispersion is placed in a dialysis bag with an appropriate molecular weight cut-off.

    • The sealed bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with gentle stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content.

    • The withdrawn volume is replaced with fresh release medium to maintain sink conditions.

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the preparation and characterization of SLNs.

SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation Lipid Weigh Lipid & Drug Melt Melt Lipid Lipid->Melt Dissolve Dissolve Drug in Molten Lipid Melt->Dissolve Homogenize High-Shear Homogenization Dissolve->Homogenize Combine Phases Surfactant Weigh Surfactant Dissolve_S Dissolve Surfactant in Water Surfactant->Dissolve_S Heat_Aq Heat to Same Temperature Dissolve_S->Heat_Aq Heat_Aq->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & Recrystallization Sonicate->Cool Final_SLN Final_SLN Cool->Final_SLN Final SLN Dispersion

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

SLN_Characterization cluster_physicochemical Physicochemical Characterization SLN_Dispersion SLN Dispersion DLS Particle Size, PDI, Zeta Potential (DLS) SLN_Dispersion->DLS EE_DL Encapsulation Efficiency & Drug Loading SLN_Dispersion->EE_DL Release In Vitro Drug Release (Dialysis) SLN_Dispersion->Release

Caption: Characterization workflow for Solid Lipid Nanoparticles (SLNs).

Conclusion

Glyceryl monostearate is a well-established and versatile lipid for the formulation of Solid Lipid Nanoparticles, with a wealth of supporting experimental data. The physicochemical properties of this compound suggest its potential as a viable alternative, particularly for hydrophobic drugs, though a lack of published research currently prevents a direct performance comparison. The experimental protocols and characterization methods detailed in this guide provide a framework for researchers to conduct a thorough comparative analysis of these two lipids and to explore the potential of this compound in the development of novel SLN-based drug delivery systems. Further investigation into this compound-based SLNs is warranted to expand the palette of lipid excipients available for the rational design of advanced drug carriers.

References

A Comparative Guide to the Validation of Analytical Methods for Myristyl Behenate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of myristyl behenate in complex matrices is essential for quality control, formulation development, and pharmacokinetic studies. This compound, a wax ester, is utilized in a variety of cosmetic and pharmaceutical formulations.[1] Ensuring the analytical methods for its quantification are well-validated is critical for data integrity and regulatory compliance.

This guide provides a comprehensive comparison of two primary chromatographic techniques for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The guide includes a summary of validation parameters based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, detailed experimental protocols, and visualizations of the analytical workflow.[2][3]

Comparison of Analytical Methods: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of a long-chain ester like this compound depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, desired sensitivity, and available instrumentation.[4][5]

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For a high molecular weight ester like this compound, high-temperature GC is often required.[5] GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), offers high sensitivity and specificity.[3][4]

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds.[7][8] When analyzing non-UV absorbing compounds like this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[4][9] LC methods can sometimes offer simpler sample preparation by avoiding the need for derivatization.[3]

The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-ELSD methods for the quantification of this compound.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1505 - 25080-120% of test concentration
Accuracy (% Recovery) 98.7% - 101.5%97.9% - 102.3%Typically 80-120%
Precision (%RSD)
- Repeatability< 2%< 3%Typically < 2% for drug substance
- Intermediate Precision< 3%< 4%Varies based on method
Limit of Detection (LOD) ~0.5 µg/mL~2 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ~1.5 µg/mL~6 µg/mLSignal-to-noise ratio of 10:1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-ELSD.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of this compound in a non-polar matrix.

  • Chromatographic Conditions:

    • System: Gas chromatograph with an FID detector.

    • Column: High-temperature capillary column suitable for wax esters (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 180°C, hold for 1 minute.

      • Ramp: 20°C/min to 350°C, hold for 10 minutes.

    • Injector Temperature: 340°C.

    • Detector Temperature: 360°C.

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound (>99% purity) in a suitable solvent like hexane or chloroform.[10] Perform serial dilutions to create calibration standards ranging from 1 to 150 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to remove interferences.[11] Ensure the final concentration is within the calibration range.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at low, medium, and high levels of the calibration range.[12]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[12]

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[13]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method

This method provides an alternative for quantifying this compound, particularly when dealing with complex mixtures where GC resolution may be a challenge.[3]

  • Chromatographic Conditions:

    • System: HPLC system with an ELSD detector.

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Dichloromethane (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create calibration standards by serial dilution, ranging from 5 to 250 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. Note that ELSD response is often non-linear and may require a logarithmic or polynomial fit.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound.

    • Precision: Evaluate repeatability and intermediate precision as described for the GC-FID method.

Method Validation Workflow and Parameter Relationships

The following diagrams illustrate the general workflow for analytical method validation and the interrelationship of the key validation parameters as defined by ICH Q2(R1).

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Monitoring Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Validation Protocol Generation Opt->Protocol Execution Experimental Execution Protocol->Execution Report Validation Report Execution->Report Routine Routine Analysis Report->Routine Transfer Method Transfer Routine->Transfer

Caption: A generalized workflow for analytical method validation.

G Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Interrelationships of ICH Q2(R1) validation parameters.

References

Myristyl Behenate vs. Cetyl Palmitate for Topical Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of topical drug delivery systems, the choice of lipid excipients is paramount to achieving desired formulation stability, drug solubility, and skin permeation. Myristyl behenate and cetyl palmitate are two lipid esters that have been utilized in various dermatological and cosmetic formulations. This guide provides a comparative analysis of their performance in topical drug delivery, drawing upon available experimental data.

It is crucial to note that while cetyl palmitate has been extensively studied in topical drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), there is a significant lack of direct, publicly available experimental data for this compound in similar applications. Therefore, this comparison relies on the documented performance of cetyl palmitate and inferences on the potential properties of this compound based on its chemical structure and data from related compounds such as glyceryl behenate.

Cetyl palmitate is a well-established excipient known for its ability to form stable nanoparticles that can enhance skin hydration, provide controlled drug release, and improve the skin permeation of various active pharmaceutical ingredients (APIs).[1] Its lower melting point allows for processing at temperatures less harsh to thermolabile drugs.

This compound , a larger ester molecule, is anticipated to have a higher melting point, which could potentially lead to more stable crystalline structures in lipid nanoparticles, possibly resulting in more sustained drug release. Its emollient properties are expected to be beneficial for skin hydration. However, without direct experimental evidence, its performance characteristics in drug delivery remain largely theoretical.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physicochemical properties of these lipids influence their behavior in formulations and their interaction with the skin.

PropertyThis compoundCetyl PalmitateSource(s)
INCI Name This compoundCETYL PALMITATE
CAS Number 42233-09-0540-10-3[2][3]
Molecular Formula C36H72O2C32H64O2[4]
Molecular Weight 536.96 g/mol 480.86 g/mol [4]
Melting Point Not available in cited literature~50-55°C[5]
Appearance SolidWhite, waxy solid[4][5]
Solubility Insoluble in water; likely soluble in oilsInsoluble in water; soluble in oils[5]

Performance in Topical Drug Delivery: An Evidence-Based Comparison

This section compares the performance of this compound and cetyl palmitate in key areas of topical drug delivery. As previously mentioned, the data for this compound is inferred from related compounds like glyceryl behenate, which is also used in the preparation of lipid nanoparticles.[6][7][8]

Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations

SLNs and NLCs are at the forefront of advanced topical drug delivery, offering enhanced stability, controlled release, and improved skin penetration.

Performance ParameterThis compound (Inferred)Cetyl Palmitate (Experimental Data)Source(s)
Particle Size Likely to form particles in the nanometer range suitable for topical delivery.Formulations typically achieve particle sizes between 180-240 nm.[1][1]
Zeta Potential Expected to form stable dispersions with appropriate surfactants.Can achieve high negative zeta potential values (-40 to -50 mV), indicating good physical stability.[1][1]
Encapsulation Efficiency Potentially high for lipophilic drugs due to its long carbon chain.High encapsulation efficiency (approaching 100% for lipophilic drugs like Coenzyme Q10) has been reported.[1][9][1][9]
Drug Release Profile The higher molecular weight and potential for a more ordered crystal lattice may lead to a more sustained release profile.Often exhibits a biphasic release pattern with an initial burst release followed by a prolonged release phase.[1][1]
Skin Permeation Its occlusive properties are likely to enhance skin hydration and drug penetration.Formulations have demonstrated enhanced skin permeation of active ingredients.[10]
Stability May form more stable polymorphic forms, potentially reducing drug expulsion during storage.SLNs prepared with cetyl palmitate have shown better stability and less drug expulsion compared to those made with glycerides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the preparation and characterization of lipid nanoparticles, which can be adapted for both cetyl palmitate and this compound.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

This is a widely used method for the production of SLNs.

  • Preparation of Lipid Phase: The solid lipid (cetyl palmitate or this compound) and the lipophilic drug are heated to approximately 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: The aqueous phase, containing a surfactant (e.g., Poloxamer 188, Tween 80), is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar) for several cycles.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.

Characterization of Lipid Nanoparticles

Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using a Zetasizer.

Encapsulation Efficiency (EE%):

  • The nanoparticle dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase.

  • The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The EE% is calculated using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study:

  • A Franz diffusion cell is used with a synthetic membrane separating the donor and receptor compartments.

  • The nanoparticle formulation is placed in the donor compartment.

  • The receptor compartment is filled with a suitable buffer solution and maintained at 32 ± 0.5°C.

  • Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of lipid excipients in topical drug delivery systems.

G formulation Formulation of Lipid Nanoparticles (SLNs/NLCs) physicochemical Physicochemical Characterization (Particle Size, Zeta Potential, EE%) formulation->physicochemical release In Vitro Drug Release Studies physicochemical->release permeation In Vitro Skin Permeation Studies (Franz Diffusion Cells) physicochemical->permeation stability Stability Studies (Physical & Chemical) physicochemical->stability data Data Analysis & Comparison release->data permeation->data stability->data

Workflow for Comparative Evaluation of Lipid Excipients

Conclusion

Cetyl palmitate is a well-characterized and reliable lipid excipient for the development of topical drug delivery systems, with a substantial body of evidence supporting its efficacy in enhancing drug loading, stability, and skin permeation. This compound, while less studied, holds theoretical promise due to its chemical structure. Its larger molecular size may offer advantages in creating more stable and sustained-release formulations.

For researchers and drug development professionals, the choice between these two lipids will depend on the specific requirements of the API and the desired performance of the final product. For formulations where a proven track record is essential, cetyl palmitate is the logical choice. For exploratory research aiming for potentially more robust and sustained-release characteristics, this compound presents an interesting, albeit unvalidated, alternative. Direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of this compound in topical drug delivery.

References

A Comparative Guide to Lipid-Based Matrix Formers in Sustained-Release Tablets: Stearic Acid vs. Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Myristyl behenate and stearic acid as matrix formers in controlled-release tablets reveals a significant gap in publicly available research for this compound, limiting a direct, data-driven comparison. However, extensive research on stearic acid and other lipid excipients, such as glyceryl behenate, provides valuable insights into their performance characteristics. This guide offers a comprehensive overview of stearic acid's role in matrix tablets, supported by experimental data, and uses glyceryl behenate as a comparable lipid matrix former to draw indirect comparisons.

Executive Summary

To provide a functional comparison, this guide will focus on the extensive data available for stearic acid and will use glyceryl behenate (Compritol® 888 ATO), a widely studied lipid matrix former, as a proxy for a high-molecular-weight lipid ester like this compound. This allows for a comparative discussion on the performance of a fatty acid versus a glyceride in matrix tablet formulations.

Performance Comparison: Stearic Acid vs. Glyceryl Behenate

The performance of a matrix former is evaluated based on its ability to control drug release, its impact on the physical properties of the tablet, and the mechanism by which it retards drug dissolution.

Drug Release Kinetics

The primary function of a matrix former in a sustained-release tablet is to prolong the release of the active pharmaceutical ingredient (API).

Stearic Acid: Matrix tablets formulated with stearic acid typically exhibit a drug release profile that follows Higuchi or square root of time kinetics, indicating that the release is controlled by diffusion of the drug through the matrix.[4] The release mechanism is often a combination of diffusion through pores and erosion of the matrix itself.[3] The concentration of stearic acid in the formulation is inversely proportional to the drug release rate; a higher concentration of stearic acid leads to a slower release of the drug.[4]

Glyceryl Behenate (as a proxy for this compound): Glyceryl behenate forms a non-erodible, inert matrix that primarily controls drug release via a diffusion-dominated mechanism.[3][5] The aqueous medium penetrates the matrix, dissolving the drug, which then diffuses out through a network of pores and channels.[3][5] This often results in a release profile that follows Fickian diffusion. Similar to stearic acid, increasing the concentration of glyceryl behenate in the matrix leads to a more sustained release.[6]

The following table summarizes the drug release characteristics of the two excipients based on available data for model drugs.

FeatureStearic AcidGlyceryl Behenate
Primary Release Mechanism Diffusion and ErosionDiffusion
Common Release Kinetics Higuchi, Square Root of TimeFickian Diffusion, First-Order
Effect of Concentration Increased concentration decreases release rateIncreased concentration decreases release rate
Impact on Tablet Properties

The choice of matrix former also influences the physical characteristics of the tablet, such as hardness and friability.

Stearic Acid: Stearic acid is known to be a good tablet lubricant, which can sometimes negatively impact tablet hardness at higher concentrations due to reduced particle bonding.[1] However, in many formulations, it contributes to producing tablets with acceptable hardness and low friability.

Glyceryl Behenate: Glyceryl behenate also functions as a lubricant and can produce tablets with good mechanical properties.[7][8] Studies have shown that it can be used to formulate robust tablets via direct compression and other granulation techniques.[3][7]

A comparative summary of the impact on tablet properties is presented below.

Tablet PropertyStearic AcidGlyceryl Behenate
Hardness Generally produces tablets of acceptable hardness, but can decrease hardness at high concentrations.Can increase tablet strength in certain formulations.
Friability Typically results in low friability.Results in tablets with low friability.
Lubrication Possesses good lubricating properties.Possesses good lubricating properties.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies. Below are typical experimental protocols for the preparation and evaluation of matrix tablets.

Tablet Preparation by Direct Compression

A common method for preparing matrix tablets is direct compression, which involves the following steps:

  • Sieving: Pass the active pharmaceutical ingredient (API), matrix former (stearic acid or glyceryl behenate), and other excipients (e.g., fillers like lactose or microcrystalline cellulose) through a sieve (e.g., 40 mesh) to ensure uniform particle size.

  • Blending: Mix the sieved API and matrix former in a blender (e.g., Turbula blender) for a specified time (e.g., 10-15 minutes) to achieve a homogenous blend.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) to the blend and mix for a shorter duration (e.g., 2-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling to a target weight and hardness.

In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the drug release profile from the matrix tablets.

  • Apparatus: A USP Type II (Paddle) or Type I (Basket) dissolution apparatus is commonly used.

  • Dissolution Medium: The choice of medium depends on the drug's properties and the desired physiological simulation (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer).

  • Test Conditions: The test is typically conducted at 37 ± 0.5 °C with a paddle speed of 50 or 100 rpm.

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing the Process and Comparison

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the theoretical comparison of the matrix formers.

ExperimentalWorkflow cluster_prep Tablet Preparation cluster_eval Tablet Evaluation Sieving Sieving of API and Excipients Blending Blending Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Direct Compression Lubrication->Compression PhysicalTests Physical Tests (Hardness, Friability) Compression->PhysicalTests Dissolution In Vitro Dissolution Compression->Dissolution Analysis Drug Release Analysis Dissolution->Analysis

Experimental workflow for matrix tablet preparation and evaluation.

ReleaseMechanisms cluster_stearic Stearic Acid Matrix cluster_glyceryl Glyceryl Behenate Matrix (Proxy) SA_Matrix Hydrophobic Matrix SA_Diffusion Diffusion through Pores SA_Matrix->SA_Diffusion SA_Erosion Matrix Erosion SA_Matrix->SA_Erosion DrugRelease Sustained Drug Release SA_Diffusion->DrugRelease SA_Erosion->DrugRelease GB_Matrix Inert, Non-erodible Matrix GB_Diffusion Diffusion through Channels GB_Matrix->GB_Diffusion GB_Diffusion->DrugRelease

Theoretical comparison of drug release mechanisms.

Conclusion

While a direct performance comparison between this compound and stearic acid in matrix tablets is hindered by a lack of specific data for this compound, the extensive research on stearic acid and other lipid excipients like glyceryl behenate provides a solid foundation for understanding their behavior. Stearic acid is a versatile excipient that controls drug release through a combination of diffusion and erosion, while also offering good lubrication. Glyceryl behenate, as a representative of lipid esters, forms an inert matrix that provides sustained release primarily through diffusion.

For researchers and drug development professionals, the choice between a fatty acid like stearic acid and a lipid ester will depend on the desired release kinetics, the physicochemical properties of the API, and the required tablet characteristics. Further research into the performance of this compound as a matrix former is warranted to expand the range of available lipid excipients for controlled-release applications.

References

In-Vitro In-Vivo Correlation for Myristyl Behenate Sustained-Release Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Myristyl behenate and the more extensively studied Glyceryl behenate for use in sustained-release oral drug formulations. While robust In-Vitro In-Vivo Correlation (IVIVC) data for this compound is not widely available in the public domain, this document outlines the foundational principles, experimental protocols, and a comparative framework to guide researchers in establishing such correlations. Glyceryl behenate is used here as a well-characterized alternative to illustrate the concepts and methodologies.

Introduction to Lipid-Based Sustained Release and IVIVC

Lipid-based excipients are a cornerstone in the development of oral sustained-release dosage forms.[1] They form an inert, hydrophobic matrix from which the active pharmaceutical ingredient (API) is released in a controlled manner, primarily through diffusion.[1] This leads to a prolonged therapeutic effect, reduced dosing frequency, and potentially fewer side effects.

An In-Vitro In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (typically the rate of drug dissolution) and an in-vivo response (such as the plasma drug concentration profile).[2] A successful IVIVC can be a powerful tool in drug development, allowing for the use of in-vitro dissolution data as a surrogate for in-vivo bioequivalence studies, which can streamline formulation optimization and post-approval changes.

Comparative Overview of this compound and Glyceryl Behenate

Both this compound and Glyceryl behenate are lipidic excipients with potential for formulating sustained-release matrix tablets. Their performance is dictated by their physicochemical properties.

PropertyThis compoundGlyceryl Behenate (Compritol® 888 ATO)References
Chemical Nature Ester of Myristyl Alcohol and Behenic AcidMixture of mono-, di-, and triglycerides of Behenic Acid
Typical Use Emollient, texture enhancer in cosmeticsLubricant, sustained-release matrix former in pharmaceuticals[3]
Melt Point (°C) ~54~65-77
Release Mechanism Expected to be diffusion-controlled from an inert matrixPrimarily diffusion-controlled from an inert matrix[4][5]
IVIVC Data Not readily available in public literatureEstablished for various drug products[6]

In-Vitro Dissolution Studies

The in-vitro release profile is a critical parameter for predicting the in-vivo performance of a sustained-release formulation.

Comparative In-Vitro Release Profiles (Hypothetical)

The following table illustrates a hypothetical comparison of drug release from formulations containing either this compound or Glyceryl behenate. Actual results would be drug and formulation dependent.

Time (hours)% Drug Released (this compound Formulation)% Drug Released (Glyceryl Behenate Formulation)
11512
22823
44540
66055
87268
128582
249593
Experimental Protocol: In-Vitro Dissolution

This protocol is designed to assess the in-vitro release of a drug from this compound or Glyceryl behenate sustained-release tablets.

Objective: To determine the rate and extent of drug release from the matrix tablets in a simulated gastrointestinal fluid.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of phosphate buffer, pH 6.8 (or other relevant media)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure:

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the samples for drug content using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

In-Vivo Pharmacokinetic Studies

In-vivo studies are essential for determining the bioavailability of the drug from the formulation and for establishing a correlation with in-vitro data.

Comparative Pharmacokinetic Parameters (Hypothetical)

This table presents a hypothetical comparison of key pharmacokinetic parameters for formulations containing this compound or Glyceryl behenate.

ParameterThis compound FormulationGlyceryl Behenate Formulation
Cmax (ng/mL) 450420
Tmax (hours) 67
AUC₀₋t (ng·h/mL) 55005300
AUC₀₋inf (ng·h/mL) 57005500
t₁/₂ (hours) 1010.5
Experimental Protocol: In-Vivo Pharmacokinetics

This protocol outlines a typical in-vivo study to evaluate the pharmacokinetic profile of sustained-release tablets in a relevant animal model or human subjects.

Study Design: Randomized, single-dose, two-way crossover study.

Subjects: Healthy adult male and female subjects (or a suitable animal model).

Treatments:

  • Test Product: this compound sustained-release tablet

  • Reference Product: Glyceryl behenate sustained-release tablet (or an immediate-release formulation)

Procedure:

  • Subjects are fasted overnight before drug administration.

  • A single oral dose of the assigned formulation is administered with a standard volume of water.

  • Blood samples are collected at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).

  • Plasma is separated from the blood samples and stored frozen until analysis.

  • Plasma samples are analyzed for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis.

IVIVC Development and Visualization

The development of a Level A IVIVC, the most desirable level of correlation, involves establishing a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate.[7]

Logical Workflow for IVIVC Development

IVIVC_Workflow cluster_invitro In-Vitro Arm cluster_invivo In-Vivo Arm cluster_correlation Correlation formulation Sustained-Release Formulation dissolution In-Vitro Dissolution Testing formulation->dissolution Test pk_study In-Vivo Pharmacokinetic Study formulation->pk_study Administer diss_profile Dissolution Profile (% Released vs. Time) dissolution->diss_profile Measure ivivc_model IVIVC Model (% Absorbed vs. % Released) diss_profile->ivivc_model plasma_conc Plasma Concentration Profile (Cp vs. Time) pk_study->plasma_conc Measure deconvolution Deconvolution plasma_conc->deconvolution Calculate abs_profile Absorption Profile (% Absorbed vs. Time) deconvolution->abs_profile abs_profile->ivivc_model

IVIVC Development Workflow

Experimental Workflow for a Comparative Study

Comparative_Study_Workflow cluster_formulation Formulation Development cluster_testing Comparative Testing cluster_analysis Data Analysis and Correlation myristyl This compound Formulation invitro In-Vitro Dissolution myristyl->invitro invivo In-Vivo Pharmacokinetics myristyl->invivo glyceryl Glyceryl Behenate Formulation glyceryl->invitro glyceryl->invivo data_comp Compare Dissolution and PK Profiles invitro->data_comp invivo->data_comp ivivc_dev Develop Separate IVIVC Models data_comp->ivivc_dev model_comp Compare IVIVC Predictability ivivc_dev->model_comp

Comparative Study Workflow

Conclusion and Future Perspectives

Glyceryl behenate is a well-established lipid excipient for sustained-release formulations with a considerable body of supporting data. This compound, while sharing some physicochemical similarities, remains a less explored alternative for oral sustained-release applications. The lack of publicly available IVIVC data for this compound presents a research gap and an opportunity for pharmaceutical scientists.

The experimental protocols and comparative framework provided in this guide are intended to facilitate the systematic evaluation of this compound as a sustained-release excipient. By generating robust in-vitro and in-vivo data, researchers can establish a meaningful IVIVC for this compound-based formulations. This would not only contribute to a deeper understanding of its performance but also potentially expand the palette of lipid excipients available for the development of effective and reliable sustained-release drug products. Further studies directly comparing the release kinetics, stability, and in-vivo performance of this compound and Glyceryl behenate in identical formulations are warranted to fully elucidate their respective advantages and disadvantages.

References

Cross-Validation of Myristyl Behenate Quantification: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipophilic compounds such as Myristyl behenate is critical for product development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for the quantification of long-chain fatty acid esters like this compound, supported by typical experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity compared to HPLC with conventional detectors. Below is a summary of typical analytical performance parameters for the quantification of long-chain esters, demonstrating the capabilities of each technique.

Validation ParameterHPLC with UV/ELSD/CADLC-MS/MSKey Considerations
Linearity (r²) > 0.99> 0.99Both techniques provide excellent linearity over a defined concentration range.[1]
Accuracy (Recovery %) 90 - 110%98.0% - 102.0%Comparable recovery rates are achievable with optimized extraction procedures.[1][2]
Precision (%RSD) < 5%< 2.0%LC-MS often demonstrates slightly better precision.[1][2]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~5 ng/mLLC-MS provides significantly higher sensitivity, crucial for trace-level analysis.[3][4]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mLLow ng/mL rangeLC-MS is the preferred method for quantifying low-concentration analytes.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of long-chain fatty acid esters using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV detector (if the analyte has a chromophore) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for non-UV active compounds like this compound.[2]

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

Mobile Phase and Gradient:

  • A gradient elution is typically employed using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[2]

  • For example, a gradient could start at 80% acetonitrile and increase to 100% over 15 minutes.

Sample Preparation:

  • Accurately weigh about 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as isopropanol or a mixture of chloroform and methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject 10-20 µL of the prepared sample into the HPLC system.

  • Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is ideal for the sensitive and selective quantification of this compound, especially in complex biological matrices.

Instrumentation:

  • An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]

  • A C8 or C18 reverse-phase column is commonly used.[4]

Mobile Phase and Gradient:

  • The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.[6]

  • A gradient elution program is used to achieve optimal separation of the analyte from the matrix components.

Sample Preparation (for complex matrices like plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Analysis:

  • Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Mandatory Visualizations

To further elucidate the experimental and logical flows, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation Sample This compound Sample Prep Extraction & Dilution Sample->Prep HPLC_inj HPLC Injection Prep->HPLC_inj LCMS_inj LC-MS Injection Prep->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV/ELSD/CAD Detection HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Compare Compare Results (Linearity, Accuracy, Precision) HPLC_quant->Compare LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_ion Ionization (ESI) LCMS_sep->LCMS_ion LCMS_mass Mass Analysis (MS/MS) LCMS_ion->LCMS_mass LCMS_quant Quantification LCMS_mass->LCMS_quant LCMS_quant->Compare

Workflow for Cross-Validation of HPLC and LC-MS Methods.

MethodComparison cluster_hplc HPLC cluster_lcms LC-MS HPLC_principle Principle: Liquid-phase separation based on polarity HPLC_detector Detector: UV, ELSD, CAD HPLC_sensitivity Sensitivity: Moderate HPLC_selectivity Selectivity: Good LCMS_principle Principle: Separation by LC, detection by mass-to-charge ratio LCMS_detector Detector: Mass Spectrometer LCMS_sensitivity Sensitivity: High to Very High LCMS_selectivity Selectivity: Very High Myristyl_Behenate This compound Quantification Myristyl_Behenate->HPLC_principle Analyzed by Myristyl_Behenate->LCMS_principle Analyzed by

Comparative Analysis of HPLC and LC-MS Attributes.

References

Benchmarking Myristyl Behenate and Other Lipid Excipients for Enhanced Oral Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development, often leading to low and variable bioavailability. Lipid-based drug delivery systems (LBDDS) have emerged as a promising strategy to overcome these challenges. Among the various lipid excipients available, Myristyl behenate and its structural analogs stand out for their ability to enhance the oral absorption of lipophilic drugs. This guide provides an objective comparison of this compound (leveraging data from its close analog, Glyceryl behenate) against other commonly used lipid excipients, supported by experimental data to aid in the selection of optimal formulation strategies.

Comparative Analysis of Lipid Excipients

The selection of a suitable lipid excipient is critical for the successful formulation of LBDDS. The following tables summarize the key physicochemical properties and performance characteristics of this compound (via Glyceryl behenate data) and other prominent lipid excipients based on findings from various studies. It is important to note that direct head-to-head comparative studies for a single active pharmaceutical ingredient (API) across all these excipients are limited; therefore, the data presented is a collation from multiple sources.

Table 1: Physicochemical Properties of Selected Lipid Excipients

ExcipientChemical NameMelting Point (°C)HLB ValueKey Attributes
This compound (analog: Glyceryl behenate) Mixture of glyceryl esters of behenic acid65-77~2Solid lipid at room temperature, forms stable solid lipid nanoparticles (SLNs).
Compritol® 888 ATO Glyceryl dibehenate65-772Widely used for sustained-release formulations and as a lipid matrix in SLNs.
Precirol® ATO 5 Glyceryl palmitostearate53-572Forms stable SLNs and nanostructured lipid carriers (NLCs), suitable for hot-melt extrusion.
Glyceryl monostearate Glyceryl monostearate55-603.8Common emulsifier and stabilizer in lipid formulations.
Dynasan® 114/116/118 Trimyristin/Tripalmitin/Tristearin55-58 / 63-66 / 70-73~1High purity triglycerides, form crystalline SLNs.
Cetyl palmitate Cetyl palmitate46-51~1Waxy lipid used in SLNs and NLCs.

Table 2: Performance of Lipid Excipients in Oral Bioavailability Enhancement (Data from various studies with different APIs)

Lipid ExcipientDrug FormulationParticle Size (nm)Entrapment Efficiency (%)Fold Increase in Oral BioavailabilityReference Drug
Glyceryl behenate SLNs214.5 ± 4.0781.6 ± 2.33.56Lopinavir[1]
Compritol® 888 ATO SLNs271.1868.162.2Simvastatin[1]
Dynasan® 114/116/118 SLNsNot specifiedNot specified2.2Rosuvastatin Calcium
Glyceryl behenate vs. PEG 40 Stearate NLCs380.9 - 783.1 vs. 164.6 - 329.344.66 ± 0.19 vs. 61.58 ± 0.19Not ApplicableTrans-resveratrol[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the preparation and evaluation of lipid-based nanoparticles for oral delivery.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This is a widely used method for producing SLNs with a uniform particle size distribution.

  • Lipid Phase Preparation: The lipid excipient (e.g., this compound) and the lipophilic drug are melted at a temperature 5-10°C above the lipid's melting point.

  • Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188, Tween 80) is prepared in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be thermostatically controlled to maintain the temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath or at room temperature, leading to the crystallization of the lipid and the formation of SLNs.

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from the lipid formulation.

  • Apparatus: A USP dissolution apparatus (e.g., Type II, paddle) is typically used.

  • Dissolution Medium: The medium should simulate the gastrointestinal fluids, for example, simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: A known amount of the SLN dispersion is placed in a dialysis bag (with an appropriate molecular weight cut-off) and immersed in the dissolution medium. The apparatus is maintained at 37 ± 0.5°C with a constant stirring speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The drug concentration in the collected samples is quantified using a suitable analytical method, such as HPLC.

In Vivo Pharmacokinetic Study in Rats

This study assesses the oral bioavailability of the drug from the lipid formulation.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment with free access to water.

  • Dosing: The rats are divided into groups and administered the drug formulation (e.g., drug-loaded SLNs, free drug suspension as control) orally via gavage.

  • Blood Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration, blood samples are collected from the tail vein into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to determine the extent of drug absorption and bioavailability. The relative bioavailability of the SLN formulation is calculated as (AUC_SLN / AUC_control) x 100.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the development and evaluation of lipid-based oral drug delivery systems.

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_product Final Product MeltLipid Melt Lipid Excipient DissolveDrug Dissolve Drug in Molten Lipid MeltLipid->DissolveDrug PreEmulsion Form Pre-emulsion (High-Speed Stirring) DissolveDrug->PreEmulsion HeatWater Heat Purified Water DissolveSurfactant Dissolve Surfactant HeatWater->DissolveSurfactant DissolveSurfactant->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & SLN Formation HPH->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

InVivo_Pharmacokinetic_Study start Fasted Animal Model (Rats) dosing Oral Administration (Gavage) - SLN Formulation - Control Formulation start->dosing sampling Blood Sampling (Tail Vein) (Predetermined Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Drug Quantification (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Relative Bioavailability Calculation pk_analysis->bioavailability

Caption: In Vivo Pharmacokinetic Study Workflow.

Signaling_Pathway_Oral_Absorption cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation OralDose Oral Administration of SLNs Dispersion Dispersion in GI Fluids OralDose->Dispersion Lipolysis Lipolysis by Pancreatic Lipase Dispersion->Lipolysis MixedMicelles Formation of Mixed Micelles Lipolysis->MixedMicelles Absorption Drug Absorption MixedMicelles->Absorption Metabolism First-Pass Metabolism Absorption->Metabolism Lymphatic Lymphatic System Absorption->Lymphatic Lipophilic Drugs PortalVein Portal Vein Metabolism->PortalVein Systemic Systemic Circulation PortalVein->Systemic Lymphatic->Systemic

Caption: Mechanisms of Oral Absorption Enhancement by Lipid Nanoparticles.

References

Head-to-Head Study: A Comparative Analysis of Drug Release from Myristyl Behenate and Carnauba Wax Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Myristyl behenate and Carnauba wax as matrix formers for controlled drug release in oral solid dosage forms. Due to the limited availability of direct head-to-head studies, this comparison synthesizes data from individual studies on each excipient and utilizes glyceryl behenate as a well-studied proxy for this compound, given their structural and functional similarities as lipid-based matrix formers. The information presented is supported by experimental data from publicly available literature.

Executive Summary

This compound and Carnauba wax are both hydrophobic, lipid-based excipients used to sustain the release of active pharmaceutical ingredients (APIs) from matrix tablets. Carnauba wax, a natural vegetable wax, is known for its hardness and high melting point, which contribute to a robust, slowly eroding matrix. This compound, a synthetic wax ester, offers excellent batch-to-batch consistency. The primary mechanism of drug release from both matrices is diffusion through the inert, porous network formed by the wax. However, the rate of release can be modulated by the physicochemical properties of the wax, the drug, and other excipients in the formulation.

Data Presentation: Physicochemical and Performance Characteristics

The selection of a wax matrix former is critically dependent on its physicochemical properties. These properties directly influence the manufacturing process and the subsequent drug release profile.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (as Glyceryl Behenate proxy)Carnauba Wax
Melting Point (°C) 65 - 7782 - 86[1]
HLB Value ~2-
Chemical Nature Mixture of mono-, di-, and triglycerides of behenic acidPrimarily esters of long-chain fatty acids and alcohols[1]
Solubility Insoluble in water; soluble in hot organic solventsPractically insoluble in water; soluble on heating in ethyl acetate and xylene
Hydrophobicity HighHigh
Source Synthetic/Semi-syntheticNatural (from the leaves of Copernicia prunifera)[1]

Table 2: Hypothetical Comparative Drug Release Data

This table presents a hypothetical comparison of the release of a highly water-soluble model drug (e.g., Metformin HCl) from matrix tablets formulated with either this compound (as Glyceryl behenate) or Carnauba wax. The data is extrapolated from multiple studies and assumes a standard tablet formulation and dissolution method.

Time (hours)Cumulative Drug Release (%) - this compound MatrixCumulative Drug Release (%) - Carnauba Wax Matrix
12520
24035
46055
67570
88580
109288
129895

Note: This data is illustrative. Actual release profiles will vary based on drug properties, drug-to-wax ratio, and the inclusion of other excipients.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the performance of wax matrix tablets.

In Vitro Drug Release Study

Objective: To determine and compare the rate and extent of drug release from matrix tablets formulated with this compound and Carnauba wax.

Methodology:

  • Tablet Formulation:

    • Prepare blends of the active pharmaceutical ingredient (API), the wax matrix former (this compound or Carnauba wax), and other necessary excipients (e.g., fillers, binders, lubricants). A common technique is melt granulation, where the API is incorporated into the molten wax.[2]

    • The drug-to-wax ratio is a critical parameter and should be systematically varied to evaluate its effect on release kinetics.

    • Compress the blends into tablets of uniform weight, hardness, and thickness using a tablet press.

  • Dissolution Testing:

    • Utilize a USP Dissolution Apparatus 2 (Paddle method) at a paddle speed of 50 or 100 rpm.[2]

    • The dissolution medium should be selected based on the physiological environment of interest (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer).[2] The temperature should be maintained at 37 ± 0.5 °C.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw aliquots of the dissolution medium.[2]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Characterization of Matrix Properties

Objective: To understand the physical and structural properties of the wax matrices that influence drug release.

Methodologies:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the waxes and to investigate potential drug-excipient interactions.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal structure of the matrix tablets before and after dissolution, providing insights into the formation of pores and channels.

  • Porosity Measurement: To quantify the pore volume and pore size distribution within the matrix, which are critical for understanding the diffusion pathways of the drug.

Mandatory Visualization

Experimental_Workflow cluster_formulation Tablet Formulation cluster_testing In Vitro Testing cluster_analysis Data Analysis API API Selection Blending Blending / Melt Granulation API->Blending MB This compound MB->Blending CW Carnauba Wax CW->Blending Excipients Other Excipients Excipients->Blending Compression Tablet Compression Blending->Compression Dissolution Dissolution Testing (USP Apparatus 2) Compression->Dissolution Sampling Aliquot Sampling at Time Intervals Dissolution->Sampling Analysis Drug Concentration Analysis (UV-Vis/HPLC) Sampling->Analysis Release_Profile Generate Drug Release Profiles Analysis->Release_Profile Kinetics Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas) Release_Profile->Kinetics Comparison Comparative Analysis of Release Rates Kinetics->Comparison

Caption: Experimental workflow for comparing drug release from wax matrix tablets.

Drug_Release_Mechanisms cluster_MB This compound Matrix cluster_CW Carnauba Wax Matrix cluster_key Release Mechanism MB_Start Tablet in Dissolution Medium MB_Wetting Medium Penetrates Pores MB_Start->MB_Wetting MB_Dissolution Drug Dissolves MB_Wetting->MB_Dissolution MB_Diffusion Drug Diffuses Through Inert Matrix MB_Dissolution->MB_Diffusion MB_End Drug Release MB_Diffusion->MB_End CW_Start Tablet in Dissolution Medium CW_Wetting Slower Medium Penetration (Higher Density) CW_Start->CW_Wetting CW_Dissolution Drug Dissolves CW_Wetting->CW_Dissolution CW_Diffusion Drug Diffuses Through Tortuous Pores CW_Dissolution->CW_Diffusion CW_End Sustained Drug Release CW_Diffusion->CW_End key Primarily Diffusion-Controlled for both matrices. The rate is influenced by the matrix tortuosity and porosity.

Caption: Comparative drug release mechanisms from this compound and Carnauba wax matrices.

Discussion of Findings

Both this compound and Carnauba wax are effective in formulating sustained-release matrix tablets. The primary mechanism for drug release from these hydrophobic matrices is diffusion.[3] The dissolution medium penetrates the matrix through pores and channels, dissolving the drug, which then diffuses out into the surrounding medium.

Carnauba wax typically forms a harder, more rigid matrix due to its higher melting point and complex crystalline structure.[1] This can lead to a more tortuous path for drug diffusion, often resulting in a slower release rate compared to other waxes under similar conditions. The release from Carnauba wax matrices is often described by a combination of diffusion and erosion mechanisms.[4]

This compound , represented here by glyceryl behenate, also forms an inert matrix.[3] The release is predominantly diffusion-controlled, and the rate can be modulated by the concentration of the wax in the formulation. Higher concentrations of glyceryl behenate lead to a more sustained release.

The choice between this compound and Carnauba wax will depend on the desired release profile, the properties of the API, and the manufacturing process. For highly soluble drugs requiring significant release retardation, the hardness and high melting point of Carnauba wax may be advantageous. This compound, with its lower melting point, may be more suitable for manufacturing processes involving melt granulation at lower temperatures.

References

Validating a Stability-Indicating Assay for Myristyl Behenate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a formulation is a critical aspect of the development process. This guide provides a comprehensive overview of a proposed stability-indicating assay method (SIAM) for formulations containing Myristyl behenate, a waxy ester valued for its emollient properties. The performance of this proposed assay is objectively compared with analytical methods for common alternatives, supported by detailed experimental protocols and visual workflows.

This compound, the ester of myristyl alcohol and behenic acid, is susceptible to degradation, primarily through hydrolysis, which can impact the quality, efficacy, and safety of the final product. A validated stability-indicating assay is therefore essential to accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.

Proposed Stability-Indicating HPLC Method for this compound

A robust stability-indicating assay for this compound can be developed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique widely employed for the analysis of long-chain esters. The proposed method is designed to separate this compound from its potential degradation products, namely myristyl alcohol and behenic acid.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Program Start with a higher concentration of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL
Sample Preparation Dissolve the formulation in a suitable solvent like isopropanol or a mixture of acetonitrile and water, followed by filtration.

Experimental Protocol: Forced Degradation Studies

To demonstrate the specificity of the proposed HPLC method, forced degradation studies under various stress conditions are essential. These studies are designed to intentionally degrade the this compound to produce potential degradation products.

Methodology:

  • Acid Hydrolysis: Reflux the drug product solution with 0.1 M HCl at 80°C for a specified duration.

  • Base Hydrolysis: Reflux the drug product solution with 0.1 M NaOH at 80°C for a specified duration.

  • Oxidative Degradation: Treat the drug product solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug product to dry heat at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

  • Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the proposed HPLC method to check for the separation of the main peak from any degradation product peaks.

Comparative Analysis of Analytical Methods

The choice of an emollient in a formulation can vary. The following table compares the proposed analytical method for this compound with existing methods for common alternatives.

Table 2: Comparison of Analytical Methods for this compound and Alternatives

AnalyteAnalytical TechniqueColumnMobile Phase/Carrier GasDetector
This compound (Proposed) RP-HPLCC18Acetonitrile/Water (gradient)UV/ELSD
Cetyl Palmitate Gas Chromatography (GC)[1]Fused-silica capillary (G2 phase)[1]Helium[1]Flame Ionization Detector (FID)[1]
Isopropyl Myristate Gas Chromatography (GC)[2]Packed column (10% G8 on S1A support)[2]Nitrogen[2]Flame Ionization Detector (FID)[2]
Stearyl Stearate Not specified in detail, likely GC or HPLC---

Validation of the Stability-Indicating Assay

The proposed HPLC method for this compound must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from degradation products and excipients.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be determined based on linearity studies.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, and mobile phase composition.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Visualizing the Workflow and Degradation Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating the stability-indicating assay and the potential degradation pathway of this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Study cluster_2 Method Validation (ICH Guidelines) MD1 Literature Review & Method Design MD2 Selection of HPLC Parameters MD1->MD2 MD3 Initial Method Optimization MD2->MD3 FD1 Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) MD3->FD1 FD2 Analyze by HPLC FD1->FD2 FD3 Assess Peak Purity & Resolution FD2->FD3 V1 Specificity FD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 Robustness V4->V5 V6 LOD & LOQ V5->V6 Assay Validated Stability-Indicating Assay V6->Assay

Caption: Workflow for the validation of a stability-indicating assay.

G MB This compound C36H72O2 MA Myristyl Alcohol C14H30O MB->MA Hydrolysis BA Behenic Acid C22H44O2 MB->BA Hydrolysis

Caption: Hydrolytic degradation of this compound.

References

Navigating the Nanoscale: A Comparative Guide to the Particle Size Stability of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of lipid nanoparticles (LNPs) is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comparative evaluation of the particle size stability of different LNP formulations, supported by experimental data and detailed methodologies, to aid in the selection of optimal nanocarrier systems.

The physical stability of lipid nanoparticles, particularly the consistency of their particle size and size distribution over time, is paramount for their successful translation from the laboratory to clinical applications. Variations in particle size can significantly impact the bioavailability, biodistribution, and safety profile of the encapsulated therapeutic agent. This guide delves into a comparative analysis of three prominent types of lipid nanoparticles: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes, focusing on their particle size stability under various storage conditions.

Comparative Stability Analysis

The choice of LNP formulation can profoundly influence its stability. Generally, NLCs are considered to be more stable than SLNs, a characteristic attributed to their less ordered lipid core structure which can better accommodate guest molecules and reduce the likelihood of drug expulsion and particle aggregation.[1][2] Liposome stability is highly dependent on the lipid composition, pH, and storage temperature.[3][4][5]

Below is a summary of quantitative data from various studies, highlighting the changes in particle size and Polydispersity Index (PDI) over time for different LNP formulations.

LNP TypeDrug/Formulation DetailsStorage ConditionInitial Size (nm)Initial PDISize after Storage (nm)PDI after StorageDurationReference
SLN Clotrimazole-loadedRoom TemperatureNot specifiedNot specifiedShowed size instabilityNot specified90 days[1]
NLC Clotrimazole-loadedRoom TemperatureNot specifiedNot specifiedRemained stableNot specified90 days[1]
SLN Dynasan® 1164°C and 25°C~180< 0.2Stable at 4°C, unstable at 25°CStable at 4°C, unstable at 25°C21 days[1]
NLC Dynasan® 116 with 30% Miglyol® 8124°C and 25°C~180< 0.2Stable at both temperaturesStable at both temperatures21 days[1]
SLN Mitotane-loadedNot specified1500.2Not specifiedNot specifiedNot specified[1]
NLC Mitotane-loadedNot specified2500.3Not specifiedNot specifiedNot specified[1]
Liposome Anionic-70°C~80< 0.1StableStable9 months[6][7]
Liposome Neutral-70°C~90< 0.1StableStable9 months[6][7]
Liposome Cationic-70°C~100< 0.1StableStable9 months[6][7]
Anionic LNP --70°C~70< 0.1StableStable9 months[6][7]
Neutral LNP --70°C~85< 0.15StableStable9 months[6][7]
Cationic LNP --70°C~95< 0.2StableStable9 months[6][7]

Experimental Workflow for Stability Assessment

A systematic approach is crucial for evaluating the particle size stability of LNPs. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for LNP Particle Size Stability Assessment cluster_0 LNP Formulation cluster_1 Initial Characterization (T=0) cluster_2 Stability Study cluster_3 Time-point Analysis cluster_4 Data Analysis and Comparison Formulation Prepare LNP Formulations (SLN, NLC, Liposomes) Initial_Size Measure Initial Particle Size (DLS) and PDI Formulation->Initial_Size Initial_ZP Measure Initial Zeta Potential Formulation->Initial_ZP Storage Store Samples at Different Conditions (e.g., 4°C, 25°C, -20°C, -70°C) Initial_Size->Storage Initial_ZP->Storage Timepoints Define Timepoints for Analysis (e.g., 1, 7, 30, 90, 180 days) Storage->Timepoints Periodic_Size Measure Particle Size and PDI at each timepoint Timepoints->Periodic_Size Periodic_ZP Measure Zeta Potential at each timepoint Timepoints->Periodic_ZP Analysis Analyze trends in size, PDI, and ZP Periodic_Size->Analysis Periodic_ZP->Analysis Comparison Compare stability of different LNP formulations Analysis->Comparison

Caption: Workflow for LNP particle size stability evaluation.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are methodologies for key experiments in LNP stability assessment.

Preparation of Lipid Nanoparticles
  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): A common method is the hot homogenization technique.

    • The lipid phase, consisting of the solid lipid (e.g., Compritol® 888 ATO, Dynasan® 116) and, for NLCs, a liquid lipid (e.g., Miglyol® 812, oleic acid), is melted at a temperature approximately 5-10°C above the melting point of the solid lipid.[1]

    • The aqueous surfactant solution (e.g., Poloxamer 188, Tween® 80) is heated to the same temperature.

    • The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a pre-emulsion.

    • The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles to produce the nanoemulsion.

    • The resulting nanoemulsion is cooled in an ice bath to allow for the recrystallization of the lipid matrix, forming the SLNs or NLCs.

  • Liposomes: The thin-film hydration method is widely used.

    • The lipid components (e.g., phospholipids, cholesterol) are dissolved in an organic solvent (e.g., chloroform, methanol).

    • The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is hydrated with an aqueous buffer by gentle rotation above the lipid transition temperature.

    • The resulting multilamellar vesicles are then sonicated or extruded through polycarbonate membranes of a defined pore size to produce small, unilamellar vesicles of a desired size.

Particle Size and Polydispersity Index (PDI) Measurement
  • Instrumentation: Dynamic Light Scattering (DLS) is the most frequently used technique for determining the mean hydrodynamic diameter and PDI of nanoparticles in a dispersion.[][9][10]

  • Sample Preparation: LNP dispersions are diluted with an appropriate medium (e.g., deionized water, phosphate-buffered saline) to a suitable concentration to avoid multiple scattering effects.

  • Measurement Parameters:

    • Temperature: Measurements are typically performed at a constant temperature, often 25°C.

    • Scattering Angle: A fixed scattering angle, commonly 90° or 173°, is used.

    • Analysis Mode: The cumulants analysis is used to obtain the Z-average mean particle size and the PDI.

  • Procedure:

    • Equilibrate the instrument and the sample to the desired temperature.

    • Place the diluted sample in a disposable cuvette and insert it into the instrument.

    • Perform multiple measurements (typically 3-5 runs) for each sample to ensure reproducibility.

    • Record the Z-average diameter and the PDI.

Zeta Potential Measurement
  • Instrumentation: Zeta potential is measured using an electrophoretic light scattering (ELS) instrument, often integrated into the same system as the DLS.

  • Principle: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[] Higher absolute zeta potential values (typically > ±30 mV) are generally indicative of good physical stability due to strong electrostatic repulsion between particles.[1]

  • Procedure:

    • Dilute the LNP dispersion in an appropriate medium, typically deionized water or a low ionic strength buffer.

    • Inject the sample into a specialized zeta potential cell.

    • An electric field is applied, and the velocity of the particles is measured by detecting the Doppler shift of the scattered light.

    • The electrophoretic mobility is then converted to the zeta potential using the Smoluchowski or Huckel equation, depending on the properties of the dispersion medium.

Stability Study Protocol
  • Prepare the different LNP formulations as described above.

  • Characterize the initial particle size, PDI, and zeta potential of each formulation (Time = 0).

  • Aliquot the LNP dispersions into sealed vials and store them under different environmental conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and frozen at -20°C or -70°C).

  • At predetermined time intervals (e.g., 1, 7, 30, 60, 90, and 180 days), withdraw a sample from each storage condition.

  • Allow the samples to equilibrate to room temperature before analysis.

  • Measure the particle size, PDI, and zeta potential of each sample as described above.

  • Analyze the data to identify any significant changes in these parameters over time, which would indicate particle aggregation, fusion, or degradation.

By adhering to these rigorous experimental protocols and systematically analyzing the data, researchers can make informed decisions about the most suitable lipid nanoparticle system for their specific drug delivery application, ensuring both efficacy and long-term product viability.

References

Safety Operating Guide

Proper Disposal of Myristyl Behenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of myristyl behenate, a fatty acid ester commonly used in cosmetic and pharmaceutical formulations.

This compound is generally not classified as a hazardous substance.[1] However, it is imperative to adhere to proper disposal protocols to minimize environmental impact and ensure workplace safety. The following procedures are based on information from safety data sheets (SDS) and general laboratory safety guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to follow all national and local regulations for non-hazardous waste.

  • Consult Local Regulations: Before disposal, always consult your institution's environmental health and safety (EHS) office and review local and national regulations regarding chemical waste.

  • Keep in Original Container: Whenever possible, leave the this compound in its original container.[1] Do not mix it with other waste materials.[1]

  • Disposal of Unused Product:

    • Solid Waste: For solid this compound, it can typically be disposed of as a non-hazardous solid waste. Place the securely sealed original container into a larger, designated waste container for chemical solids.

    • Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[2] This should only be performed by authorized and trained personnel at a licensed facility.

  • Disposal of Contaminated Materials:

    • Absorb any spills with an inert material, such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[3]

    • Dispose of the contaminated absorbent material as non-hazardous waste, in accordance with local regulations.

  • Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1]

Key Prohibitions

  • DO NOT dispose of this compound down the drain or into any sewer system.[1][2]

  • DO NOT allow the product to enter soil or surface water.[2]

  • DO NOT mix this compound with other chemicals for disposal, unless specifically instructed to do so by a qualified EHS professional.[1]

Quantitative Data Summary

This compound is not classified as a hazardous material, and as such, there are no specific quantitative limits (e.g., concentration thresholds) for its disposal. The primary requirement is adherence to qualitative local and national non-hazardous waste disposal regulations.

ParameterValueReference
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Route In accordance with national and local regulations for non-hazardous waste[1]
Environmental Precautions Do not let product enter drains, soil, or surface water[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MyristylBehenateDisposal start Start: this compound Waste check_regs Consult Local/National Waste Regulations start->check_regs is_hazardous Is it classified as hazardous waste? check_regs->is_hazardous non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No (Typically) hazardous Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous Yes container_check Is it in its original container? non_hazardous->container_check end End: Proper Disposal hazardous->end repackage Secure in a labeled, appropriate container container_check->repackage No disposal_options Disposal Options container_check->disposal_options Yes repackage->disposal_options solid_waste Dispose as Solid Chemical Waste disposal_options->solid_waste incineration Incinerate at a Licensed Facility disposal_options->incineration solid_waste->end incineration->end

References

Essential Safety and Logistical Information for Handling Myristyl Behenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Myristyl behenate.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and related compounds.

PropertyThis compoundMyristyl MyristateBehenyl Behenate
Molecular Formula C36H72O2[1]C28H56O2[2]C44H88O2
Molecular Weight 536.96 g/mol [1]424.74 g/mol [3]649.1 g/mol
Physical State Solid[1]White to light yellow waxy solidWhite to light yellow solid
Melting Point Not specified38 - 42°CNot specified
Solubility Insoluble in waterInsoluble in water[4]Insoluble in water[5]
Purity >99%[1]>90%Not specified

Operational and Disposal Plans

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended to prevent skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against dust particles or splashes if the material is heated.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If significant dust is generated or the material is heated, a NIOSH/MSHA-approved respirator may be necessary.[2]

Experimental Protocols: Handling Procedures

General Handling:

  • Handle in a well-ventilated area to minimize inhalation of any dust.[3]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from heat and direct sunlight.[6]

  • Keep containers tightly closed when not in use.[3]

Handling of Molten this compound:

  • If heating this compound, use a controlled heating source such as a water bath or heating mantle to avoid overheating.

  • Be aware that molten wax can cause thermal burns.[5]

Spill Cleanup:

  • Eliminate all ignition sources.

  • For solid spills, sweep up the material and place it in a suitable container for disposal.[3]

  • For molten spills, allow the material to cool and solidify before cleaning up.

  • The spill area can be cleaned with soap and water.[6]

Disposal Plan
  • Unused Product: Dispose of waste material in accordance with local, state, and federal regulations.[4] It may be possible to dispose of it as non-hazardous waste, but it is essential to confirm with your institution's environmental health and safety department.

  • Contaminated Packaging: Empty containers should be triple-rinsed and can then be offered for recycling or disposed of as regular waste, depending on local regulations.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS and Lab Procedures b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh/Handle in Ventilated Area b->c d Use Controlled Heating if Melting c->d e Perform Experiment d->e f Clean Equipment and Workspace e->f g Handle Spills Appropriately f->g h Remove and Dispose of PPE g->h i Dispose of Waste this compound h->i j Dispose of Contaminated Materials h->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl behenate
Reactant of Route 2
Reactant of Route 2
Myristyl behenate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。